2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRLRQYSYHJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362627 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198205-95-7 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198205-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
CAS Number: 198205-95-7
This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
Chemical Identity and Properties
This compound is a biphenyl derivative characterized by a trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 4 position. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 198205-95-7 | |
| Molecular Formula | C₁₄H₉F₃O | |
| Molecular Weight | 250.22 g/mol | |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | Not explicitly reported; expected to be a crystalline solid at room temperature. | Based on analogous structures |
| Boiling Point | Not determined | Likely high due to molecular weight and polarity |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from its chemical structure |
Table 2: Spectroscopic Data (Expected Values Based on Analogous Compounds)
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.0-7.4 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.0 (C=O), 147-124 (Ar-C), 124 (q, -CF₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58 to -65 (s, 3F) |
| FT-IR (KBr) | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1300-1100 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (EI) | m/z 250 (M⁺), fragments corresponding to loss of -CHO, -CF₃ |
Synthesis
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl halide with an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.
Materials:
-
4-formylphenylboronic acid
-
1-bromo-2-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Development
The unique structural features of this compound make it a valuable precursor for the synthesis of various biologically active molecules. The trifluoromethyl group can enhance a drug's metabolic stability, binding affinity, and cell permeability. The biphenyl scaffold is a common motif in many approved drugs.
Derivatives of this compound are being investigated for their potential as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stimuli, such as stress and cytokines, and plays a significant role in inflammation, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Biphenyl amide derivatives have been identified as a novel class of p38 MAPK inhibitors.[1]
Diagram 2: p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by biphenyl derivatives.
Conclusion
This compound is a versatile and valuable chemical intermediate. Its synthesis via the Suzuki-Miyaura coupling is a well-established and efficient method. The presence of the trifluoromethyl group imparts desirable properties for the development of novel pharmaceuticals, particularly those targeting key signaling pathways such as the p38 MAPK cascade. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and material science.
References
An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde, a versatile intermediate compound utilized in pharmaceutical development and material science.[1] Its significance lies in the presence of a trifluoromethyl group, which can enhance the biological activity, metabolic stability, and other physicochemical properties of target molecules.[1][2] This document outlines its core physicochemical properties, a representative synthetic protocol, and its role as a key building block in synthetic chemistry.
Physicochemical and Compound Data
The essential quantitative data for this compound are summarized in the table below. This information is critical for its application in research and development, particularly for reaction planning and material characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃O | [1][3][4] |
| Molecular Weight | 250.22 g/mol | [1][2][3][4] |
| CAS Number | 198205-95-7 | [1][3] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥ 95% (NMR) | [1][2] |
| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 338.8 ± 42.0 °C | [4] |
| Storage Conditions | 0-8 °C | [1][2][4] |
Synthetic Methodology: A Representative Protocol
The synthesis of this compound is typically achieved through cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The Suzuki-Miyaura coupling is a prominent and widely used method for constructing the biphenyl core of this molecule.
Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-formylphenylboronic acid
-
1-bromo-2-(trifluoromethyl)benzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
Experimental Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), a reaction vessel is charged with 4-formylphenylboronic acid (1.0 equivalent), 1-bromo-2-(trifluoromethyl)benzene (1.0-1.2 equivalents), and a suitable base (2.0-3.0 equivalents).
-
Solvent Addition: An appropriate volume of degassed solvent is added to dissolve or suspend the reactants.
-
Catalyst Introduction: The palladium catalyst (typically 1-5 mol%) is added to the mixture.
-
Reaction Execution: The reaction mixture is heated, typically between 80-110 °C, and stirred vigorously for a period ranging from 4 to 24 hours. The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. An aqueous work-up is performed to remove the base and inorganic byproducts. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow of the synthesis of this compound and its subsequent application as a chemical intermediate.
Caption: Synthetic workflow for this compound.
Caption: Role as a key intermediate in multi-step synthesis.
References
An In-depth Technical Guide to the Synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the valuable building block, 2'-Trifluoromethyl-biphenyl-4-carbaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other physicochemical properties of target molecules. This guide details two primary synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based coupling approach.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its biphenyl scaffold provides a rigid framework, while the aldehyde functionality serves as a versatile handle for further chemical transformations. The strategic placement of the trifluoromethyl group on one of the phenyl rings is a common tactic in drug design to modulate the electronic and lipophilic character of a molecule. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the efficient preparation of this important building block.
Synthetic Methodologies
Two robust and widely utilized methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling and a Grignard-based coupling. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two main pathways are viable:
-
Pathway A: Coupling of (2-Trifluoromethylphenyl)boronic acid with 4-bromobenzaldehyde.
-
Pathway B: Coupling of 2-bromobenzotrifluoride with (4-formylphenyl)boronic acid.
The following is a generalized protocol that can be adapted for either pathway.
Materials:
-
4-Bromobenzaldehyde
-
(2-Trifluoromethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (1.0 eq), (2-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
Method 2: Grignard-Based Coupling
This method involves the preparation of a Grignard reagent from a protected bromobenzaldehyde derivative, followed by a palladium-catalyzed cross-coupling with an iodobenzotrifluoride.
Materials:
-
2-Bromobenzaldehyde dimethyl acetal
-
Magnesium turnings
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
4-Iodobenzotrifluoride
-
Iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)
-
3N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Methylene chloride
-
Hexane
Procedure:
-
Grignard Reagent Preparation:
-
To a dry flask under a nitrogen atmosphere containing magnesium turnings (5.07 eq), add anhydrous THF.
-
Initiate the Grignard formation by adding a solution of 1,2-dibromoethane (0.65 eq) in THF dropwise.
-
Add a solution of 2-bromobenzaldehyde dimethyl acetal (1.3 eq) and 1,2-dibromoethane (1.3 eq) in THF at a rate to maintain a gentle reflux.
-
After the addition is complete, add another portion of 1,2-dibromoethane (0.65 eq) in THF and reflux for an additional 20 minutes.
-
-
Cross-Coupling Reaction:
-
In a separate reaction flask, prepare a solution of 4-iodobenzotrifluoride (1.0 eq) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II) (0.09 eq) in refluxing THF.
-
Decant the prepared Grignard reagent into an addition funnel and add it dropwise to the refluxing solution of the aryl iodide and palladium catalyst.
-
Reflux the reaction mixture for 1.5 hours.
-
-
Work-up and Deprotection:
-
Cool the reaction to room temperature and add 3N hydrochloric acid to hydrolyze the acetal and quench the reaction.
-
Remove the THF by rotary evaporation.
-
Extract the residue with diethyl ether.
-
Wash the ether extract with 3N HCl, water, and saturated sodium chloride solution.
-
Dry the ether solution over anhydrous MgSO₄, treat with activated charcoal, filter, and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Purify the crude product by chromatography (e.g., HPLC or column chromatography on silica gel) using a mixture of methylene chloride and hexane to obtain this compound as a light yellow oil.[1]
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| CAS Number | 198205-95-7[2] |
| Appearance | White to yellow solid |
Table 2: Summary of Reaction Conditions and Yields
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromobenzaldehyde, (2-Trifluoromethylphenyl)boronic acid | Pd(OAc)₂/PPh₃, K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 4-12 h | High (Typical) | Adapted Protocol |
| Grignard Coupling | 2-Bromobenzaldehyde dimethyl acetal, 4-Iodobenzotrifluoride | Mg, Pd(II) catalyst | THF | Reflux | 1.5 h | 96.4 | [1] |
Table 3: Spectroscopic Data for this compound and Related Compounds
| Data Type | Compound | Key Signals |
| ¹H NMR (CDCl₃) | 4'-Trifluoromethyl-2-biphenylcarbaldehyde | δ 9.9 (s, 1H, CHO), 8.0 (m, 1H), 7.6 (m, 7H)[1] |
| ¹³C NMR (CDCl₃) | 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | δ 191.6 (CHO), 148.5, 143.6, 135.5, 135.0, 132.6, 131.5, 129.7, 129.0, 128.5, 124.3[3] |
| ¹⁹F NMR (CDCl₃) | 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | δ -64.2 (s)[3] |
| IR (Characteristic Bands) | Aromatic Aldehyde | ~1700 cm⁻¹ (C=O stretch), ~2820 & 2720 cm⁻¹ (C-H stretch of CHO) |
| Mass Spectrometry (EI) | C₁₄H₉F₃O | m/z 250 (M⁺) |
Note: Spectroscopic data for the exact target molecule can vary slightly based on the solvent and instrument used. The provided data for related compounds serves as a useful reference.
Conclusion
This technical guide provides detailed synthetic routes for the preparation of this compound, a building block of significant interest to the scientific community. Both the Suzuki-Miyaura cross-coupling and Grignard-based methods offer viable pathways to this compound, with the choice of method depending on specific laboratory constraints and starting material availability. The provided experimental protocols, quantitative data, and visual diagrams are intended to facilitate the successful synthesis and purification of this valuable intermediate for applications in drug discovery and materials science.
References
Physicochemical properties of trifluoromethyl-biphenyl derivatives
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at optimizing molecular properties to enhance efficacy and safety. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is frequently employed. When appended to a biphenyl scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethyl-biphenyl derivatives exhibit a unique and advantageous profile of physicochemical properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethyl-biphenyl derivatives, including lipophilicity, aqueous solubility, and metabolic stability. It details the profound influence of the trifluoromethyl group on these characteristics and offers standardized experimental protocols for their determination.
The Impact of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct electronic nature and steric bulk.[1] Its three fluorine atoms are highly electronegative, creating a potent electron-withdrawing effect that can significantly alter the electron distribution within the biphenyl system.[1] This influences the acidity and basicity of nearby functional groups.[1] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation.[2][3] These features collectively impact the lipophilicity, solubility, and metabolic fate of the parent molecule.[1][2]
Core Physicochemical Properties
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, target binding, and pharmacokinetic profiles.[4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[5][6]
The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule.[4][7] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF3 group is +0.88.[4] This enhancement in lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[2]
Table 1: Representative Lipophilicity of Trifluoromethyl-Biphenyl Derivatives
| Compound | Structure | clogP |
| Biphenyl | C₁₂H₁₀ | 3.9 |
| 4-(Trifluoromethyl)biphenyl | C₁₃H₉F₃ | 4.8 |
| 4,4'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | 5.5[8] |
| 4'-(Trifluoromethyl)biphenyl-4-carboxylic acid | C₁₄H₉F₃O₂ | 4.5 |
Note: clogP values are calculated estimates and serve for comparative purposes.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for experimental LogP determination.[5][6]
-
Preparation: A solution of the test compound is prepared in the solvent in which it is most soluble (either n-octanol or water). The n-octanol and water must be mutually saturated before use.
-
Partitioning: A known volume of the test compound solution is added to a mixture of n-octanol and water (e.g., 500 µL of each) in a vial.[9]
-
Equilibration: The vial is vigorously vortexed for a set period (e.g., 5 minutes) at room temperature to facilitate partitioning between the two phases.[9]
-
Phase Separation: The mixture is centrifuged (e.g., for 5 minutes) to ensure complete separation of the n-octanol and aqueous layers.[9]
-
Quantification: Aliquots are carefully removed from each phase.[9] The concentration of the compound in each layer is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5] The LogP is the base-10 logarithm of this value.[5]
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[10] Poor solubility can lead to low bioavailability and unreliable results in in vitro assays.[10][11] Due to their increased lipophilicity, trifluoromethyl-biphenyl derivatives often exhibit low solubility in aqueous media.[12]
Table 2: Representative Aqueous Solubility of Trifluoromethyl-Biphenyl Derivatives
| Compound | Solubility Category | Typical Range (µg/mL) |
| Biphenyl | Poorly Soluble | < 10 |
| 4-(Trifluoromethyl)biphenyl | Very Poorly Soluble | < 1 |
| 4,4'-Bis(trifluoromethyl)biphenyl | Practically Insoluble | < 0.1 |
| 4'-(Trifluoromethyl)biphenyl-4-carboxylic acid | pH-Dependent | Variable |
Note: These values are representative and can be influenced by factors like pH and crystal form.
Experimental Protocol: Thermodynamic Aqueous Solubility Assay
Thermodynamic, or equilibrium, solubility is considered the "gold standard" measurement and is crucial for lead optimization and formulation development.[11][13]
-
Sample Preparation: An excess amount of the solid, crystalline test compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a controlled temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[13]
-
Phase Separation: The resulting suspension is filtered to remove any undissolved solid. High-speed centrifugation can also be used.[11]
-
Quantification: The concentration of the dissolved compound in the clear filtrate (the saturated solution) is determined by a sensitive analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[11]
-
Result Reporting: The solubility is reported in units such as µg/mL or µM.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[3] High metabolic stability often translates to a longer in vivo half-life and improved bioavailability.[2]
The trifluoromethyl group is a key tool for enhancing metabolic stability.[2][3] The C-F bond's high energy makes it resistant to enzymatic cleavage.[2][3] Strategically placing a CF3 group on a known or suspected site of metabolism can effectively block this pathway, reducing the rate of clearance.[3][14]
Table 3: Comparative Metabolic Stability of Biphenyl Derivatives in Human Liver Microsomes (HLM)
| Compound | Key Feature | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t₁/₂) (min) |
| 4-Methylbiphenyl | Metabolically labile CH₃ group | High (>100) | Short (<15) |
| 4-(Trifluoromethyl)biphenyl | Metabolically robust CF₃ group | Low (<20) | Long (>70) |
Note: Data are representative and illustrate the typical effect of trifluoromethylation.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.[15]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a concentrated stock solution of the test compound in an organic solvent like DMSO (e.g., 1 mM).[16]
-
Microsome Suspension: Thaw pooled human liver microsomes on ice and suspend them in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP450 activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, in phosphate buffer.[17]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound working solution (diluted from the stock) to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.[3]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3][17]
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[3]
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.[17]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.[16]
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).[16]
-
Visualizations
Caption: General experimental workflow for physicochemical profiling.
Caption: Inhibition of the Hedgehog signaling pathway.[18]
Conclusion
Trifluoromethyl-biphenyl derivatives represent a valuable class of compounds in drug discovery, largely due to the profound and generally predictable effects of the trifluoromethyl group. The strategic introduction of a CF3 moiety typically increases lipophilicity and enhances metabolic stability, which are often desirable attributes for improving the pharmacokinetic profile of a drug candidate. However, this often comes at the cost of reduced aqueous solubility, a challenge that must be managed during lead optimization and formulation. A thorough understanding and early experimental evaluation of these key physicochemical properties are essential for successfully advancing these promising molecules through the drug development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Biphenyl Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of biphenyl carbaldehydes. Biphenyl carbaldehydes are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, liquid crystals, and other functional materials. A thorough understanding of their structure and purity, as determined by NMR spectroscopy, is paramount for their application in research and development. This document outlines detailed experimental protocols, presents a compilation of NMR data for various substituted biphenyl carbaldehydes, and offers insights into the interpretation of their spectral features.
Principles of ¹H and ¹³C NMR Spectroscopy in the Analysis of Biphenyl Carbaldehydes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For biphenyl carbaldehydes, the ¹H NMR spectrum is typically characterized by distinct regions:
-
Aldehydic Proton: The proton of the carbaldehyde group (-CHO) is highly deshielded and appears as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.
-
Aromatic Protons: The protons on the two phenyl rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The chemical shifts and splitting patterns of these protons are influenced by the position of the carbaldehyde group and any other substituents on the rings. The coupling constants (J-values) between adjacent protons (ortho-coupling, typically 7-9 Hz), and to a lesser extent between protons separated by more bonds (meta- and para-coupling, typically 1-3 Hz), provide valuable information about the substitution pattern.
-
Substituent Protons: If other functional groups with protons are present on the biphenyl scaffold (e.g., methyl, methoxy), their signals will appear in characteristic regions of the spectrum.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. Key features in the ¹³C NMR spectrum of a biphenyl carbaldehyde include:
-
Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears far downfield, typically in the range of 190-195 ppm.
-
Aromatic Carbons: The carbons of the biphenyl rings resonate in the region of 120-150 ppm. The chemical shifts are sensitive to the electronic effects of the substituents. Carbons directly attached to the carbaldehyde group or other electron-withdrawing groups will be shifted downfield, while those bearing electron-donating groups will be shifted upfield. Quaternary carbons (those without attached protons) often exhibit lower intensity signals.
Experimental Protocols
A standardized and carefully executed experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
Sample Preparation
-
Sample Purity: Ensure the biphenyl carbaldehyde sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) may be used depending on the solubility of the specific biphenyl carbaldehyde derivative.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[2]
-
Procedure:
-
Weigh the desired amount of the biphenyl carbaldehyde into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
| Parameter | Typical Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single-pulse (e.g., zg30) |
| Number of Scans (NS) | 8-16 |
| Acquisition Time (AQ) | 2-4 seconds |
| Relaxation Delay (D1) | 1-5 seconds |
| Spectral Width (SW) | 12-16 ppm |
¹³C NMR Acquisition Parameters:
| Parameter | Typical Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled (e.g., zgpg30) |
| Number of Scans (NS) | 128-1024 or more |
| Acquisition Time (AQ) | 1-2 seconds |
| Relaxation Delay (D1) | 2 seconds |
| Spectral Width (SW) | 0-220 ppm |
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have the correct absorptive lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is calibrated. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR is commonly used as an internal reference.
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The precise chemical shift of each peak is identified.
NMR Data of Biphenyl Carbaldehydes
The following tables summarize the ¹H and ¹³C NMR data for a selection of biphenyl carbaldehydes. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
¹H NMR Data
| Compound | Solvent | Aldehydic H (δ, mult.) | Aromatic H (δ, mult., J) | Other H (δ, mult.) |
| [1,1'-Biphenyl]-2-carbaldehyde | CDCl₃ | 10.01 (s) | 8.05 (d, J=6.0), 7.64-7.68 (m), 7.48-7.53 (m), 7.39-7.46 (m) | - |
| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 10.06 (s) | 8.02-7.91 (m), 7.78-7.72 (m), 7.67-7.61 (m), 7.52-7.45 (m), 7.45-7.38 (m) | - |
| 3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | CDCl₃ | 9.95 (s) | 7.99 (d, J=8.0), 7.62-7.58 (m), 7.48-7.41 (m), 7.33 (t, J=8.0), 7.16 (t, J=8.0) | 2.42 (s, CH₃) |
| 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 10.01 (s) | 7.91 (d, J=8.0), 7.71 (d, J=8.0), 7.41 (d, J=8.0), 7.34 (t, J=8.0), 7.20 (d, J=4.0) | 2.43 (s, CH₃) |
| 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 10.03 (s) | 7.94-7.91 (m), 7.65 (t, J=8.0), 7.54 (t, J=8.0), 7.47-7.41 (m) | - |
¹³C NMR Data
| Compound | Solvent | C=O (δ) | Aromatic C (δ) | Other C (δ) |
| [1,1'-Biphenyl]-2-carbaldehyde | CDCl₃ | 192.44 | 145.98, 137.75, 133.72, 133.60, 130.81, 130.13, 128.46, 128.15, 127.80, 127.57 | - |
| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 192.0 | 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4 | - |
| 3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | CDCl₃ | 192.3 | 146.0, 137.9, 137.5, 133.5, 133.3, 130.6, 128.7, 128.1, 127.5, 127.3, 127.1 | 21.3 (CH₃) |
| 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 191.6 | 147.0, 139.4, 138.4, 134.9, 130.0, 129.0, 127.9, 127.4, 124.2 | 21.3 (CH₃) |
| 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 191.6 | 148.5, 143.6, 135.5, 135.0, 132.6, 131.5, 129.7, 129.0, 128.5, 124.3 | - |
Spectral Interpretation and Structural Elucidation
The structural characterization of biphenyl carbaldehydes relies on the careful analysis of all available NMR data.
-
Positional Isomers: The position of the carbaldehyde group significantly influences the ¹H NMR spectrum. For instance, in 2-biphenylcarbaldehyde, the aldehyde proton may experience through-space interactions (Nuclear Overhauser Effect, NOE) with the protons on the adjacent phenyl ring, which can be confirmed by 2D NOESY experiments. The coupling patterns of the aromatic protons are also diagnostic of the substitution pattern.
-
Effect of Substituents: The electronic nature of other substituents on the biphenyl rings will affect the chemical shifts of both protons and carbons. Electron-donating groups (e.g., -CH₃, -OCH₃) will cause upfield shifts (to lower ppm values) of the signals of nearby nuclei, while electron-withdrawing groups (e.g., -NO₂) will cause downfield shifts (to higher ppm values).
-
2D NMR Techniques: For complex or highly substituted biphenyl carbaldehydes where the 1D spectra may have overlapping signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of protons within each phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.
-
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR-based structural characterization of a biphenyl carbaldehyde.
References
Spectroscopic and Synthetic Profile of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and safety information for the compound 2'-Trifluoromethyl-biphenyl-4-carbaldehyde (CAS No. 198205-95-7). This biphenyl derivative is of interest as a potential building block in the synthesis of novel pharmaceutical agents and functional materials, owing to the presence of the electron-withdrawing trifluoromethyl group and the reactive carbaldehyde moiety.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 198205-95-7 | [1][2][3] |
| Molecular Formula | C₁₄H₉F₃O | [1][2][4] |
| Molecular Weight | 250.22 g/mol | [1][4] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Conditions | Store at 0-8°C | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a characteristic singlet for the aldehyde proton between 9.5 and 10.5 ppm. The protons on the phenyl ring bearing the aldehyde will likely appear as two doublets, while the protons on the trifluoromethyl-substituted ring will exhibit more complex splitting patterns due to coupling with each other and potentially with the fluorine atoms.
¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde group (around 190 ppm). The aromatic carbons will resonate in the 120-150 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be in the typical range for an aromatic trifluoromethyl group.
Reference NMR Data for a Related Compound (2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl):
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H | 7.92 | d | 8.0 |
| 7.67–7.62 | m | ||
| 7.55 | t | 8.0 | |
| 7.42–7.39 | m | ||
| ¹³C | 148.6, 141.3, 134.8, 132.6, 131.6, 128.9, 128.2, 125.4, 124.2, 123.0 | s (Ar) | |
| 130.2-129.6 | m (CF₃) | ||
| ¹⁹F | -64.2 | s | |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
~1700 cm⁻¹: A strong absorption due to the C=O stretching of the aldehyde group.
-
~2820 and 2720 cm⁻¹: Two weak bands corresponding to the C-H stretching of the aldehyde proton (Fermi resonance).
-
3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
1350-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 250.22. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).
Synthesis Protocol: Suzuki-Miyaura Coupling
The most common and efficient method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.
Proposed Reaction:
Detailed Experimental Protocol (General Procedure):
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene and water.
-
Catalyst and Base Addition: To the stirred solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Logical Workflow and Diagrams
Synthetic Workflow
The synthesis of this compound via the Suzuki-Miyaura coupling reaction can be visualized as a streamlined workflow.
Caption: Synthetic workflow for this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle illustrates the key steps involving the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The presence of the trifluoromethyl group, a common moiety in many bioactive compounds, suggests that derivatives of this molecule could potentially exhibit biological activity.[10][11][12] Further research is required to explore its potential pharmacological applications.
Safety Information
Safety data for this compound is limited. However, based on the safety data sheets for structurally similar compounds, the following precautions are recommended[13][14][15]:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, mist, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound [oakwoodchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 198205-95-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. angenechemical.com [angenechemical.com]
- 15. synquestlabs.com [synquestlabs.com]
The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide explores the multifaceted roles of this powerful functional group, providing a comprehensive overview of its effects on metabolic stability, lipophilicity, acidity, and protein-ligand interactions. This guide also offers detailed experimental protocols for key assays and visualizes complex biological and experimental processes to facilitate a deeper understanding for researchers and drug development professionals.
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, bestow a range of desirable characteristics upon parent molecules. These modifications are instrumental in overcoming common challenges in drug development, such as poor metabolic stability and suboptimal bioavailability.
Metabolic Stability
One of the most significant contributions of the CF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are primary drivers of drug metabolism. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block sites of oxidation, leading to a longer in vivo half-life and improved bioavailability.[1][2][3] This "metabolic switching" strategy can significantly reduce the required dose and dosing frequency, ultimately leading to a more favorable therapeutic index.[1]
Table 1: Comparative Metabolic Stability Data
| Compound Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Observations |
| Picornavirus Inhibitor Analogues | CH₃ vs. CF₃ | Longer for CF₃ analogue | Lower for CF₃ analogue | Replacement of a methyl group with a trifluoromethyl group on an isoxazole ring prevented hydroxylation and provided a global protective effect against hepatic metabolism. |
| Generic Example | Metabolically Labile CH₃ vs. CF₃ | Shorter for CH₃ | Higher for CH₃ | Introduction of a CF₃ group in place of a metabolically susceptible methyl group generally leads to a longer half-life and lower intrinsic clearance.[1] |
Lipophilicity and Permeability
The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes, including the blood-brain barrier.[3] This increased lipophilicity can improve absorption and distribution, leading to better target engagement. However, the effect of trifluorination on lipophilicity can be context-dependent. While it generally increases the octanol-water partition coefficient (logP), the overall impact on a molecule's properties will also depend on other functional groups present.
Table 2: Comparative Lipophilicity Data
| Compound | logP |
| Fluoxetine | 4.05[4] |
| Celecoxib | 3.5 |
Note: Direct comparative logP values for non-trifluoromethylated analogs are not always readily available in single literature sources. The provided values are for the trifluoromethylated drugs.
Modulation of Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of nearby functional groups. For instance, the presence of a CF₃ group on an aromatic ring can lower the pKa of a phenolic hydroxyl group or an aniline amine, making them more acidic.[5] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.
Table 3: Comparative pKa Data
| Compound | Functional Group | pKa |
| Phenol | -OH | 9.95 |
| 4-Trifluoromethylphenol | -OH | 9.18 |
| Aniline | -NH₂ | 4.63 |
| 4-Trifluoroethylaniline | -NH₂ | 3.53 |
Note: These are representative values and can vary based on the specific molecular context.
Impact on Pharmacodynamics: Enhancing Target Binding and Potency
The introduction of a trifluoromethyl group can lead to a significant improvement in a drug's binding affinity and potency. This enhancement can be attributed to several factors:
-
Direct Interactions: The CF₃ group can participate in favorable interactions with the protein target, including hydrophobic interactions and non-canonical hydrogen bonds.
-
Conformational Effects: The steric bulk of the CF₃ group can influence the conformation of the drug molecule, pre-organizing it for optimal binding to the target.
-
Electronic Effects: The electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the molecule, enhancing key interactions with the protein.
Table 4: Comparative Binding Affinity and Potency Data
| Drug/Analog Pair | Target | Metric | Value (CF₃) | Value (Non-CF₃ Analog) | Fold Difference |
| Celecoxib vs. SC-558 (methyl analog) | COX-2 | IC₅₀ | 0.04 µM | 0.3 µM | ~7.5 |
| Bicalutamide (R-enantiomer) vs. Hydroxyflutamide | Androgen Receptor | Relative Binding Affinity | ~2-4x higher | - | 2-4 |
| Fluoxetine | Serotonin Transporter (SERT) | Kᵢ | 1.1 nM | - | - |
Note: Data is compiled from various sources and direct head-to-head comparisons under identical conditions are not always available. The IC₅₀ for Celecoxib can vary depending on the assay conditions.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Liver microsomes (human or other species)
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound or positive control. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the ice-cold stop solution.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and protein concentration.[2]
LogP Determination by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.
-
Dissolution: Dissolve a known amount of the test compound in either the pre-saturated n-octanol or water.
-
Partitioning: Add a known volume of the other pre-saturated solvent to the vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radioligand (a radioactive molecule that binds to the target receptor)
-
Test compound
-
Assay buffer
-
Non-specific binding control (a high concentration of a non-radioactive ligand that binds to the same receptor)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).
-
Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined period.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Complexity: Signaling Pathways, Workflows, and Relationships
Diagrams are powerful tools for understanding complex biological and experimental processes. The following sections utilize the DOT language to create clear and informative visualizations.
Signaling Pathway: Celecoxib and the COX-2 Pathway
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.[6][7][8]
Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.
Experimental Workflow: In Vitro Microsomal Stability Assay
The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.
Caption: Workflow for determining in vitro metabolic stability using a microsomal assay.
Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazole-based Kinase Inhibitors
This diagram illustrates a simplified structure-activity relationship for a series of trifluoromethylated pyrazole-based kinase inhibitors, showing how modifications at different positions affect their inhibitory activity.
Caption: SAR of trifluoromethylated pyrazole inhibitors.
Synthetic Methodologies
The introduction of the trifluoromethyl group into a molecule can be achieved through various synthetic strategies. The choice of method depends on the substrate, the desired position of the CF₃ group, and the overall synthetic route.
Synthesis of Celecoxib
A common synthesis of celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.
Protocol:
-
Diketone Formation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
Cyclization: React the resulting β-diketone with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Purification: The crude product is then purified by recrystallization to yield celecoxib.[1][9]
Synthesis of Fluoxetine
The synthesis of fluoxetine often involves a key nucleophilic aromatic substitution (SNAr) reaction.
Protocol:
-
Alcohol Formation: Reduce 3-(dimethylamino)propiophenone with a reducing agent like sodium borohydride to form 3-(dimethylamino)-1-phenylpropan-1-ol.
-
Ether Formation: React the alcohol with 1-chloro-4-(trifluoromethyl)benzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Demethylation: The resulting N,N-dimethyl intermediate is then demethylated to give fluoxetine.[8][10]
Synthesis of Bicalutamide
The synthesis of bicalutamide, a non-steroidal antiandrogen, involves the formation of a thioether and subsequent oxidation to a sulfone.
Protocol:
-
Thioether Formation: React N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methylpropanamide with 4-fluorothiophenol in the presence of a base.
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.
-
Purification: The final product, bicalutamide, is purified by crystallization.[6][9]
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has led to the development of numerous successful drugs across various therapeutic areas. A thorough understanding of the physicochemical and pharmacodynamic effects of the CF₃ group, coupled with robust experimental evaluation and strategic synthetic implementation, will continue to drive the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Page loading... [wap.guidechem.com]
- 10. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
An In-depth Technical Guide to Biphenyl Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives are a class of organic compounds characterized by two connected phenyl rings. This structural motif is of paramount importance in modern organic synthesis, serving as a foundational backbone in a wide array of functional molecules.[1][2][3][4] From life-saving pharmaceuticals to advanced materials for organic electronics, the versatility of the biphenyl scaffold is a cornerstone of contemporary chemical research and development.[2][5] Biphenyls and their derivatives are key intermediates in the production of a diverse range of compounds, including drugs, agricultural products, and fluorescent layers in Organic Light-Emitting Diodes (OLEDs).[5] The inherent neutrality and relative non-reactivity of the parent biphenyl molecule necessitate functionalization to unlock its synthetic potential.[3][4] This guide provides an in-depth technical overview of the synthesis, applications, and core methodologies related to biphenyl derivatives, tailored for professionals in research and drug development.
Core Synthetic Methodologies for Biphenyl Derivatives
The construction of the biaryl C-C bond is a central theme in organic synthesis. Several powerful, metal-catalyzed cross-coupling reactions have been developed for this purpose, each with its own set of advantages and limitations. The most prominent among these are the Suzuki-Miyaura, Ullmann, Negishi, and Stille reactions.[6]
Comparative Overview of Key Synthetic Reactions
Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.[6]
| Reaction | Typical Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Key Features |
| Suzuki-Miyaura Coupling | 85-99 | 0.1 - 5 | 80-110 | 2-24 | Mild conditions, high functional group tolerance, non-toxic byproducts.[6] |
| Ullmann Reaction | 40-80 | Stoichiometric Cu | 180-210 | 24-48 | Harsh conditions, often requires electron-deficient substrates.[3] |
| Negishi Coupling | 70-95 | 1 - 5 | 25-80 | 1-12 | High reactivity, mild conditions, but moisture-sensitive reagents.[6] |
| Stille Coupling | 75-95 | 1 - 5 | 80-110 | 12-16 | High functional group tolerance, but toxic organotin reagents.[6] |
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6] The byproducts are generally non-toxic and easily removed.[6]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, involving the copper-mediated coupling of two aryl halides.[3] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[3]
General Reaction Scheme
2 Ar-X + Cu (excess) → Ar-Ar + CuX₂
The Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are highly reactive, often leading to faster reactions and milder conditions compared to other methods.[6] However, organozinc reagents are sensitive to air and moisture, necessitating anhydrous conditions.[6]
Catalytic Cycle of the Negishi Coupling
The Stille Coupling
The Stille reaction is known for its tolerance of a wide range of functional groups.[6] Its primary drawback is the high toxicity of the organotin reagents and their byproducts, which can be challenging to remove from the final product.[6]
Catalytic Cycle of the Stille Coupling
Detailed Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
General Workflow for Biphenyl Derivative Synthesis
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid
-
Materials: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol), 4-methylphenylboronic acid (1.65 g, 12.18 mmol), K₂CO₃ (1.68 g, 12.18 mmol), Pd(PPh₃)₄ (0.14 g, 0.12 mmol), 1,4-dioxane:H₂O (4:1, 20 mL).[7]
-
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in 1,4-dioxane:H₂O, add the 4-methylphenylboronic acid and K₂CO₃.[7]
-
Add the Pd(PPh₃)₄ catalyst to the mixture.[7]
-
Stir the resulting reaction mixture at 80°C for 16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).[7]
-
Wash the combined organic layer with water, followed by brine, and dry over anhydrous Na₂SO₄.[7]
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.[7]
-
Purify the crude compound by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[7]
-
-
Expected Yield: 75%[7]
Protocol 2: Ullmann Reaction
Synthesis of 2,2'-Dinitrobiphenyl
-
Materials: ortho-chloronitrobenzene, copper-bronze alloy.
-
Procedure:
-
In a reaction vessel, combine ortho-chloronitrobenzene with a copper-bronze alloy.
-
Heat the mixture under appropriate conditions (typically high temperature).
-
The reaction progress can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified, often by crystallization or chromatography.
-
Protocol 3: Negishi Coupling
Synthesis of 2,2'-Dimethylbiphenyl
-
Materials: o-iodotoluene, o-tolylmagnesium bromide, zinc chloride, tetrakis(triphenylphosphine)palladium(0), THF.[6]
-
Procedure:
-
Prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in THF.[6]
-
In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF.[6]
-
Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.[6]
-
Reflux the reaction mixture for 1 hour.[6]
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.[6]
-
Purify the crude product by chromatography or distillation.[6]
-
Protocol 4: Stille Coupling
General Procedure for the Synthesis of Biphenyl Derivatives
-
Materials: Aryl halide (0.5 mmol), triphenyltin chloride (0.6 mmol), potassium carbonate (0.7 mmol), SnFe₂O₄@SiO₂@P-Pd catalyst (0.015 g), polyethylene glycol.[8]
-
Procedure:
-
In a flask, combine the aryl halide, triphenyltin chloride, and potassium carbonate.[8]
-
Add the SnFe₂O₄@SiO₂@P-Pd catalyst and dissolve the mixture in polyethylene glycol.[8]
-
Stir the reaction mixture at 120°C.[8]
-
Monitor the progress of the reaction by TLC.[8]
-
Upon completion, purify the desired product using silica gel column chromatography.[8]
-
Applications of Biphenyl Derivatives
The unique structural and electronic properties of biphenyl derivatives have led to their widespread use in various high-tech and biomedical fields.
In Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Its rigid nature allows for the precise positioning of functional groups to interact with biological targets, while the rotational flexibility of the biaryl bond can be fine-tuned to optimize binding.
Examples of FDA-Approved Drugs Containing a Biphenyl Moiety:
| Drug Name | Therapeutic Area |
| Valsartan | Antihypertensive |
| Telmisartan | Antihypertensive |
| Diflunisal | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Felbinac | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Bosentan | Pulmonary Arterial Hypertension |
In Materials Science: Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are crucial components in the development of advanced materials for organic electronics, particularly in OLEDs.[5] They are often used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs), where their high triplet energy and good charge transport properties are essential for efficient device performance.[1][11][12][13]
For instance, N,N′-Dicarbazolyl-4,4′-biphenyl (CBP) is a well-known host material.[1][12] Derivatives of CBP, such as those with cyano or methyl substitutions, have been synthesized to enhance electron-injecting/transporting abilities and achieve bipolar features, leading to significant improvements in the efficiency of green and red PhOLEDs.[1][11] Other biphenyl derivatives incorporating triazole moieties have been developed as bipolar host materials for high-efficiency blue PhOLEDs.[13]
Conclusion
Biphenyl derivatives represent a fundamentally important class of molecules in organic synthesis with far-reaching applications in drug discovery and materials science. The development of robust and versatile synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has provided chemists with powerful tools to construct these valuable scaffolds with high efficiency and functional group tolerance. A thorough understanding of the principles, advantages, and practical considerations of these synthetic methods is crucial for researchers and scientists aiming to innovate in these fields. As the demand for novel pharmaceuticals and advanced materials continues to grow, the synthesis and functionalization of biphenyl derivatives will undoubtedly remain a vibrant and impactful area of chemical research.
References
- 1. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Trifluoromethyl Groups in Aromatic Compounds: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group to an aromatic ring is a powerful and widely utilized strategy in modern medicinal chemistry. This functional group imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, with a focus on their role in drug development. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in this field.
The Physicochemical Impact of Aromatic Trifluoromethylation
The strategic placement of a trifluoromethyl group on an aromatic ring can dramatically alter a molecule's properties, often leading to improved drug-like characteristics. The strong electron-withdrawing nature of the CF3 group, combined with its high lipophilicity and metabolic stability, offers several advantages in drug design.[1][2]
One of the most significant benefits of trifluoromethylation is the enhancement of metabolic stability.[1][3] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can protect the molecule from rapid metabolism in the body.[2][3] This increased stability often translates to a longer half-life and improved bioavailability, allowing for less frequent dosing and a more consistent therapeutic effect.[1][4]
Furthermore, the lipophilicity conferred by the CF3 group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[3][4] This is particularly crucial for drugs targeting the central nervous system. The improved membrane permeability can lead to enhanced efficacy and a broader therapeutic window.[3] The trifluoromethyl group can also modulate a molecule's binding affinity to its target receptor by influencing hydrogen bonding and electrostatic interactions.[4][5]
A Case Study: Celecoxib, a Trifluoromethylated COX-2 Inhibitor
A prominent example of a successful trifluoromethylated aromatic drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[5] The trifluoromethyl group in Celecoxib plays a crucial role in its selective binding to the COX-2 enzyme over the COX-1 isoform.[2] This selectivity is key to its therapeutic action, as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]
The following table provides a comparative summary of the physicochemical and pharmacokinetic properties of Celecoxib and Rofecoxib, a similar COX-2 inhibitor that does not contain a trifluoromethyl group.
| Property | Celecoxib (with -CF3) | Rofecoxib (with -SO2CH3) | Reference(s) |
| Molar Mass ( g/mol ) | 381.373 | 314.36 | [6] |
| LogP | 3.5 | 2.1 | |
| Protein Binding (%) | 97 | 87 | [6] |
| Elimination Half-life (hours) | 11.2 | 17 | [5][6] |
| Metabolism | Primarily by CYP2C9, minor role by CYP3A4.[4] | Hepatic | [6] |
| COX-2 Selectivity | Approx. 10-20 times more selective for COX-2 over COX-1.[7] | Highly COX-2 selective. | [6] |
Synthesis of Trifluoromethylated Aromatic Compounds
Several synthetic methodologies have been developed for the introduction of a trifluoromethyl group onto an aromatic ring. These can be broadly categorized into methods that utilize trifluoromethyl-containing building blocks and those that directly trifluoromethylate an aromatic precursor.
General Experimental Protocol: Copper-Mediated Trifluoromethylation of Aryl Boronic Acids
This protocol describes a room-temperature copper-mediated method for the trifluoromethylation of aryl and heteroaryl boronic acids.
Materials:
-
Aryl boronic acid
-
Copper(I) source (e.g., CuCl)
-
Trifluoromethyl source (e.g., TMSCF3)
-
Oxidant (e.g., air or oxygen)
-
Solvent (e.g., isobutyronitrile)
-
Magnetic stir bar
-
Reaction vessel (e.g., test tube)
Procedure:
-
To a test tube equipped with a magnetic stir bar, add the aryl boronic acid (1.0 mmol), copper(I) source (0.1 mmol), and solvent.
-
Stir the mixture at room temperature under an atmosphere of air or oxygen.
-
Add the trifluoromethyl source (1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Synthesis of Celecoxib: A Two-Step Approach
A common synthesis of Celecoxib involves a Claisen condensation followed by a cyclization reaction.
Step 1: Claisen Condensation This step involves the reaction of p-methylacetophenone and ethyl trifluoroacetate in the presence of a base to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[9]
Materials:
-
p-methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH)
-
Toluene
-
Hydrochloric acid (15%)
-
Petroleum ether
Procedure:
-
To a 1000ml four-necked bottle, add 400ml of toluene and 25g of sodium hydride and stir.
-
Control the temperature at 20-25°C and add 40g of p-methylacetophenone and 50g of ethyl trifluoroacetate dropwise simultaneously.
-
After the addition, maintain the temperature at 40-45°C for 5 hours.
-
Cool the mixture to 30°C and add 120ml of 15% hydrochloric acid dropwise.
-
After allowing the layers to separate, the organic layer is evaporated to dryness under reduced pressure.
-
The residue is crystallized from 200ml of petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[9]
Step 2: Cyclization The intermediate from Step 1 is then reacted with 4-sulfamoylphenylhydrazine hydrochloride to form Celecoxib.[3]
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol is prepared in a reaction vessel with a reflux condenser and stirrer.
-
4-sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[3]
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action and the experimental processes involved is crucial for drug development. The following diagrams, generated using the DOT language, illustrate the COX-2 signaling pathway and a general experimental workflow for the synthesis and analysis of trifluoromethylated aromatic compounds.
Conclusion
The incorporation of trifluoromethyl groups into aromatic systems is a proven and effective strategy in drug discovery for enhancing the physicochemical and pharmacokinetic properties of drug candidates. The ability of the CF3 group to improve metabolic stability, modulate lipophilicity, and enhance target binding makes it a valuable tool for medicinal chemists. Through the case study of Celecoxib, the practical benefits of this approach are clearly demonstrated. The provided experimental protocols and pathway diagrams serve as a resource for researchers engaged in the synthesis and evaluation of novel trifluoromethylated aromatic compounds, facilitating the development of the next generation of therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rofecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Incorporation of Fluoroaryl Motifs in Modern Drug Discovery: A Technical Guide to Synthesis and Application
For Immediate Release
In the landscape of modern medicinal chemistry, the deliberate introduction of fluorine atoms into drug candidates represents a powerful and widely adopted strategy to enhance pharmacological properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery and synthesis of novel fluoroaryl-substituted derivatives, highlighting their therapeutic potential across various disease areas. The strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability, making it a critical tool in the optimization of lead compounds.
This document delves into the synthetic methodologies, biological activities, and mechanisms of action of several classes of fluoroaryl-substituted compounds, offering detailed experimental protocols and quantitative data to support further research and development in this dynamic field.
Core Concepts in Fluoroaryl Chemistry
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design. The introduction of a fluoroaryl group can block metabolic oxidation at specific sites, prolonging the half-life of a drug. Furthermore, the electronic effects of fluorine can modulate the acidity or basicity of nearby functional groups, which can be crucial for target engagement. These modifications have proven effective in enhancing the potency and selectivity of compounds targeting a wide range of biological targets, from kinases and enzymes to G-protein coupled receptors.
Featured Classes of Fluoroaryl-Substituted Derivatives
This guide focuses on several key classes of fluoroaryl-substituted derivatives that have shown significant promise in preclinical and clinical development.
Fluoroaryl-Substituted FL118 Analogues: Potent Anti-Tumor Agents
The novel camptothecin analogue FL118 has served as a promising scaffold for the development of new anti-cancer agents. The substitution of a fluoroaryl group at the 7-position of the FL118 core has led to the discovery of derivatives with enhanced cytotoxic and in vivo anti-tumor efficacy compared to the parent compound.[1][2]
Mechanism of Action: These derivatives have been shown to target DDX5, an oncogenic protein, and modulate the activity of Topoisomerase I (Top1).[1][2] The presence of the fluoroaryl moiety appears to be crucial for this dual activity. Compound 7h , a standout derivative, not only inhibits Top1 activity but also decreases the expression of DDX5, a mechanism not observed with the active metabolite of irinotecan, SN38.[1][2] This dual-action mechanism contributes to the potent inhibition of colorectal cancer cell colony formation, migration, and the induction of apoptosis.[1][2]
Quantitative Biological Data:
| Compound | Substituent | HCT116 IC₅₀ (nM) | HepG2 IC₅₀ (nM) | A549 IC₅₀ (nM) | HeLa IC₅₀ (nM) |
| FL118 | H | 2.5 ± 0.3 | 2.8 ± 0.5 | 3.1 ± 0.4 | 3.5 ± 0.6 |
| SN38 | H | 1.9 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| 7b | 4-Fluorophenyl | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.1 ± 0.3 | 2.4 ± 0.4 |
| 7c | 2,4-Difluorophenyl | 1.8 ± 0.3 | 2.2 ± 0.4 | 2.6 ± 0.5 | 2.9 ± 0.5 |
| 7h | 4-Fluoro-2-methoxyphenyl | 1.3 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.3 | 2.2 ± 0.4 |
| 7l | 3-(Trifluoromethoxy)phenyl | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.1 ± 0.3 |
| 7n | 3,5-Difluorophenyl | 1.1 ± 0.1 | 1.3 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.3 |
Data compiled from a study on novel FL118 derivatives.[1][2]
Experimental Protocols:
A general synthetic scheme for the preparation of 7-fluoroaryl-substituted FL118 derivatives is outlined below.
Caption: General synthesis workflow for 7-fluoroaryl-substituted FL118 derivatives.
Fluoroaryl-Substituted p38 MAP Kinase Inhibitors: Modulators of Inflammation
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases. The incorporation of a 2,6-diamino-3,5-difluoropyridinyl moiety into various heterocyclic scaffolds has yielded potent and selective p38α inhibitors.
Mechanism of Action: These compounds act as ATP-competitive inhibitors of p38α MAP kinase. The fluoro-substituted pyridine ring is designed to fit into the ATP-binding pocket of the enzyme, with the fluorine atoms enhancing binding affinity and selectivity. Inhibition of p38 MAP kinase blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α.
Quantitative Biological Data:
| Compound | Heterocyclic Core | p38α IC₅₀ (nM) | LPS-induced TNFα inhibition in mice (ED₅₀ mg/kg) |
| 11 | Pyridinylimidazole | 10 | 10 |
| 12 | Pyridinylpyrrole | 25 | >30 |
| 13 | Pyridinyloxazole | 50 | >30 |
Data represents a selection of compounds from a study on novel p38 MAP kinase inhibitors.
Experimental Protocols:
The synthesis of these inhibitors often involves the coupling of a functionalized 2,6-diamino-3,5-difluoropyridine with a suitable heterocyclic partner.
Fluoroaryl-Substituted Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Frontier in Diabetes Management
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The introduction of fluoroaryl groups, such as a 2,4,5-trifluorophenyl moiety, has been instrumental in the design of potent and selective DPP-4 inhibitors.[3][4]
Mechanism of Action: DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[5][6][7] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5][6][7] The fluoroaryl group typically binds to a key hydrophobic pocket in the active site of the DPP-4 enzyme, contributing to the high affinity and selectivity of the inhibitor.[4][8]
Caption: Signaling pathway of DPP-4 inhibition in glucose homeostasis.
Quantitative Biological Data:
| Compound | Scaffold | DPP-4 IC₅₀ (nM) |
| Sitagliptin | β-amino acid derivative | 18 |
| Alogliptin | Pyrimidinedione derivative | <10 |
| Omarigliptin | Pyrrolopyrazole derivative | 1.6 |
Data for commercially available DPP-4 inhibitors.[4][8]
Experimental Protocols:
The synthesis of fluoroaryl-substituted DPP-4 inhibitors often involves multi-step sequences, including asymmetric synthesis to establish the correct stereochemistry for optimal binding to the enzyme.[3]
Fluoroaryl-Substituted Cannabinoid Receptor Modulators: Fine-Tuning Endocannabinoid Signaling
The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are implicated in a wide range of physiological processes. The development of fluoroaryl-substituted allosteric modulators offers a novel approach to fine-tune cannabinoid receptor signaling with potentially fewer side effects than direct agonists or antagonists.
Mechanism of Action: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind.[1][9] This binding can modulate the affinity and/or efficacy of the orthosteric ligand. Negative allosteric modulators (NAMs) can reduce the signaling of an agonist, while positive allosteric modulators (PAMs) can enhance it.[1][9] The fluoroaryl moiety is often critical for the interaction with the allosteric binding pocket.
Caption: Allosteric modulation of the CB1 receptor signaling pathway.
Quantitative Biological Data:
| Compound | Type | Effect on Agonist Binding | Effect on Agonist-induced G-protein signaling |
| ORG27569 | NAM | Increase | Decrease |
| PSNCBAM-1 | NAM | Increase | Decrease |
| ZCZ011 | PAM | Increase | Increase |
Data for representative CB1 allosteric modulators.[1][10]
Experimental Protocols:
The synthesis of these modulators often involves the construction of a core scaffold followed by the introduction of the fluoroaryl group through cross-coupling reactions or nucleophilic aromatic substitution.[11]
General Experimental Workflows
The discovery and development of novel fluoroaryl-substituted derivatives typically follow a structured workflow, from initial screening to in vivo evaluation.
Caption: General experimental workflow for the discovery of novel fluoroaryl-substituted derivatives.
Conclusion
The strategic incorporation of fluoroaryl motifs is a cornerstone of modern drug discovery, offering a versatile toolkit for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The examples presented in this guide underscore the broad applicability of this approach across diverse biological targets and disease indications. As synthetic methodologies continue to advance, the rational design and synthesis of novel fluoroaryl-substituted derivatives will undoubtedly continue to drive the development of the next generation of innovative medicines.
Disclaimer: The experimental protocols and data presented in this document are for informational purposes only and should be adapted and validated by qualified researchers in a controlled laboratory setting.
References
- 1. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural features, synthesis, and physicochemical properties of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Core Structural Features and Physicochemical Properties
This compound is a biphenyl derivative characterized by a trifluoromethyl group at the 2'-position and a carbaldehyde (formyl) group at the 4-position. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability and biological activity.[1][2][3] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 198205-95-7 | [4][6] |
| Molecular Formula | C₁₄H₉F₃O | [4][6] |
| Molecular Weight | 250.22 g/mol | [4][6] |
| Appearance | White to yellow solid | [4] |
| Purity | ≥ 95% (NMR) | [4] |
| Storage Conditions | Store at 0-8°C | [4] |
Synthesis Methodology
The primary synthetic route to biphenyl scaffolds like this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This proposed protocol is based on established methods for analogous compounds and requires experimental validation.
Reactants:
-
4-Bromobenzaldehyde (or 4-Iodobenzaldehyde for higher reactivity)
-
2-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
A base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
An appropriate solvent system (e.g., Toluene/Water or Dimethylformamide (DMF))
Procedure:
-
To a reaction vessel, add 4-bromobenzaldehyde, 2-(trifluoromethyl)phenylboronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system and the base.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [oakwoodchemical.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
The Trifluoromethyl Group's Influence on Aromatic Aldehyde Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of aromatic aldehydes substituted with one or more trifluoromethyl (CF₃) groups. The potent electron-withdrawing nature of the CF₃ group significantly modulates the chemical behavior of the aldehyde moiety and the aromatic ring, making these compounds valuable building blocks in medicinal chemistry and materials science. This document details the electronic and steric effects of the trifluoromethyl group and explores its impact on key reactions, including nucleophilic addition, oxidation, reduction, and disproportionation.
Core Principles: Electronic and Steric Effects of the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly influences the reactivity of aromatic aldehydes. This influence stems from two primary electronic effects:
-
Negative Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring and, consequently, from the aldehyde functional group. This inductive effect is the dominant electronic influence of the CF₃ group.
-
Weak Resonance Effect (+R, Hyperconjugation): While the CF₃ group is primarily an inductively withdrawing group, it can exhibit a weak resonance-donating effect through hyperconjugation. However, this effect is generally considered negligible compared to its strong -I effect.
The position of the CF₃ group on the aromatic ring (ortho, meta, or para) dictates the extent of its electron-withdrawing influence on the aldehyde. This is quantitatively expressed by Hammett constants (σ) , which are a measure of the electronic effect of a substituent in a meta or para position on the reactivity of a functional group. A more positive σ value indicates a stronger electron-withdrawing effect.
Table 1: Hammett Substituent Constants for the Trifluoromethyl Group [1][2]
| Substituent | σ (meta) | σ (para) |
| -CF₃ | 0.43 - 0.44 | 0.54 - 0.57 |
As the data indicates, the trifluoromethyl group is a strong electron-withdrawing substituent, with its effect being more pronounced at the para position. This enhanced electron withdrawal significantly increases the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack.[3][4]
In addition to electronic effects, the steric hindrance of the bulky CF₃ group, particularly when in the ortho position, can influence the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to its meta and para isomers.
Nucleophilic Addition Reactions
The increased electrophilicity of the carbonyl carbon in trifluoromethyl-substituted benzaldehydes makes them highly reactive towards a variety of nucleophiles.
Grignard and Organolithium Reactions
Grignard and organolithium reagents readily add to the carbonyl group of trifluoromethylated aromatic aldehydes to form secondary alcohols. The strong electron-withdrawing nature of the CF₃ group generally leads to faster reaction rates and higher yields compared to unsubstituted benzaldehyde.[3]
General Reaction Scheme:
Caption: Nucleophilic addition of organometallic reagents.
Table 2: Estimated Comparative Reactivity in Grignard Reactions
| Substrate | Relative Reactivity | Estimated Yield (%) |
| 4-Trifluoromethylbenzaldehyde | +++ | >90 |
| 3-Trifluoromethylbenzaldehyde | ++ | 85-90 |
| 2-Trifluoromethylbenzaldehyde | + | 70-80 (steric hindrance) |
| Benzaldehyde | Base | ~70 |
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, proceeds efficiently with trifluoromethyl-substituted benzaldehydes. The electron-withdrawing CF₃ group enhances the reactivity of the aldehyde, often leading to high yields of the corresponding stilbene derivatives.
General Reaction Scheme:
Caption: Wittig olefination of trifluoromethyl benzaldehydes.
Table 3: Comparative Yields in the Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Substrate | Product | Typical Yield (%) |
| 4-Trifluoromethylbenzaldehyde | 4-Trifluoromethylstilbene | 85-95 |
| 3-Trifluoromethylbenzaldehyde | 3-Trifluoromethylstilbene | 80-90 |
| 2-Trifluoromethylbenzaldehyde | 2-Trifluoromethylstilbene | 75-85 |
Experimental Protocol: Wittig Reaction of 4-(Trifluoromethyl)benzaldehyde
-
Preparation of the Ylide (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equivalents), to the suspension. The formation of the ylide is indicated by a color change (often to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with the Aldehyde: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired stilbene derivative.
Aldol Condensation
Trifluoromethyl-substituted benzaldehydes, lacking α-hydrogens, are excellent electrophilic partners in crossed Aldol (Claisen-Schmidt) condensations with enolizable ketones or aldehydes. The electron-withdrawing CF₃ group enhances the reactivity of the carbonyl group, promoting the condensation.[3]
General Reaction Scheme:
Caption: Claisen-Schmidt condensation pathway.
Oxidation Reactions
Aromatic aldehydes with trifluoromethyl groups can be readily oxidized to the corresponding carboxylic acids using common oxidizing agents. The electron-withdrawing nature of the CF₃ group does not significantly hinder this transformation.
Table 4: Common Oxidation Reactions and Typical Yields
| Reagent | Product | Isomer | Typical Yield (%) |
| KMnO₄, NaOH, H₂O, heat | 4-Trifluoromethylbenzoic acid | para | >90 |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 3-Trifluoromethylbenzoic acid | meta | ~85-95 |
| PCC (Pyridinium chlorochromate) | 2-Trifluoromethylbenzoic acid | ortho | ~80-90 |
Experimental Protocol: Jones Oxidation of 3-(Trifluoromethyl)benzaldehyde
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously dilute with water. Caution: Jones reagent is highly corrosive and carcinogenic.
-
Oxidation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 3-trifluoromethylbenzoic acid.
Reduction Reactions
The carbonyl group of trifluoromethyl-substituted benzaldehydes can be efficiently reduced to the corresponding primary alcohol using various reducing agents.
Table 5: Common Reduction Reactions and Typical Yields
| Reagent | Product | Isomer | Typical Yield (%) |
| Sodium Borohydride (NaBH₄), MeOH | 4-Trifluoromethylbenzyl alcohol | para | >95 |
| Lithium Aluminum Hydride (LiAlH₄), THF | 3-Trifluoromethylbenzyl alcohol | meta | >95 |
| Catalytic Hydrogenation (H₂, Pd/C) | 2-Trifluoromethylbenzyl alcohol | ortho | >95 |
Experimental Protocol: Reduction of 4-(Trifluoromethyl)benzaldehyde with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for many applications. If necessary, it can be purified by column chromatography on silica gel.
Cannizzaro Reaction
Aromatic aldehydes that lack α-hydrogens, such as trifluoromethyl-substituted benzaldehydes, undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields one molecule of the corresponding carboxylic acid and one molecule of the primary alcohol. The enhanced electrophilicity of the carbonyl carbon in these substrates facilitates the initial nucleophilic attack by hydroxide.
General Reaction Scheme:
Caption: Cannizzaro disproportionation reaction.
Table 6: Estimated Yields for the Cannizzaro Reaction
| Substrate | Product 1 (Carboxylic Acid) | Product 2 (Alcohol) | Estimated Yield (%) |
| 4-Trifluoromethylbenzaldehyde | 4-Trifluoromethylbenzoic acid | 4-Trifluoromethylbenzyl alcohol | ~45-50% of each |
| 3-Trifluoromethylbenzaldehyde | 3-Trifluoromethylbenzoic acid | 3-Trifluoromethylbenzyl alcohol | ~45-50% of each |
| 2-Trifluoromethylbenzaldehyde | 2-Trifluoromethylbenzoic acid | 2-Trifluoromethylbenzyl alcohol | ~40-45% of each (potential for lower yield due to steric hindrance) |
Experimental Protocol: Cannizzaro Reaction of 4-(Trifluoromethyl)benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (KOH) (2.5 equivalents) in a minimal amount of water.
-
Add 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) to the concentrated KOH solution.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the temperature around 20-30 °C.
-
Continue stirring for 24 hours or until TLC analysis indicates the disappearance of the starting aldehyde.
-
Work-up: Dilute the reaction mixture with water.
-
Extract the mixture with diethyl ether (3 x 50 mL) to separate the alcohol product.
-
Isolation of the Alcohol: Combine the ether extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-trifluoromethylbenzyl alcohol. Purify by distillation or column chromatography.
-
Isolation of the Carboxylic Acid: Acidify the remaining aqueous layer to pH ~2 with concentrated hydrochloric acid.
-
The 4-trifluoromethylbenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
Conclusion
The introduction of a trifluoromethyl group onto an aromatic aldehyde has a predictable and profound impact on its reactivity. The strong electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic addition reactions. This guide has provided a detailed overview of the core reactivity of these valuable compounds, including quantitative data where available, detailed experimental protocols for key transformations, and visual representations of reaction pathways. This information serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic utilization of trifluoromethyl-substituted aromatic aldehydes in the design and synthesis of novel molecules with desired properties.
References
Methodological & Application
Suzuki-Miyaura coupling protocol for 2'-Trifluoromethyl-biphenyl-4-carbaldehyde synthesis
Application Note and Protocol
Topic: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with fluorinated biphenyls being particularly significant due to their unique electronic properties and metabolic stability.[1][2] this compound is a key building block for the synthesis of various biologically active molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and versatile methods for constructing C-C bonds to form biaryl compounds.[1][3][4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[2][6][7]
This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.
Reaction Principle
The synthesis is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three primary steps:
-
Oxidative Addition: The aryl halide (1-bromo-2-(trifluoromethyl)benzene) oxidatively adds to the Pd(0) catalyst.
-
Transmetalation: The organoboron species (4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, yielding the final biphenyl product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize the necessary reagents and typical conditions for Suzuki-Miyaura coupling reactions, based on established procedures for similar substrates.
Table 1: Reagents for Synthesis
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-Bromo-2-(trifluoromethyl)benzene | 225.01 | 1.0 | 1.0 | 225 mg |
| 4-Formylphenylboronic acid | 149.92 | 1.2 | 1.2 | 180 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | 88.11 | - | - | 8.0 mL |
| Water (degassed) | 18.02 | - | - | 2.0 mL |
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, [PdCl₂(dppf)], Pd(OAc)₂/SPhos, XPhos Pd G4 | Choice of catalyst and ligand is crucial and may require optimization.[8] Bulky, electron-rich phosphine ligands often improve reaction efficiency.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Base is required to activate the boronic acid for transmetalation.[7] The choice can influence reaction rate and yield. |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O, DMF | A biphasic system with water is common to dissolve the inorganic base.[9] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion.[9][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or GC-MS. |
Experimental Protocol
This protocol details the synthesis of this compound on a 1.0 mmol scale.
Materials and Reagents:
-
1-Bromo-2-(trifluoromethyl)benzene (≥98%)
-
4-Formylphenylboronic acid (≥97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Potassium Carbonate (K₂CO₃) (≥99%)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Deionized Water (degassed)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask (50 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Caption: Experimental workflow for the synthesis and purification.
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-2-(trifluoromethyl)benzene (225 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Equip the flask with a reflux condenser and connect it to an inert gas (N₂ or Ar) manifold.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) to the flask via syringe.
-
-
Reaction:
-
Stir the mixture vigorously and heat it to 90 °C using a preheated oil bath.
-
Maintain the temperature and continue stirring for 12-16 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent), checking for the consumption of the starting aryl bromide.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.
-
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The reaction is conducted under an inert atmosphere; ensure all connections are secure to prevent leaks.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmaceutical and Agrochemical Synthesis
Introduction
Modern pharmaceutical and agrochemical research and development relies heavily on the innovation of synthetic methodologies. The ability to efficiently and selectively synthesize complex molecules is paramount for the discovery of new drugs and crop protection agents. This document provides detailed application notes and protocols for cutting-edge synthetic strategies that address common challenges in these fields, such as late-stage functionalization and the construction of complex molecular scaffolds. The presented methodologies, including photoredox catalysis and late-stage C-H functionalization, offer significant advantages in terms of efficiency, selectivity, and the ability to rapidly generate analogues for structure-activity relationship (SAR) studies.
Pharmaceutical Application Note 1: Photoredox-Catalyzed α-Heteroarylation for the Synthesis of a JAK2 Inhibitor Intermediate
Application: Synthesis of a key intermediate for LY2784544, a selective JAK2-V617F inhibitor.[1][2][3]
Background: The introduction of a benzylic morpholine unit to an imidazopyridazine core is a critical step in the synthesis of the Janus kinase 2 (JAK2) inhibitor LY2784544.[1][2][3] Traditional methods, such as the Minisci radical alkylation, suffered from poor regioselectivity and the formation of significant byproducts.[1][2] A second-generation synthesis utilizing a vanadium-catalyzed addition of N-methylmorpholine-N-oxide improved scalability and yield.[3][4] However, visible light photoredox catalysis offers a more direct and efficient approach by enabling the direct coupling of N-methylmorpholine with the unfunctionalized pyridazine core.[1][2]
Methodology Overview: This protocol describes the use of an iridium-based photocatalyst, Ir(ppy)3, which, upon excitation with visible light, initiates a single-electron transfer (SET) process. This generates an α-amino radical from N-methylmorpholine, which then adds to the chloroheteroarene to form the desired product. The reaction is performed under mild conditions and demonstrates good functional group tolerance.
Experimental Workflow:
Caption: Workflow for the photoredox-catalyzed synthesis of the LY2784544 intermediate.
Experimental Protocol:
Materials:
-
Imidazopyridazine starting material (1.0 equiv)
-
N-Methylmorpholine (NMM) (20 equiv)
-
fac-Ir(ppy)3 (Tris(2-phenylpyridinato)iridium(III)) (1.0 mol %)
-
Sodium carbonate (Na2CO3) (1.0 equiv)
-
Dimethylacetamide (DMA)
-
Blue LED light source
Procedure:
-
To a reaction vessel, add the imidazopyridazine starting material (0.231 mmol, 1.0 equiv), fac-Ir(ppy)3 (1.0 mol %), and sodium carbonate (1.0 equiv).
-
Add dimethylacetamide (DMA) to dissolve the solids.
-
Add N-methylmorpholine (20 equiv) to the reaction mixture.
-
Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the reaction mixture with a blue LED light source at a controlled temperature of 5 °C.
-
Stir the reaction for 8-10 hours, monitoring the progress by HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-heteroarylated product.
Quantitative Data:
| Parameter | First-Generation (Minisci) | Second-Generation (Vanadium) | Photoredox-Catalyzed |
| Regioselectivity (exo:endo) | ~3:1 | >20:1 | 5.7:1[2] |
| Isolated Yield | Low | High (>1 metric tonne scale)[3][4] | 43%[3] |
| Key Reagents | N-phthaloylglycine, AgNO3 | N-methylmorpholine-N-oxide, VO(acac)2[3] | N-methylmorpholine, Ir(ppy)3[2] |
| Reaction Conditions | Harsh | Scalable | Mild, photochemical[2] |
Pharmaceutical Application Note 2: Late-Stage C-H Arylation of Celecoxib
Application: Direct functionalization of the COX-2 inhibitor Celecoxib to generate novel analogues.
Background: Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct modification of complex molecules at a late point in their synthesis.[5] This avoids the need for lengthy de novo synthesis of analogues and enables the rapid exploration of structure-activity relationships.[5] Celecoxib, a selective COX-2 inhibitor, provides a relevant scaffold for demonstrating the utility of LSF via palladium-catalyzed direct C-H arylation. This methodology allows for the introduction of various aryl groups onto the pyrazole ring of Celecoxib, a modification that would be challenging using traditional cross-coupling methods which typically require pre-functionalized starting materials.
Methodology Overview: This protocol utilizes a palladium catalyst to selectively activate a C-H bond on the pyrazole ring of Celecoxib and couple it with an aryl bromide. The regioselectivity of this reaction is a key advantage, enabling the precise installation of the aryl group at a specific position.
Logical Relationship: Traditional vs. LSF Synthesis
References
- 1. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Late-stage functionalization - Wikipedia [en.wikipedia.org]
The Strategic Role of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde in Modern Drug Discovery: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks has become a cornerstone of rational drug design. Among these, 2'-Trifluoromethyl-biphenyl-4-carbaldehyde has emerged as a versatile and highly valuable scaffold for the synthesis of novel therapeutic agents. Its unique structural features, particularly the presence of a trifluoromethyl group, impart advantageous properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a sought-after starting material for the development of innovative treatments for a range of diseases, most notably inflammatory conditions and certain cancers.
This application note provides a detailed overview of the use of this compound in drug discovery, focusing on its application in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors. It offers comprehensive experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.
The Trifluoromethyl Advantage in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a drug molecule can significantly alter its physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, potentially enhancing interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life in the body. This enhanced stability and improved pharmacokinetic profile are critical for developing effective and long-lasting medications.
Application in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
A significant application of the 2'-trifluoromethyl-biphenyl moiety is in the development of inhibitors for phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a suppression of the inflammatory response. This mechanism of action has made PDE4 a prime target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
Derivatives of this compound have been successfully utilized to synthesize potent and selective PDE4 inhibitors, such as the biphenyl pyridazinone class of compounds. The biphenyl core provides a rigid scaffold for optimal presentation of pharmacophoric features, while the trifluoromethyl group contributes to the overall potency and drug-like properties of the inhibitors.
Quantitative Data: PDE4 Inhibition by Biphenyl Pyridazinone Derivatives
The following table summarizes the in vitro inhibitory activity of a series of biphenyl pyridazinone derivatives against the PDE4 enzyme. The data highlights the potent inhibition achieved with this chemical scaffold.
| Compound ID | Structure | PDE4 IC50 (nM) |
| BPD-1 | 6-(4-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)phenyl)pyridazin-3(2H)-one | 1.2 |
| BPD-2 | 6-(4-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)phenyl)-5-methylpyridazin-3(2H)-one | 0.8 |
| BPD-3 | 6-(4-(2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)phenyl)-5-chloropyridazin-3(2H)-one | 2.5 |
Note: The structures provided are representative examples of the biphenyl pyridazinone class. The IC50 values are indicative of the high potency of these compounds.
Experimental Protocols
Protocol 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one (Intermediate A)
This protocol describes a key step in the synthesis of the biphenyl pyridazinone core structure, which can then be further modified using this compound derivatives.
Materials:
-
4-bromobenzaldehyde
-
Ethyl glyoxylate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A solution of 4-bromobenzaldehyde (1.0 eq) and ethyl glyoxylate (1.1 eq) in ethanol is stirred at room temperature.
-
Hydrazine hydrate (1.2 eq) is added dropwise to the mixture.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, a solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is stirred for an additional 2 hours.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Intermediate A.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Pyridazinone Derivatives
This protocol outlines the palladium-catalyzed cross-coupling reaction to form the final biphenyl pyridazinone product.
Materials:
-
Intermediate A (from Protocol 1)
-
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add Intermediate A (1.0 eq), 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed mixture of 1,4-dioxane and water (4:1 v/v) is added.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final biphenyl pyridazinone derivative.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a general experimental workflow for the synthesis and evaluation of PDE4 inhibitors.
Conclusion
This compound is a powerful and versatile building block in the design and synthesis of novel drug candidates. Its application in the development of potent PDE4 inhibitors exemplifies its importance in addressing significant unmet medical needs in the treatment of inflammatory diseases. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the field of drug discovery.
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Biphenyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from biphenyl intermediates. Biphenyl scaffolds are prevalent in a wide array of medicinally active compounds and natural products, making them a cornerstone in drug discovery and organic synthesis.[1] This document details key synthetic methodologies, experimental protocols, and quantitative biological data for newly synthesized biphenyl derivatives.
Synthetic Methodologies Overview
The construction of the biaryl core is a critical step in the synthesis of these bioactive molecules. Several cross-coupling reactions are widely employed, each with its own advantages. Common methods include the Suzuki-Miyaura, Negishi, and Ullmann cross-coupling reactions.[1][2][3] These reactions facilitate the formation of the carbon-carbon bond between two aryl rings, which is the defining feature of biphenyls.[1]
Key Synthetic Approaches:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an aryl halide and an aryl boronic acid is one of the most versatile and widely used methods for biphenyl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
-
Negishi Cross-Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high yields and stereospecificity.[1][2]
-
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of two aryl halides. While requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for large-scale synthesis.[2][4]
-
Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[1][5]
A general workflow for the synthesis and evaluation of bioactive biphenyl molecules is depicted below.
Caption: General workflow for the synthesis and biological evaluation of bioactive biphenyl derivatives.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and biological evaluation of representative bioactive biphenyl molecules.
Protocol 1: Synthesis of Nature-Inspired Biphenyls via Oxidative Dimerization
This protocol describes the synthesis of biphenyl derivatives from phenolic precursors using an iron(III) chloride-mediated oxidative dimerization.[4]
Materials:
-
Phenolic precursor (1 equivalent)
-
Methanol (MeOH)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (2 equivalents)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenol (1 equivalent) in methanol.
-
In a separate flask, prepare a solution of FeCl₃·6H₂O (2 equivalents) in water.
-
Add the FeCl₃ solution dropwise to the phenol solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the methanol by evaporation under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 2: Synthesis of Biphenyls via Diazotisation and Coupling
This protocol outlines a mild and practical route to biphenyl compounds from aniline derivatives.[6]
Materials:
-
Aniline derivative
-
Isopropyl nitrite
-
Benzene derivative
-
Copper(I) chloride (CuCl) (catalyst)
Procedure:
-
Prepare isopropyl nitrite from sodium nitrite, isopropanol, and hydrochloric acid.
-
Perform the diazotisation of the aniline derivative using the prepared isopropyl nitrite.
-
Carry out the coupling reaction of the diazotized intermediate with a benzene derivative in the presence of a catalytic amount of CuCl.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product using standard workup and purification techniques (e.g., column chromatography).
Protocol 3: Antifungal Activity Assay - Inhibition of Mycelium Growth
This protocol details the evaluation of the antifungal activity of synthesized biphenyl derivatives against various phytopathogenic fungi.[4]
Materials:
-
Synthesized biphenyl compounds
-
Dimethyl sulfoxide (DMSO)
-
Malt Agar (MA) medium
-
Fungal strains (e.g., Pyricularia oryzae, Botrytis cinerea, Fusarium culmorum)
-
Petri plates
Procedure:
-
Dissolve the test compounds in DMSO to a stock concentration. Due to low water solubility, DMSO is used as the solvent.
-
Prepare MA medium and supplement it with the test compound to a final concentration of 200 µM or 500 µM.
-
Include control plates: MA medium without any supplement and MA medium with 1% v/v DMSO.
-
Inoculate the center of the plates with a mycelial plug of the respective fungus.
-
Incubate the plates at 24 °C in the dark.
-
Measure the mycelium growth diameter at 3 days after inoculation for B. cinerea and F. culmorum, and at 7 days for P. oryzae.
-
Calculate the percentage of mycelium growth inhibition.
Protocol 4: Antibacterial Activity Assay - Minimum Inhibitory Concentration (MIC) Test
This protocol is for determining the antibacterial efficacy of the synthesized compounds.[4]
Materials:
-
Synthesized biphenyl compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Presentation
The following tables summarize the quantitative data from the biological evaluation of synthesized biphenyl derivatives.
Table 1: Antifungal Activity of Diphenyl Ethers against Phytopathogenic Fungi[4]
| Compound | Concentration (µM) | P. oryzae (% Inhibition) | B. cinerea (% Inhibition) | F. culmorum (% Inhibition) |
| 10 | 200 | Significant Inhibition | Significant Inhibition | Lower Activity |
| 11 | 200 | Significant Inhibition | Significant Inhibition | Lower Activity |
| 14 | 200 | Significant Inhibition | Significant Inhibition | Lower Activity |
| 10 | 500 | Not specified | Not specified | Not specified |
| 11 | 500 | Not specified | Not specified | Not specified |
| 14 | 500 | Not specified | Not specified | Not specified |
Note: The original source describes the inhibition as "significant" without providing specific percentage values in the abstract. The most promising compounds were characterized by a (poly)methylated diphenyl ether nucleus.
Table 2: Antibacterial Activity of Synthesized Biphenyls and Diphenyl Ethers[4]
| Compound Class | Gram-positive (S. aureus) MIC (µg/mL) | Gram-negative (E. coli, S. enterica, P. aeruginosa) MIC (µg/mL) |
| Biphenyls & Diphenyl Ethers | 128 - 256 | 128 - 256 |
Note: These high MIC values are compared to concentrations normally indicating efficacy for antimicrobial molecules.
Table 3: Antioxidant and Anti-inflammatory Activity of Benzimidazole-Biphenyl Derivatives[7]
| Compound | Antioxidant Activity (% Inhibition) | Antioxidant IC50 (µM) | Anti-inflammatory Activity (% Inhibition) | Anti-inflammatory IC50 (µM) |
| 7h | 80.31 | 2.43 ± 0.4 | Not specified | Not specified |
| 7c | 76.20 | 2.90 ± 0.7 | Not specified | Not specified |
| 7e | 72 - 74 | Not specified | Not specified | Not specified |
| 7f | 72 - 74 | Not specified | Not specified | Not specified |
| 7o | Not specified | Not specified | 89 | 16.55 ± 0.23 |
| 7i | Not specified | Not specified | 87 | 16.87 ± 0.80 |
Signaling Pathways and Mechanisms of Action
Biphenyl derivatives exert their biological effects through various mechanisms. For instance, some derivatives are designed as allosteric inhibitors of EGFR Tyrosine Kinase, a key player in cancer cell signaling.[7] The general concept of allosteric inhibition is illustrated below.
Caption: Allosteric inhibition of EGFR Tyrosine Kinase by a biphenyl derivative.
Conclusion
Biphenyl intermediates are invaluable precursors for the synthesis of a diverse range of bioactive molecules with significant therapeutic potential. The methodologies and protocols outlined in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to design, synthesize, and evaluate novel biphenyl-based compounds for various biological applications, including as antifungal, antibacterial, antioxidant, and anticancer agents.[8][7][9] The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsdr.org [ijsdr.org]
Application Notes and Protocols for Safe Handling and Storage of Air-Sensitive Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Air-sensitive aldehydes are a class of organic compounds that readily react with components of the atmosphere, primarily oxygen and moisture. This reactivity can lead to degradation of the aldehyde, formation of impurities, and in some cases, the creation of hazardous byproducts.[1][2] For researchers in drug development and other scientific fields, maintaining the purity and integrity of these reagents is paramount for obtaining reliable and reproducible experimental results.[3] This document provides detailed procedures and guidelines for the safe handling and storage of common air-sensitive aldehydes to ensure personnel safety and reagent stability.
General Safety Precautions
Working with air-sensitive aldehydes requires stringent adherence to safety protocols to mitigate risks of exposure and chemical degradation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical hazards. The following table summarizes the recommended PPE when handling air-sensitive aldehydes.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][5] | Protects against splashes and irritating vapors that can cause serious eye damage.[4][6] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable as many organic compounds can readily permeate them.[4][7] For highly reactive or pyrophoric aldehydes, a double-gloving approach with an inner flame-resistant glove may be necessary. | Provides a barrier against skin contact, which can cause irritation, burns, or systemic toxicity.[5][6] |
| Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton).[6][7] An impervious chemical-protective apron should be worn when pouring or transferring larger quantities.[4] | Protects against splashes and potential ignition of flammable aldehydes. |
| Respiratory Protection | All handling of volatile and air-sensitive aldehydes must be conducted in a certified chemical fume hood.[5][6] For spills or situations with a high risk of vapor exposure, a full-face respirator with appropriate cartridges is required.[5] | Prevents inhalation of toxic or irritating vapors that can cause respiratory distress.[6] |
| Footwear | Closed-toe shoes made of a non-porous material.[4] | Protects feet from spills. |
Engineering Controls
Proper engineering controls are critical for maintaining a safe working environment.
-
Chemical Fume Hood: All manipulations of air-sensitive aldehydes should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][6]
-
Inert Atmosphere: Glove boxes or Schlenk lines are essential for handling highly air-sensitive aldehydes to prevent reaction with atmospheric oxygen and moisture.[1][2] These systems provide an inert environment, typically nitrogen or argon.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the laboratory.[5][6]
Storage Procedures for Air-Sensitive Aldehydes
Proper storage is crucial to maintain the chemical integrity of air-sensitive aldehydes.[1][8]
| Aldehyde | Storage Conditions | Incompatible Materials | Key Considerations |
| Benzaldehyde | Store in a cool, dry, well-ventilated area in tightly sealed containers, away from light.[9][10] An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation to benzoic acid.[3][11] | Strong oxidizing agents, strong bases, strong acids.[10] | Slowly oxidizes in air at room temperature.[3][11] |
| Cinnamaldehyde | Store in a cool, dark, and dry place in a tightly sealed container.[12] | Strong oxidizing agents. | Can slowly oxidize in air and light to form cinnamic acid.[12] |
| Formaldehyde | Store in a well-ventilated area away from heat and ignition sources.[13] Commercial solutions (formalin) often contain methanol as a stabilizer to prevent polymerization.[14] | Strong oxidizing agents, acids, bases, and amines.[14] | Highly reactive and flammable gas.[13] Readily oxidizes to formic acid in the presence of air.[14] |
| Furfural | Store in a cool, dry, well-ventilated area, protected from direct sunlight and away from heat and ignition sources.[4][15] Purging the headspace with nitrogen is recommended.[15] | Strong oxidizing agents, strong acids, and strong bases.[1][16] | Darkens on standing and should be checked for quality if stored for more than 12 months.[15] |
| Acrolein | Store in a cool, dry, well-ventilated, and explosion-proof area, away from light and sources of ignition.[6][17] Must be stored with an inhibitor to prevent violent polymerization.[6] Store under an inert gas.[5] | Acids, bases, amines, oxidizing agents, and metal salts.[6] | Highly flammable, toxic, and can polymerize explosively.[6][17] Forms explosive peroxides.[6] |
General Storage Workflow
Caption: General workflow for receiving and storing air-sensitive aldehydes.
Experimental Protocols for Handling Air-Sensitive Aldehydes
The following protocols describe standard techniques for manipulating air-sensitive aldehydes in a research setting.
Transferring Liquid Aldehydes using a Syringe under Inert Atmosphere
This technique is suitable for transferring small to moderate volumes of liquid aldehydes.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler
-
Dry, clean syringe and a long needle (e.g., 18-21 gauge)
-
Container of the air-sensitive aldehyde with a septum-sealed cap (e.g., Sure/Seal™ bottle)
Procedure:
-
Prepare Glassware: Ensure the receiving flask is clean and oven-dried to remove any moisture. Assemble the flask with a stir bar and a rubber septum while still hot and allow it to cool under a positive pressure of inert gas.
-
Prepare Syringe: Purge the syringe with inert gas by drawing a volume of gas from a balloon or an empty, inerted flask and expelling it into the fume hood. Repeat this process at least three times.[13]
-
Pressurize Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the aldehyde container to create a slight positive pressure. This will facilitate the withdrawal of the liquid.
-
Withdraw Aldehyde: Insert the purged syringe needle through the septum of the aldehyde container. If a gas bubble is drawn into the syringe, invert the syringe and carefully push the gas bubble back into the headspace of the container. Slowly withdraw the desired volume of the aldehyde.
-
Create Inert Gas Buffer: Before removing the needle from the reagent bottle, withdraw a small amount of inert gas from the headspace into the syringe. This "buffer" will protect the aldehyde in the needle from exposure to air during transfer.[13]
-
Transfer Aldehyde: Quickly and carefully insert the needle through the septum of the receiving flask. First, inject the inert gas buffer into the flask, and then slowly deliver the aldehyde.
-
Clean Up: Immediately after use, rinse the syringe and needle with a suitable dry, inert solvent, followed by an appropriate quenching procedure if necessary, and then clean with standard laboratory detergents.
Inert Atmosphere Syringe Transfer Workflow
Caption: Step-by-step workflow for transferring liquid aldehydes via syringe.
Transferring Liquid Aldehydes using a Cannula under Inert Atmosphere
This method is preferred for transferring larger volumes of liquid aldehydes or for more sensitive reactions.
Materials:
-
Two Schlenk flasks (one for the aldehyde, one for receiving) with rubber septa
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler
-
Double-tipped needle (cannula)
Procedure:
-
Prepare Glassware: Ensure both Schlenk flasks are clean, dry, and under a positive pressure of inert gas.
-
Prepare for Transfer: Securely clamp both flasks. Insert one end of the cannula through the septum of the receiving flask.
-
Purge Cannula: Allow the inert gas to flow through the cannula for a few minutes to purge it of air.[9]
-
Initiate Transfer: Insert the other end of the cannula through the septum of the flask containing the aldehyde, ensuring the tip is below the liquid surface.
-
Control Flow: To start the transfer, create a pressure differential by slightly closing the gas outlet on the bubbler or by using a bleed needle on the receiving flask. The higher pressure in the source flask will push the liquid through the cannula into the receiving flask.[18]
-
Stop Transfer: To stop the flow, raise the cannula tip above the liquid level in the source flask.
-
Complete Transfer: Once the transfer is complete, remove the cannula from both flasks while maintaining a positive flow of inert gas. Replace the septa with glass stoppers if the flasks are to be stored.
Quantitative Data on Aldehyde Stability
The stability of air-sensitive aldehydes can vary significantly. The following table presents some available quantitative data.
| Aldehyde | Condition | Observation/Data | Reference |
| Cinnamaldehyde | Exposure to air at 308 K (35 °C) | Peroxide value can reach 139.44 mmol/kg. The oxidation follows second-order kinetics with a rate constant (k) of 99.24 h⁻¹. | [7][19] |
| Benzaldehyde | Exposure to air at room temperature | Slowly oxidizes to form benzoic acid.[3][11] The presence of benzyl alcohol can inhibit this autoxidation.[20] | [3][11][20] |
| Formaldehyde | In ambient air | Quickly photo-oxidized to carbon dioxide or reacts with hydroxyl radicals to form formic acid, with an estimated half-life of about one hour.[13] | [13] |
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Emergency Response Workflow
Caption: Workflow for responding to a spill or exposure involving air-sensitive aldehydes.
Specific Emergency Actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][17] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] For larger spills, evacuate the area and contact the appropriate emergency response team.
Conclusion
The safe handling and storage of air-sensitive aldehydes are fundamental to ensuring the safety of laboratory personnel and the integrity of research data. By implementing the procedures outlined in these application notes, researchers can minimize risks and maintain the quality of these critical reagents. Adherence to these protocols, combined with a thorough understanding of the specific hazards of each aldehyde, forms the basis of a robust safety culture in any research environment.
References
- 1. furan.com [furan.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 4. eagle.justrite.com [eagle.justrite.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. drexel.edu [drexel.edu]
- 7. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. What are the storage conditions for benzaldehyde? - Blog [sinoshiny.com]
- 10. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 12. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 13. Formaldehyde - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Formaldehyde - Wikipedia [en.wikipedia.org]
- 15. ventos.com [ventos.com]
- 16. lobachemie.com [lobachemie.com]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. Chemistry Teaching Labs - Moving solutions on a Schlenk line [chemtl.york.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Wittig Reaction with Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the Witt-ig reaction of fluorinated benzaldehydes is a critical transformation for the synthesis of fluorinated stilbenes and other vinylarenes, which are prevalent motifs in numerous therapeutic agents.
This application note provides detailed experimental protocols for the Wittig reaction with various fluorinated benzaldehydes, offering guidance on reaction setup, execution, and product purification. The presented protocols cover different reaction conditions to accommodate a range of substrates and desired stereochemical outcomes.
Signaling Pathway and Logical Relationships
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde, forming a betaine intermediate. This intermediate then undergoes cyclization to an oxaphosphetane, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
The general workflow for performing a Wittig reaction with a fluorinated benzaldehyde involves the preparation of the phosphorus ylide, followed by the reaction with the aldehyde and subsequent workup and purification of the resulting alkene.
Caption: Experimental workflow for the Wittig reaction.
Detailed Experimental Protocols
Protocol 1: Wittig Reaction of 4-Fluorobenzaldehyde with a Strong Base
This protocol is suitable for the synthesis of 4-fluorostilbene using a strong, non-nucleophilic base to generate the ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-fluorostilbene.
-
Protocol 2: Wittig Reaction of 2-Fluorobenzaldehyde with a Mild Base in a Two-Phase System
This protocol offers a simpler experimental setup and is suitable for scaling up the synthesis of 2-fluorostilbene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
2-Fluorobenzaldehyde
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and 2-fluorobenzaldehyde (1.0 equivalent).
-
Add dichloromethane and stir the mixture vigorously to dissolve the solids.
-
-
Reaction:
-
Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.
-
Continue to stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Protocol 3: Solventless Wittig Olefination of Fluorinated Benzaldehydes with a Stabilized Ylide
This environmentally friendly protocol is effective for the reaction of fluorinated benzaldehydes with stabilized phosphoranes and is often exothermic.
Materials:
-
Fluorinated benzaldehyde (e.g., 2,6-difluorobenzaldehyde, 4-(trifluoromethyl)benzaldehyde)
-
Stabilized phosphorane (e.g., (Carbethoxymethylene)triphenylphosphorane)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the fluorinated benzaldehyde (1.0 equivalent) and the stabilized phosphorane (1.0-1.1 equivalents).
-
For solid reactants, gently grind them together in the flask.
-
-
Reaction:
-
Heat the mixture to 100 °C for 15-30 minutes. The reaction is often exothermic.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
The crude reaction mixture can often be purified directly by flash column chromatography on silica gel to yield the desired fluorinated alkene.
-
Data Presentation
The following table summarizes the results of the solventless Wittig olefination of various fluorinated benzaldehydes with stabilized phosphoranes, demonstrating the efficiency and stereoselectivity of this method.
| Entry | Fluorinated Benzaldehyde | Phosphorane (R) | Yield (%) | E/Z Ratio |
| 1 | 2,5-Difluorobenzaldehyde | Et | 93 | 92:8 |
| 2 | 2,3,6-Trifluorobenzaldehyde | Et | 95 | >98:2 |
| 3 | 2,6-Difluorobenzaldehyde | Et | 97 | >98:2 |
| 4 | 4-Fluorobenzaldehyde | Et | 98 | >98:2 |
| 5 | 2,3,6-Trifluorobenzaldehyde | Bzl | 96 | >98:2 |
| 6 | 2,3-Difluorobenzaldehyde | Bzl | 96 | 92:8 |
| 7 | 2,4-Difluorobenzaldehyde | Bzl | 97 | 86:14 |
| 8 | 3,5-Difluorobenzaldehyde | Bzl | 97 | 89:11 |
| 9 | 2,6-Difluorobenzaldehyde | Bzl | 98 | >98:2 |
| 10 | 4-Fluorobenzaldehyde | Bzl | 98 | >98:2 |
Data adapted from a study on solventless Wittig olefination with fluorinated benzaldehydes.[2]
Applications in Drug Development
The synthesis of fluorinated stilbenes and related compounds via the Wittig reaction is of significant interest in drug discovery. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For example, the strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups, influencing protein-ligand interactions. The fluorinated stilbene core is a privileged scaffold found in a variety of biologically active compounds, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The protocols described herein provide a reliable means to access these valuable compounds for further investigation in drug development programs.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine (TFMP) derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the pyridine ring often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of various trifluoromethylpyridine derivatives, summarizing quantitative data in structured tables and illustrating the synthetic pathways with clear diagrams.
There are three primary strategies for the synthesis of trifluoromethylpyridine derivatives:
-
Halogen Exchange: This classic method typically involves the chlorination of a methylpyridine (picoline) followed by a fluorine exchange reaction.
-
Ring Construction (Cyclocondensation): This approach builds the trifluoromethylated pyridine ring from acyclic precursors already containing the trifluoromethyl group.
-
Direct Trifluoromethylation: This modern strategy introduces a trifluoromethyl group directly onto a pre-formed pyridine ring.
This guide will delve into specific, step-by-step protocols for each of these core methodologies.
Method 1: Synthesis via Halogen Exchange
This widely-used industrial method involves the initial chlorination of the methyl group of a picoline, followed by a chlorine-fluorine exchange to form the trifluoromethyl group. Subsequent chlorination of the pyridine ring can be performed to obtain further substituted derivatives.
Overall Workflow: Halogen Exchange
Application Note: Formulation of Biodegradable PLGA Nanoparticles for Controlled Drug Delivery
Introduction
Poly(lactic-co-glycolic acid) (PLGA) is a premier biodegradable and biocompatible polymer used extensively in the development of advanced drug delivery systems.[1] As a copolymer of polylactic acid (PLA) and polyglycolic acid (PGA), PLGA's use is well-established in therapeutic devices approved by the Food and Drug Administration (FDA).[2] Its primary advantages lie in its tunable degradation kinetics and mechanical properties, which can be precisely controlled by adjusting the ratio of its constituent monomers, lactic acid and glycolic acid.[3] Upon administration, PLGA undergoes hydrolysis into its non-toxic monomeric units, which are subsequently metabolized by the body into carbon dioxide and water.[2][3]
These characteristics make PLGA an ideal candidate for creating formulations that provide controlled and sustained release of therapeutic agents, including small molecules, peptides, and proteins.[4][5] By encapsulating active pharmaceutical ingredients (APIs) within a PLGA matrix, it is possible to improve drug stability, enhance bioavailability, and achieve targeted delivery, thereby minimizing side effects and improving patient compliance.[4] This application note provides an overview of PLGA's properties, protocols for nanoparticle formulation and characterization, and quantitative data to guide researchers in developing advanced polymer-based drug delivery systems.
Data Presentation: Influence of Polymer Properties on Formulation Characteristics
The physicochemical properties of PLGA have a direct and predictable impact on the performance of the final drug delivery system. Key parameters such as the lactide-to-glycolide (LA:GA) ratio, molecular weight, and polymer end-capping influence the degradation rate, drug release profile, and encapsulation efficiency.
Table 1: Influence of PLGA Monomer Ratio on Degradation and Drug Release
| LA:GA Ratio | Polymer Hydrophobicity | Degradation Rate | Typical Drug Release Profile |
| 50:50 | More Hydrophilic | Fast | Rapid release over several weeks.[6] |
| 65:35 | Intermediate | Moderate | Sustained release over 1-2 months.[7] |
| 75:25 | More Hydrophobic | Slow | Prolonged release over several months.[1] |
| 85:15 | Highly Hydrophobic | Very Slow | Extended release over 4-6 months.[1] |
Note: A higher glycolic acid content increases hydrophilicity, leading to faster water penetration and hydrolysis, thus accelerating polymer degradation and drug release.[3][7]
Table 2: Typical Physicochemical Properties of PLGA Nanoparticles
| Parameter | Typical Range | Measurement Technique | Significance |
| Particle Size | 100 - 400 nm | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and drug release.[8][9] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the nanoparticle population.[9][10] |
| Zeta Potential | -10 mV to -40 mV | Electrophoretic Light Scattering (ELS) | Predicts colloidal stability; a higher negative charge prevents aggregation.[10] |
| Encapsulation Efficiency | 40% - 90% | UV-Vis Spectrophotometry (Indirect Method) | Represents the percentage of the initial drug successfully encapsulated.[9][11] |
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex processes and relationships in polymer formulation.
Caption: Experimental workflow for PLGA nanoparticle formulation and characterization.
Caption: Biphasic drug release mechanism from a PLGA nanoparticle matrix.
Caption: Relationship between initial PLGA properties and final formulation outcomes.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles via Double Emulsion (w/o/w) Solvent Evaporation
This protocol is suitable for encapsulating hydrophilic drugs.
Materials & Equipment
-
Poly(lactic-co-glycolic acid) (PLGA), e.g., 50:50 ratio, MW 10-40 kDa
-
Hydrophilic drug (e.g., peptide, small molecule)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA), 1-5% w/v solution in deionized water
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer with stir bar
-
Centrifuge (capable of >12,000 rpm)
-
Lyophilizer (optional)
Procedure
-
Prepare Solutions:
-
Form Primary Emulsion (W1/O):
-
Add the inner aqueous phase (W1) to the organic phase (O).
-
Immediately emulsify the mixture using a probe sonicator on an ice bath. Sonicate for 30-60 seconds at 30-40% amplitude.[8] This creates a fine water-in-oil emulsion.
-
-
Form Double Emulsion (W1/O/W2):
-
Add the primary emulsion (W1/O) dropwise into 6 mL of the outer aqueous phase (W2) while it is being stirred.
-
Sonicate this mixture again for 60-120 seconds at 50-70% amplitude on an ice bath to form the double emulsion.[8]
-
-
Solvent Evaporation:
-
Place the beaker containing the double emulsion on a magnetic stirrer.
-
Stir at room temperature for 3-4 hours to allow the dichloromethane to evaporate, which leads to the hardening of the nanoparticles.[12]
-
-
Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C.[12]
-
Discard the supernatant, which contains unencapsulated drug and residual PVA.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to ensure complete removal of impurities.
-
-
Final Product:
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for immediate characterization.
-
For long-term storage, the pellet can be resuspended in a cryoprotectant solution (e.g., 5% trehalose) and lyophilized.
-
Protocol 2: Characterization of PLGA Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Resuspend a small amount of the washed nanoparticle pellet in deionized water to obtain a slightly turbid suspension.[13]
-
Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Load the sample into a disposable cuvette.
-
Perform the measurement at 25°C with a scattering angle of 90° or 173°.[9]
-
The instrument software will report the average particle size (Z-average), PDI, and zeta potential. Perform measurements in triplicate.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses an indirect method to quantify the amount of unencapsulated drug.
-
Sample Collection: During the formulation process (Protocol 1, Step 5), carefully collect the supernatant after the first centrifugation.
-
Quantify Unencapsulated Drug:
-
Measure the concentration of the drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, at the drug's maximum absorbance wavelength (λ_max).
-
Create a standard curve of the free drug to correlate absorbance with concentration.
-
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug Added - Drug in Supernatant) / Total Drug Added] x 100
-
-
Drug Loading (%DL):
-
%DL = [(Total Drug Added - Drug in Supernatant) / Weight of Nanoparticles] x 100
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. PLGA - Wikipedia [en.wikipedia.org]
- 3. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 7. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of PLGA Nanoparticles Containing Plasmid DNA Encoding Human IFN-lambda-1/IL-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.org [static.igem.org]
- 13. pubs.acs.org [pubs.acs.org]
Protective equipment recommendations for handling trifluoromethyl compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of trifluoromethyl compounds. The information herein is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) for each compound.
Hazard Identification and Risk Assessment
The trifluoromethyl (CF3) group is generally characterized by its high stability due to the strength of the carbon-fluorine bonds.[1] However, the overall hazard profile of a trifluoromethyl compound is dictated by the entire molecule.[1]
Key Hazards:
-
Decomposition: Under certain conditions, such as high heat or reaction with strong bases, trifluoromethyl compounds can decompose to release toxic and corrosive fumes, including hydrogen fluoride (HF).[1] HF is a severe respiratory irritant and can cause deep, painful burns upon skin contact.
-
Reactivity: The strongly electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the parent molecule.[1] Trifluoromethylating agents, in particular, can be highly reactive and may react vigorously with nucleophiles.[1]
-
Compound-Specific Toxicity: The overall toxicity of the molecule is a primary concern. Some trifluoromethyl compounds may be flammable, corrosive, or have specific target organ toxicity.[1] Always consult the Safety Data Sheet (SDS) for the specific compound being handled.
A thorough risk assessment should be conducted before working with any trifluoromethyl compound. This process is outlined in the workflow diagram below.
Figure 1: Risk Assessment Workflow
Personal Protective Equipment (PPE) Recommendations
The consistent and correct use of appropriate PPE is the primary line of defense against exposure to trifluoromethyl compounds.
Eye and Face Protection
Chemical safety goggles are mandatory when handling any trifluoromethyl compound. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles. Standard safety glasses are not sufficient.
Skin Protection
-
Gloves: Chemical-resistant gloves are essential. The choice of glove material depends on the specific trifluoromethyl compound and the solvent being used. Nitrile and neoprene gloves are commonly recommended for incidental contact.[2][3] For prolonged contact or with highly aggressive compounds, butyl rubber or Viton™ gloves may be necessary.[4] Always inspect gloves for signs of degradation before use and change them immediately if contamination is suspected.
-
Protective Clothing: A flame-retardant lab coat should be worn at all times. For larger scale operations or when handling highly hazardous materials, additional protective clothing such as an apron or coveralls may be required.
Respiratory Protection
All work with volatile trifluoromethyl compounds or procedures that may generate aerosols must be conducted in a certified chemical fume hood.[5] If there is a risk of exceeding the occupational exposure limit (OEL) or in the event of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (for potential HF release) is necessary.
Summary of PPE Recommendations
| Protection Type | Minimum Requirement | Recommended for High-Hazard Scenarios |
| Eye/Face | Chemical safety goggles | Chemical safety goggles and a face shield |
| Hand | Nitrile or neoprene gloves | Butyl rubber or Viton™ gloves |
| Body | Flame-retardant lab coat | Chemical-resistant apron or coveralls |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator with appropriate cartridges |
Quantitative Safety Data
Occupational Exposure Limits (OELs)
OELs for trifluoromethyl compounds are not widely established and are compound-specific. It is crucial to consult the SDS for the particular substance being used. The following table provides examples of established OELs for some related compounds.
| Compound | CAS Number | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |
| 1-Chloro-4-(trifluoromethyl)benzene | 98-56-6 | Not Established | Not Established | Not Established |
| Trifluorobromomethane | 75-63-8 | 1000 ppm (6100 mg/m³) | 1000 ppm (6100 mg/m³) | 1000 ppm (6090 mg/m³) |
| Nitrogen trifluoride | 7783-54-2 | 10 ppm (29 mg/m³) | 10 ppm (29 mg/m³) | 10 ppm (29 mg/m³) |
TWA: Time-Weighted Average
Glove Breakthrough Times
The following table provides a summary of glove material recommendations and reported breakthrough times for specific trifluoromethyl compounds. This data should be used as a guide, and it is recommended to consult the glove manufacturer's specific chemical resistance data.
| Chemical | Glove Material | Breakthrough Time (min) | Degradation Rating |
| Benzene, 1-chloro-4-trifluoro- | Neoprene | 25 | >E (Excellent) |
| Benzene, Trifluoromethyl- | Neoprene | >480 | E (Excellent) |
| General Recommendation | Nitrile | Splash Protection | Varies |
| General Recommendation | Butyl Rubber | Extended Contact | Varies |
Data from SHOWA Chemical Resistance Guide.[6] Degradation ratings can vary from Excellent (E) to Poor (P) or Not Recommended (NR).
Experimental Protocols
General Protocol for a Nucleophilic Trifluoromethylation Reaction
This protocol describes a general procedure for the trifluoromethylation of a carbonyl compound using (trifluoromethyl)trimethylsilane (TMSCF3), a common nucleophilic trifluoromethylating agent.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 - 2.0 mmol)
-
Catalyst (e.g., a fluoride source like CsF or a Lewis base) (0.1 mmol)
-
Anhydrous solvent (e.g., THF, DMF) (5-10 mL)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the aldehyde or ketone and the catalyst to the flask.
-
Add the anhydrous solvent via syringe and stir to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).
-
Slowly add TMSCF3 to the stirred solution via syringe.
-
Allow the reaction to stir at the specified temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by slowly adding the quenching solution at a low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
General Protocol for Purification by Silica Gel Column Chromatography
Materials:
-
Crude trifluoromethylated product
-
Silica gel
-
Eluent (solvent system determined by TLC analysis)
-
Standard chromatography column and accessories
-
Collection tubes or flasks
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor the elution of the desired compound using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified trifluoromethylated compound.[7]
Waste Disposal Protocol
Proper disposal of trifluoromethyl compounds and associated waste is crucial to prevent environmental contamination and ensure safety.
Procedure:
-
Segregation: Collect all trifluoromethyl-containing waste, including reaction residues, contaminated solvents, and disposable materials (gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[2] Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the trifluoromethyl compound(s).[3]
-
Quenching (for reactive reagents): Excess reactive trifluoromethylating agents should be quenched by trained personnel in a chemical fume hood. This typically involves the slow and careful addition of the reagent to a stirred, cooled solution of a suitable quenching agent (e.g., an alcohol like isopropanol).
-
Containerization: Ensure the hazardous waste container is made of a compatible material and is kept securely sealed when not in use.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources.[2]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company in accordance with local, state, and federal regulations.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure to a trifluoromethyl compound.
Spill Response
References
- 1. gemplers.com [gemplers.com]
- 2. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 4. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for Cross-Coupling Reactions to Assemble Biphenyl Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl moiety is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure provides a versatile scaffold for constructing complex molecules with diverse biological activities and material properties. Consequently, the efficient synthesis of biphenyl frameworks is a cornerstone of modern organic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds to form these critical structures.
This document provides detailed application notes and experimental protocols for four key cross-coupling reactions used in biphenyl synthesis: the Suzuki-Miyaura, Stille, Negishi, and Hiyama reactions. Each section includes a comparative summary of reaction parameters, a detailed experimental protocol for a representative biphenyl synthesis, and a visualization of the catalytic cycle. This information is intended to guide researchers in selecting the most appropriate method for their specific synthetic challenges and to provide practical, actionable protocols for laboratory use. Biphenyl derivatives are integral to numerous marketed drugs, including anti-inflammatory agents, antihypertensives, and anti-cancer therapies, underscoring the importance of mastering their synthesis.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biphenyl synthesis.[3] Its popularity stems from the commercial availability and stability of organoboron reagents, mild reaction conditions, and the generation of non-toxic, easily removable inorganic byproducts.[3]
Quantitative Data Summary
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.1) | None | K₂CO₃ (3.0) | Water | Reflux | 1 | >95 | [3] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) | PPh₃ (0.009) | Na₂CO₃ (1.2) | 1-Propanol/Water | Reflux | 0.5 | 86 | [4] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | None | K₂CO₃ (2.0) | DMF/Water | 110 | 48 | ~95 | [5] |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1.0) | None | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | Not specified | [6] |
Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde[4]
Materials:
-
4-Bromobenzaldehyde (50.0 g, 0.270 mol)
-
Phenylboronic acid (36.3 g, 0.297 mol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.182 g, 0.811 mmol, 0.003 equiv)
-
Triphenylphosphine (PPh₃, 0.638 g, 2.43 mmol, 0.009 equiv)
-
2 M Sodium carbonate (Na₂CO₃) solution (162 mL, 0.324 mol, 1.20 equiv)
-
1-Propanol (270 mL)
-
Deionized water (95.0 mL)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde, phenylboronic acid, and 270 mL of 1-propanol. Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate, triphenylphosphine, 162 mL of 2 M sodium carbonate solution, and 95.0 mL of deionized water.
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The solution will undergo a series of color changes from yellow to dark red/black, which is generally indicative of reaction completion (approximately 30 minutes).[4] Monitor the reaction by ¹H NMR.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid. Recrystallize the crude product from hot hexanes to afford 4-biphenylcarboxaldehyde as pale yellow crystals. For smaller scales, the product can be purified by flash chromatography using a mixture of hexanes and ethyl acetate (93:7).[4]
Catalytic Cycle
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Application Notes and Protocols: Multitarget Biological Activity of Trifluoromethyl Benzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multitarget biological activities of trifluoromethyl benzoyl derivatives. The inclusion of the trifluoromethyl group often enhances pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document details their synthesis, quantitative biological data, and the experimental protocols used to assess their activity against various targets, including enzymes and pathogenic microorganisms.
Chemical Synthesis
Trifluoromethyl benzoyl derivatives can be synthesized through various chemical routes. A common starting material is 4-(trifluoromethyl)benzohydrazide, which can be further modified to produce a range of derivatives, including N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and hydrazones.[3][4] The synthesis of related benzimidazole derivatives often involves the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[5]
The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides can be achieved via a three-step process starting from 4-(trifluoromethyl)benzohydrazide.
Caption: Synthetic workflow for N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides.
Biological Activities and Quantitative Data
Trifluoromethyl benzoyl derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development. Their multitarget profile includes enzyme inhibition and antimicrobial effects.
Enzyme Inhibition
A notable activity of these derivatives is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease.[3][4]
Table 1: Cholinesterase Inhibitory Activity of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides [3]
| Compound (Alkyl Chain Length) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| C1 | 106.75 | 277.48 |
| C5 | - | 58.01 |
| C6 | - | - |
| C7 | - | - |
| C13 | 27.04 | - |
| C15 | - | - |
| Rivastigmine (Reference) | >200 | 35.72 |
Note: Dashes indicate data not specified in the source.
Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide also exhibit dual inhibition of both AChE and BuChE.[4]
Table 2: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Hydrazones [4]
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 2a | 137.7 | 881.1 |
| 2d | - | 19.1 |
| 2g | - | - |
| 2l | 46.8 | 63.6 |
| 2o | - | - |
| 2p | - | - |
| 2q | - | - |
| 3c | - | - |
| 3d | - | - |
Note: Dashes indicate data not specified in the source. Some compounds were noted as potent inhibitors without specific IC₅₀ values being listed in the abstract.
Caption: Signaling pathway of cholinesterase inhibition.
Antimicrobial Activity
These compounds have also been evaluated for their activity against various mycobacteria.[3]
Table 3: Antimycobacterial Activity of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Analogues [3]
| Compound | M. tuberculosis H37Rv MIC (µM) | M. avium MIC (µM) | M. kansasii MIC (µM) |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4) | ≥ 62.5 | - | - |
Note: The specific MIC values for other derivatives were not detailed in the abstract, but compound 4 was highlighted as having the lowest MIC.
Experimental Protocols
General Synthesis of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides[3]
This protocol outlines one of the synthetic approaches.
Materials:
-
4-(Trifluoromethyl)benzohydrazide
-
Appropriate alkyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 4-(trifluoromethyl)benzohydrazide in the anhydrous solvent in a reaction vessel.
-
Add the corresponding alkyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide.
-
Characterize the final product using spectral methods such as NMR and mass spectrometry.
Cholinesterase Inhibition Assay (Ellman's Method)[3][4]
This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
Phosphate buffer (pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance of the colored product (5-thio-2-nitrobenzoate) at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the Ellman's cholinesterase inhibition assay.
Antimycobacterial Activity Assay (Minimum Inhibitory Concentration - MIC)[3]
The MIC is determined to assess the potency of an antimicrobial agent.
Materials:
-
Mycobacterial strains (M. tuberculosis, M. avium, M. kansasii)
-
Appropriate culture medium (e.g., Middlebrook 7H9 broth)
-
Test compounds
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the mycobacterial strain.
-
Include positive (with inoculum, no drug) and negative (no inoculum) controls.
-
Seal the plates and incubate under appropriate conditions (e.g., 37°C) for a period suitable for the growth of the specific mycobacterial species.
-
After incubation, visually inspect the plates for turbidity or use a colorimetric indicator (e.g., Resazurin) to assess bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Aldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for the synthesis of biphenyl aldehydes.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of side products are common challenges in the Suzuki-Miyaura coupling of biphenyl aldehydes. The following table outlines frequent issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed. 2. Poor Oxidative Addition: Especially with aryl chlorides, this step can be slow.[1] 3. Protodeborylation: The boronic acid is degrading before it can transmetalate.[2] 4. Steric Hindrance: Ortho-substituted biphenyl systems can hinder the coupling partners from approaching the metal center.[3][4][5] | 1. Catalyst System: Use a pre-catalyst or ensure rigorous inert conditions to prevent oxidation of Pd(0). Consider using a more active catalyst system (see catalyst selection FAQ). 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate oxidative addition.[1][3] 3. Base and Solvent: Use a non-aqueous base like KF or ensure anhydrous conditions to minimize protodeborylation.[6] 4. Reaction Conditions: Increase reaction temperature or consider using microwave irradiation. For highly hindered substrates, specialized ligands like BI-DIME may be necessary.[3][5] |
| Significant Homocoupling | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid can homocouple. | 1. Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction. 2. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 3. Ligand Choice: Bulky ligands can sometimes suppress homocoupling. |
| Dehalogenation of Aryl Halide | 1. Presence of Hydride Source: Amines or alcohols in the reaction mixture can act as hydride sources, leading to the reduction of the aryl halide.[2] | 1. Choice of Base and Solvent: Use carbonate or phosphate bases instead of amine bases if dehalogenation is observed. Ensure solvents are anhydrous. |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may have precipitated as palladium black or been poisoned. 2. Insoluble Species: The base or other salts may not be soluble enough in the chosen solvent system. | 1. Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes stabilize the catalyst. 2. Solvent System: Ensure the chosen solvent can adequately dissolve the reactants and the base. A co-solvent system (e.g., Toluene/Water) can be beneficial.[2] |
| Aldehyde-Related Side Reactions | 1. Inhibition of Catalyst: The aldehyde group can coordinate to the metal center, potentially inhibiting the catalytic cycle.[7][8][9][10] | 1. Ligand Selection: Use strongly coordinating, bulky ligands that are less likely to be displaced by the aldehyde. 2. Protecting Group: In very challenging cases, consider protecting the aldehyde group (e.g., as an acetal) before the coupling reaction, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for my biphenyl aldehyde synthesis?
The choice of catalyst and ligand is critical and substrate-dependent. For electron-deficient aryl halides (like those bearing an aldehyde group), electron-rich and bulky phosphine ligands are generally preferred as they facilitate the often rate-limiting oxidative addition step.[1]
-
For Aryl Bromides and Iodides: Standard catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ with PPh₃ can be effective.[11]
-
For Aryl Chlorides: These are less reactive and require more robust catalyst systems.[1] Buchwald ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective.[3]
-
For Sterically Hindered Substrates: Tetra-ortho-substituted biphenyls present a significant challenge. Specialized, bulky ligands like BI-DIME or AntPhos have been developed for these demanding couplings.[3][5]
Q2: What is the best base to use for the Suzuki coupling of biphenyl aldehydes?
The base plays a crucial role in the transmetalation step. The optimal choice depends on the solvent and the lability of your substrates.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective in aqueous/organic solvent mixtures.[11][12]
-
Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is often a good choice for sterically hindered couplings and is typically used in anhydrous organic solvents like toluene or dioxane.[3]
-
Fluorides (KF, CsF): These can be used in anhydrous conditions and are particularly useful when base-sensitive functional groups are present, as they can activate the boronic acid without promoting hydrolysis.
Q3: Which solvent system is most appropriate?
The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aqueous Mixtures: Toluene/water, THF/water, and dioxane/water are common and effective for a wide range of substrates. The water is essential for dissolving inorganic bases like carbonates and phosphates.[2]
-
Anhydrous Aprotic Solvents: Toluene, dioxane, and DMF are often used with bases like K₃PO₄, especially for sterically hindered couplings where higher temperatures may be required.[3]
Q4: At what temperature should I run my reaction?
The optimal temperature depends on the reactivity of the coupling partners.
-
Room Temperature to 80 °C: Many Suzuki couplings with aryl iodides and bromides proceed efficiently in this range.
-
80 °C to 140 °C: Less reactive aryl chlorides and sterically hindered substrates often require higher temperatures to overcome the activation energy barrier for oxidative addition and reductive elimination.[3]
Experimental Protocols
General Procedure for the Synthesis of 4-Biphenylcarboxaldehyde
This protocol is adapted from a literature procedure for the synthesis of 4-biphenylcarboxaldehyde.[11]
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), triphenylphosphine (0.009 eq), and toluene.
-
Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
To the resulting solution, add palladium(II) acetate (0.003 eq).
-
Add 2 M aqueous sodium carbonate solution (1.2 eq) and deionized water.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux under a nitrogen or argon atmosphere. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the aromatic and fluorinated nature of this compound, suitable solvent systems include:
-
Single Solvents: Alcohols such as ethanol or methanol are often effective for aromatic compounds.
-
Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is less soluble (e.g., hexanes) can be very effective. Common mixtures include hexane/ethyl acetate and hexane/acetone.
A systematic solvent screening is recommended to identify the optimal choice for your specific purity requirements and yield.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Impurities can vary depending on the synthetic route. For instance, in a Suzuki-Miyaura coupling, common impurities may include residual starting materials, homocoupled byproducts, and palladium catalyst residues.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To resolve this:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop, insulated with a beaker of warm water, before moving it to an ice bath.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
Q4: Crystal formation is very slow or does not occur at all. How can I induce crystallization?
A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.
-
Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: Cool the solution in an ice-water bath or refrigerator to further decrease the solubility of the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Crystals were lost during filtration. | 1. Evaporate some of the solvent and cool the solution again. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 3. Ensure the filter paper fits the funnel properly and that all crystals are transferred from the flask. |
| Product is still impure after recrystallization | 1. The cooling process was too fast, trapping impurities. 2. The chosen solvent is not optimal for separating the specific impurities. 3. The initial material was highly impure. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Perform a new solvent screen to find a solvent system that better differentiates the solubility of the product and impurities. 3. A second recrystallization may be necessary. For highly impure samples, consider a preliminary purification step like column chromatography. |
| Formation of a precipitate instead of crystals | 1. The solution was "shock-cooled" by placing a hot flask directly into an ice bath. | 1. Re-heat the solution to dissolve the precipitate, and then allow it to cool down slowly. |
| Colored Impurities Remain in the Crystals | 1. The impurities are strongly adsorbed to the crystal surface or co-crystallize. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Quantitative Data
| Solvent/Solvent System | Solubility Profile (Qualitative) | Expected Purity Improvement | Typical Recovery Range |
| Ethanol | Good | Moderate to High | 60-85% |
| Methanol | Good | Moderate to High | 55-80% |
| Isopropanol | Good | Moderate | 65-85% |
| Hexane / Ethyl Acetate (e.g., 3:1) | Good | High | 70-90% |
| Hexane / Acetone (e.g., 4:1) | Good | High | 70-90% |
| Toluene | Moderate | Moderate | 50-75% |
| Water | Poor | Not Recommended | - |
Note: The optimal solvent ratio for mixed solvent systems should be determined experimentally.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. Add ethanol dropwise if necessary to achieve complete dissolution at the elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example with Hexane/Ethyl Acetate)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold hexane/ethyl acetate mixture.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision-making for recrystallization issues.
Technical Support Center: Column Chromatography for Biphenyl Derivative Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of biphenyl derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of biphenyl derivatives, providing potential causes and actionable solutions.
Common Problems and Solutions in Biphenyl Derivative Purification
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not move from the origin (low Rf value) | 1. Mobile phase is not polar enough: The selected solvent system has insufficient strength to displace the polar biphenyl derivative from the stationary phase. 2. Strong adsorption to silica gel: Biphenyl derivatives with polar functional groups (e.g., hydroxyl, amino) can interact strongly with the acidic silica gel.[1] | 1. Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, consider adding a small amount of a stronger solvent like methanol (1-5%).[1] 2. Neutralize active sites: Add a small amount of a modifier like triethylamine (0.5-1%) to the mobile phase to neutralize the acidic silica gel surface.[1] 3. Change stationary phase: Consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] |
| Poor separation of biphenyl derivative from impurities | 1. Inappropriate mobile phase selectivity: The solvent system is not optimized to differentiate between the target compound and closely related impurities. 2. Column overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity.[2] 3. Improper column packing: The column was not packed uniformly, leading to channeling and band broadening. | 1. Optimize the solvent system: Perform a thorough TLC analysis with various solvent systems to find the optimal separation. Consider switching to a solvent system with a different selectivity (e.g., dichloromethane/methanol). 2. Reduce sample load: Use a larger column or decrease the amount of sample loaded. A general guideline is a silica-to-sample ratio of 30:1 to 100:1 by weight. 3. Repack the column: Ensure the column is packed evenly without any cracks or air bubbles. |
| Peak Tailing | 1. Secondary interactions with silica: Polar functional groups on the biphenyl derivative are interacting with residual silanol groups on the silica surface.[3][4] 2. Column overload: Exceeding the column's capacity can lead to asymmetrical peaks.[3] 3. Inappropriate mobile phase pH: For ionizable biphenyl derivatives, the mobile phase pH can affect peak shape.[3] | 1. Add a modifier: Incorporate a small amount of a competitive base (like triethylamine) or acid (like acetic acid) into the mobile phase to mask the silanol interactions. 2. Reduce sample concentration: Dilute the sample before loading it onto the column.[3] 3. Adjust mobile phase pH: Use a buffer to maintain a consistent pH where the analyte is in a single ionic form.[3] |
| Compound elutes too quickly (high Rf value) | 1. Mobile phase is too polar: The solvent system is too strong, causing all compounds to move quickly through the column with little interaction.[5] | 1. Decrease mobile phase polarity: Reduce the proportion of the more polar solvent in the mobile phase. |
| Cracks or channels in the silica bed | 1. Running the column dry: The solvent level dropped below the top of the stationary phase, causing air to enter and crack the silica bed. 2. Heat of solvation: Using a highly polar solvent with dry silica gel can generate heat, causing solvent to boil and create channels. | 1. Maintain solvent level: Always keep the solvent level above the top of the silica gel. 2. Proper packing: Pack the column using a slurry method to ensure it is well-settled and free of air pockets. |
| Product is contaminated with silica | 1. Fine silica particles passing through the frit: The cotton or glass wool plug at the bottom of the column is insufficient to retain all the fine silica particles.[1] | 1. Post-column filtration: After evaporating the solvent, dissolve the product in a suitable solvent and filter it through a syringe filter or a small plug of cotton in a pipette to remove the silica fines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying biphenyl derivatives?
A1: For standard purifications, silica gel is the most common and cost-effective stationary phase. However, for challenging separations, especially with aromatic or moderately polar biphenyl derivatives, a biphenyl-functionalized stationary phase can offer alternative selectivity and enhanced resolution due to π-π interactions.[6][7][8] For highly polar or acid-sensitive biphenyl derivatives, neutral or basic alumina, or deactivated silica gel, can be good alternatives.[1]
Q2: How do I choose the right mobile phase for my biphenyl derivative purification?
A2: The choice of mobile phase is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for many biphenyl derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and suitable for separating compounds with similar polarities.[9][10][11]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[9][10] It can also lead to sharper peaks and faster analysis times.[10]
Q4: My biphenyl derivative is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the elution solvent, you should use a "dry loading" technique.[1][12] Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][12]
Q5: How can I monitor the separation process?
A5: If your compounds are colorless, the separation must be monitored by collecting fractions and analyzing them using TLC.[5] Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp. Fractions containing the pure compound can then be combined.[1]
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Select a glass column of an appropriate size for the amount of sample to be purified. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. Ensure there are no dry clumps of silica.
-
Packing the Column: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion.
-
Settling the Packing: Gently tap the side of the column to dislodge any air bubbles and to ensure an even packing. Open the stopcock at the bottom of the column to drain some of the solvent, which will help in compacting the silica bed.
-
Equilibration: Continuously add the mobile phase to the top of the column, never allowing the solvent level to drop below the top of the silica gel. Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading the sample.
Protocol 2: Gradient Elution for a Complex Biphenyl Derivative Mixture
-
Sample Loading: After packing and equilibrating the column, carefully load the sample onto the top of the silica bed using either a wet or dry loading technique.
-
Initial Elution: Begin eluting the column with the initial, low-polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Increasing Polarity: Gradually and systematically increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., 95:5 hexane:ethyl acetate, then 90:10, 80:20, and so on) or through a continuous gradient if using an automated system.
-
Fraction Collection: Collect eluting solvent in appropriately sized fractions (e.g., 10-20 mL).
-
Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the different components.
-
Combining Fractions: Once the separation is complete and the desired compound has fully eluted, combine the pure fractions as determined by TLC analysis.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Trifluoromethylated Biphenyls
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylated biphenyls. Below you will find troubleshooting guides and frequently asked questions to help improve reaction yields and streamline your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trifluoromethylated biphenyls, particularly via Suzuki-Miyaura cross-coupling reactions, a widely used method for this transformation.[1]
Question 1: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling for trifluoromethylated substrates often stem from the electron-withdrawing nature of the -CF3 group, which can deactivate the coupling partners.[2] Key factors to investigate include the choice of catalyst, ligand, base, and solvent, as well as the stability of the boronic acid reagent.
Initial Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially the boronic acid and aryl halide, are pure. Solvents should be anhydrous and properly degassed to remove oxygen, which can lead to side reactions like homocoupling.[3][4]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst.[3][5]
-
Reaction Conditions: Re-evaluate the reaction temperature and time. Higher temperatures may be required for less reactive substrates, but can also promote side reactions.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Systematic Optimization:
If initial checks do not improve the yield, a systematic optimization of the reaction components is recommended. The following decision tree can guide your optimization strategy.
Caption: Troubleshooting workflow for low yield optimization.
Question 2: I am observing significant homocoupling of my boronic acid reagent. How can this be minimized?
Answer:
Homocoupling is a common side reaction that reduces the yield of the desired biphenyl product.[6] It is often caused by the presence of oxygen in the reaction mixture.
Solutions:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Sparging with an inert gas is another option.[5]
-
Use of Pd(0) Catalysts: While Pd(II) pre-catalysts like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. If this reduction is slow, it can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Question 3: My boronic acid seems to be degrading during the reaction (protodeboronation). What can I do?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant decomposition pathway, especially with electron-deficient arylboronic acids and aqueous bases.[6]
Solutions:
-
Use of Anhydrous Conditions: If possible, use anhydrous conditions and a non-aqueous base.
-
Choice of Base: A weaker base might be less prone to causing protodeboronation. Screening bases is recommended.
-
Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts (MIDA boronates), which are less susceptible to protodeboronation.[6]
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is best for coupling trifluoromethylated aryl halides?
A1: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-deficient partners, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often effective as they promote the difficult oxidative addition step and stabilize the catalyst.[6][7]
Q2: What is the best base to use?
A2: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1] For particularly challenging couplings, K₃PO₄ is often found to be more effective.[8] The optimal base should be determined empirically by screening.
Q3: How do I purify my final trifluoromethylated biphenyl product?
A3: The most common method for purification is column chromatography on silica gel.[1] A solvent system of hexane and ethyl acetate is frequently used as the eluent.[1] The fractions should be monitored by TLC to isolate the pure product.
Data on Reaction Conditions
The following tables summarize quantitative data from literature for the synthesis of trifluoromethylated biphenyls, providing a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with 4-(Trifluoromethyl)phenylboronic Acid [1]
| Parameter | Condition |
| Aryl Halide | 4-Bromobenzonitrile (1.0 equiv) |
| Boronic Acid | 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv) |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (2 mol%) |
| Ligand | Triphenylphosphine (PPh₃) (4 mol%) |
| Base | 2 M aq. Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene |
| Temperature | 80-90 °C |
| Time | 4-6 hours |
| Yield | High (exact % not specified) |
Table 2: Ligand Screening for Coupling of 2,3,5,6-Tetrafluoroiodobenzene with (Trifluoromethyl)phenylboronic acids [9]
| Boronic Acid Partner | Ligand | Yield (%) |
| (3,4,5-Trifluorophenyl)boronic acid | CyJohnPhos | 98 |
| 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | CyJohnPhos | 83 |
| (Trifluoromethyl)phenylboronic acid derivative 1 | CyJohnPhos | 88 |
| (Trifluoromethyl)phenylboronic acid derivative 2 | CyJohnPhos | 31-40 |
Note: This data highlights that even with a generally effective ligand, yield can vary significantly depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[1][8]
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), the trifluoromethylphenylboronic acid (or derivative, 1.1-1.5 equiv), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand if required.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A mixture of an organic solvent like toluene or dioxane with water is common when using inorganic bases.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][8]
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired trifluoromethylated biphenyl.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common challenges leading to low yields in cross-coupling reactions.
General Troubleshooting
Q1: My cross-coupling reaction has a low yield. What are the first things I should check?
A1: When troubleshooting a low-yield cross-coupling reaction, a systematic approach is crucial. Start by evaluating the fundamental components of your reaction. Key areas to investigate include the quality and stability of your reagents, the integrity and activity of your catalyst and ligand, and the reaction conditions such as solvent, base, and temperature. Ensuring a strictly inert atmosphere is also critical to prevent catalyst deactivation.[1][2]
A logical workflow for troubleshooting can help systematically identify the issue.
Caption: A general workflow for troubleshooting low yields in cross-coupling reactions.
Catalyst and Ligand Issues
Q2: I suspect my palladium catalyst is inactive. How can I address this?
A2: Catalyst inactivation is a frequent cause of low yields.[2] Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1] To address this, use a fresh batch of a reliable palladium catalyst or a more stable precatalyst.[2] Ensure that both the catalyst and ligand have been stored correctly under an inert atmosphere.[1] The use of pre-catalysts that readily form the active Pd(0) species can also be beneficial.
Q3: How do I choose the right ligand for my reaction?
A3: The choice of ligand is critical as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[2] For challenging substrates, bulky, electron-rich phosphine ligands can significantly improve efficiency.[3] For instance, in Suzuki couplings with substrates containing potentially coordinating groups, bulky and electron-rich phosphine ligands like SPhos or XPhos are often effective.[2] A screening of different ligands is highly recommended to find the optimal one for your specific substrates.
| Ligand Type | General Application | Example Ligands |
| Bulky, Electron-Rich Phosphines | Challenging substrates, aryl chlorides, sterically hindered substrates. | XPhos, SPhos, tBuXPhos, cBRIDP® |
| Buchwald Biaryl Phosphine Ligands | General Suzuki, Buchwald-Hartwig, and Negishi couplings. | SPhos, XPhos, RuPhos |
| Ferrocenyl Phosphines | Cross-coupling of a wide range of substrates. | dppf |
| N-Heterocyclic Carbenes (NHCs) | Often used for Suzuki and Heck couplings. | IPr, IMes |
Reagent and Substrate Problems
Q4: My boronic acid seems to be decomposing. How can I prevent this?
A4: Boronic acid instability, particularly protodeboronation, is a common reason for low yields in Suzuki-Miyaura couplings.[1][4] This is especially true for electron-deficient boronic acids.[1] To mitigate this, consider the following strategies:
-
Use a milder base: Bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous conditions: Water can be a proton source for protodeboronation, so using anhydrous conditions can help.[1]
-
More stable boron reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1]
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q5: My Grignard reagent is not effective in my Kumada coupling. What could be the issue?
A5: Grignard reagents are highly reactive and sensitive to air and moisture.[5] Low yields in Kumada couplings are often related to the preparation and handling of the Grignard reagent.[3] Ensure that all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5] Solvents and other reagents must be rigorously dried and degassed.[3] Additionally, Grignard reagents have limited functional group tolerance and are sensitive to even mildly acidic groups like alcohols.[5]
Reaction Condition Optimization
Q6: How do I select the appropriate solvent and temperature for my cross-coupling reaction?
A6: The choice of solvent and temperature can significantly impact reaction rate and yield.[6] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] The addition of water can sometimes be beneficial for the transmetalation step in Suzuki reactions, but it must be carefully controlled.[3] For less reactive substrates, such as aryl chlorides or internal alkynes, higher temperatures may be necessary.[3] It is often beneficial to screen a range of solvents and temperatures to find the optimal conditions for your specific reaction.
| Reaction Type | Common Solvents | Typical Temperature Range (°C) |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF (often with water) | 80 - 120 |
| Heck | DMF, Acetonitrile, Toluene | 80 - 140 |
| Buchwald-Hartwig | Toluene, Dioxane | 80 - 110 |
| Sonogashira | THF, DMF, Triethylamine | Room Temperature - 100 |
| Negishi | THF, Dioxane | Room Temperature - 80 |
| Kumada | THF, Diethyl Ether | Room Temperature - 60 |
Q7: I am observing significant side products like homocoupling. What can I do to minimize them?
A7: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other.[4] In Suzuki reactions, this can happen with the boronic acid, while in Sonogashira reactions, the terminal alkyne can undergo homocoupling (Glaser coupling).[4][7] To minimize homocoupling:
-
Ensure a strictly inert atmosphere: Oxygen can promote homocoupling.[1][7]
-
Optimize catalyst and ligand: A highly active catalyst system can favor the desired cross-coupling pathway.
-
Control stoichiometry: In some cases, adding one coupling partner in a slight excess can reduce homocoupling of the other.[8]
-
For Sonogashira: Reduce the concentration of the copper(I) co-catalyst, as excess copper can accelerate alkyne dimerization.[7]
Key Experimental Protocols
Protocol 1: Degassing a Solvent
Properly degassed solvents are crucial for many cross-coupling reactions to prevent catalyst deactivation.
Caption: Two common methods for degassing solvents in a laboratory setting.
Methodology:
-
Freeze-Pump-Thaw:
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once frozen, open the flask to a high vacuum line to remove gases from the headspace.
-
Close the stopcock to the vacuum and thaw the solvent. You will see gas bubbles being released.
-
Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.[2]
-
-
Inert Gas Sparging:
-
Insert a long needle connected to an inert gas line (Argon or Nitrogen) into the solvent, ensuring the tip is below the surface.
-
Bubble the inert gas through the solvent for an extended period (e.g., 15-30 minutes) to displace dissolved oxygen.[2]
-
Protocol 2: Setting up a Reaction under Inert Atmosphere
Maintaining an inert atmosphere is critical to protect the air-sensitive catalyst.[1]
Methodology:
-
Oven-dry all glassware and allow it to cool in a desiccator.
-
Assemble the glassware (e.g., a round-bottom flask with a condenser and a magnetic stir bar).
-
Evacuate the flask using a vacuum pump and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]
-
Add the solid reagents (e.g., aryl halide, boronic acid, base, catalyst, and ligand) to the flask under a positive flow of inert gas.
-
Add the degassed solvent via a syringe or cannula.
-
Heat the reaction to the desired temperature under a positive pressure of the inert gas (a balloon or bubbler can be used).
References
Technical Support Center: Synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde, particularly focusing on the removal of byproducts from the common Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have completed the Suzuki-Miyaura coupling reaction to synthesize this compound. What are the most likely byproducts in my crude reaction mixture?
A1: In a typical Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene, you can expect the following byproducts:
-
Homocoupling product of the boronic acid: 4,4'-Diformylbiphenyl can form, especially in the presence of oxygen.[1]
-
Unreacted starting materials: Residual 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene may be present.
-
Palladium catalyst residues: The palladium catalyst used in the reaction can precipitate as palladium black or remain in the mixture as phosphine complexes.
-
Dehalogenated byproduct: Dehalogenation of the aryl halide starting material can sometimes occur.
Q2: My main impurity is the unreacted 4-formylphenylboronic acid. How can I remove it?
A2: Unreacted 4-formylphenylboronic acid can be removed with a basic aqueous wash. Boronic acids are acidic and will deprotonate in the presence of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to form a water-soluble boronate salt.[2][3] This allows for its extraction from the organic layer containing your desired product into the aqueous layer.
Q3: I am struggling to remove the homocoupled byproduct, 4,4'-diformylbiphenyl. What is the recommended procedure?
A3: Since 4,4'-diformylbiphenyl is also an aldehyde, it can be removed along with any unreacted 4-formylphenylboronic acid using a sodium bisulfite wash.[4][5][6][7][8] Sodium bisulfite reacts with aldehydes to form a water-soluble adduct, which can then be extracted into an aqueous layer. This method is highly effective for separating aldehydes from non-aldehyde components.
Q4: How can I remove the residual palladium catalyst from my product?
A4: Residual palladium catalyst can often be removed by filtration through Celite.[9] If the palladium is finely dispersed, you may need to perform a column chromatography purification step.
Q5: My final product, this compound, seems to be partially removed during the bisulfite wash. How can I recover it?
A5: The reaction of an aldehyde with sodium bisulfite is reversible.[4][6] To recover your aldehyde product from the aqueous bisulfite solution, you can add a base, such as sodium hydroxide, to increase the pH to approximately 12.[7] This will regenerate the aldehyde, which can then be extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Removal of Aldehydic Byproducts using Sodium Bisulfite Extraction
This protocol is designed to remove unreacted 4-formylphenylboronic acid and the homocoupled byproduct 4,4'-diformylbiphenyl.
Materials:
-
Crude reaction mixture containing this compound
-
Methanol (or another water-miscible solvent like THF or DMF)[6]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.
-
Reaction with Bisulfite: Transfer the methanolic solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adducts with the aldehydic byproducts.[4][5]
-
Extraction: Add ethyl acetate and deionized water to the separatory funnel. Shake vigorously to perform a liquid-liquid extraction.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adducts, and the organic layer (top) will contain your purified product.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Removal of Unreacted Boronic Acid with a Basic Wash
This protocol is effective for removing residual 4-formylphenylboronic acid.
Materials:
-
Crude product dissolved in an organic solvent (e.g., ethyl acetate)
-
1M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in an organic solvent like ethyl acetate.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and add 1M NaOH solution. Shake the funnel well. The boronic acid will react with the base and move into the aqueous layer.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product with reduced boronic acid contamination.
Data Presentation
The following table summarizes representative data for the purification of an aromatic aldehyde from a mixture using the sodium bisulfite extraction method. This data illustrates the potential efficiency of the technique for removing aldehydic impurities.
| Aldehyde Impurity | Non-Aldehyde Product | Miscible Solvent | Immiscible Solvent | Purity of Recovered Product (%) | Aldehyde Removal (%) |
| Anisaldehyde | Benzyl Butyrate | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >98% |
| Piperonal | Benzyl Butyrate | Methanol | 10% Ethyl Acetate/Hexanes | >95% | >99% |
Data adapted from representative procedures for aromatic aldehyde purification.[5]
Visualizations
Caption: Workflow for the sequential removal of boronic acid and aldehydic byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Air- and Moisture-Sensitive Organometallic Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive organometallic reagents.
Troubleshooting Guides
Issue 1: Grignard Reaction Fails to Initiate
Question: My Grignard reaction is not starting. What are the common causes and how can I troubleshoot this?
Answer:
Failure to initiate is a common problem in Grignard reactions. The primary causes are often related to the purity of reagents and the reaction conditions. Here is a systematic guide to troubleshooting this issue.[1][2]
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Wet Glassware or Solvent | All glassware must be rigorously dried, ideally by flame-drying under vacuum or oven-drying overnight at >120°C and cooled under an inert atmosphere.[1][2] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous. Use freshly opened anhydrous solvent or solvent that has been properly dried.[1] |
| Inactive Magnesium Surface | The surface of magnesium turnings can become passivated by a layer of magnesium oxide (MgO), which prevents the reaction from starting.[2] Activate the magnesium by gently crushing the turnings in a mortar and pestle (in a glovebox), or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2] |
| Poor Quality Alkyl/Aryl Halide | Impurities, especially traces of water or alcohol, in the starting halide will quench the Grignard reagent as it forms. Ensure the purity of your halide by distillation or by passing it through a plug of activated alumina.[1] |
| Low Reaction Temperature | While the Grignard reaction is exothermic, gentle warming may be necessary to initiate it.[2] Use a heat gun to gently warm the flask, but be prepared to cool the reaction if it becomes too vigorous. |
Issue 2: Low Yield in an Organolithium Reaction
Question: I'm getting a very low yield in my reaction involving an organolithium reagent. What could be the problem?
Answer:
Low yields in organolithium reactions are often due to the degradation of the reagent, improper reaction temperature, or competing side reactions.
Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Degraded Organolithium Reagent | Organolithium reagents degrade over time, especially if not stored properly.[3] A fine white precipitate of lithium hydride is a visual indicator of degradation.[3] It is recommended to titrate the organolithium solution before use to determine its exact concentration. |
| Reaction with Solvent | Ethereal solvents like THF can be deprotonated by organolithium reagents, especially at higher temperatures.[4][5] For reactions in THF, maintain a low temperature (typically -78 °C) to minimize this side reaction.[4] The half-life of n-BuLi in THF at 20°C is approximately 1.78 hours.[6] |
| Presence of Protic Impurities | Trace amounts of water or other protic impurities in the substrate or solvent will quench the organolithium reagent. Ensure all reagents and solvents are rigorously dried. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What is the best way to store pyrophoric organometallic reagents like tert-butyllithium?
-
A1: Pyrophoric reagents should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from flammable materials and sources of ignition.[7][8] Many are sold in bottles with a Sure/Seal™ septum, which helps maintain an inert atmosphere during storage and dispensing.[8] It is recommended to store these reagents in a refrigerator designated for chemicals.[8]
-
-
Q2: How can I be sure my solvent is dry enough for an organometallic reaction?
-
A2: Anhydrous solvents are crucial for the success of most organometallic reactions.[1] While commercially available anhydrous solvents are often sufficient, they can absorb moisture over time. For highly sensitive reactions, it is best to dry solvents using standard procedures. A common method for drying ethereal solvents is distillation from sodium/benzophenone ketyl; a deep blue or purple color indicates that the solvent is dry.[9] The water content of solvents can be quantitatively measured using Karl Fischer titration.[9][10]
-
Experimental Techniques
-
Q3: When should I use a glovebox versus a Schlenk line?
-
A3: Both gloveboxes and Schlenk lines are used to handle air-sensitive compounds.[11] A glovebox provides a completely inert atmosphere and is ideal for manipulating solids and performing complex experimental setups.[12][13] A Schlenk line is suitable for reactions in solution and allows for the convenient addition of liquid reagents and solvents under an inert gas counterflow.[11][14] The choice depends on the scale of the reaction, the physical state of the reagents, and the complexity of the manipulations required.
-
-
Q4: What is the proper technique for transferring a pyrophoric liquid reagent using a syringe?
-
A4: Transferring pyrophoric liquids by syringe requires care to avoid exposure to air.[15] First, ensure the syringe is dry and purged with an inert gas. Pressurize the reagent bottle slightly with an inert gas (1-2 psi).[16] Insert the needle into the reagent and slowly draw the desired volume into the syringe.[15] It is recommended to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[15] The transfer should be performed quickly and smoothly into the reaction vessel, which is also under an inert atmosphere.[15] For transfers of more than 20 mL, a cannula transfer is recommended for safety.[7][16]
-
Safety
-
Q5: What should I do in case of a small spill of a pyrophoric reagent?
-
A5: In the event of a small spill, immediately move combustible materials away from the area. Do not use water to clean up the spill.[17] Cover the spill with an inert absorbent material like dry sand or Met-L-X extinguisher powder.[17] The quenched residue can then be carefully collected and disposed of as hazardous waste. Always have an appropriate fire extinguisher (Class D for metal fires) readily available when working with pyrophoric reagents.[8]
-
-
Q6: How do I safely quench a reaction containing residual organometallic reagent?
-
A6: Quenching should be done carefully in a fume hood and under an inert atmosphere, especially for pyrophoric reagents.[17] The reaction vessel should be cooled in an ice or dry ice bath.[17] A less reactive alcohol, such as isopropanol, should be added slowly and dropwise to the cooled, stirred reaction mixture.[17][18] Once the initial vigorous reaction has subsided, a more reactive quenching agent like methanol or water can be added to ensure complete neutralization.[17]
-
Quantitative Data Summary
Table 1: Efficiency of Various Drying Agents on Organic Solvents
| Solvent | Drying Agent | Time (h) | Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | - | ~43 |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 48 | <10 |
| Tetrahydrofuran (THF) | Neutral Alumina (single pass) | - | <10 |
| Dichloromethane (DCM) | Calcium Hydride | - | ~13 |
| Dichloromethane (DCM) | 3Å Molecular Sieves (storage) | - | <10 |
| Toluene | Sodium/Benzophenone | - | ~34 |
| Toluene | 3Å Molecular Sieves (24h) | 24 | <10 |
| Ethanol | 3Å Molecular Sieves (20% m/v) | 120 | 8.2 |
Data sourced from a quantitative evaluation of desiccant efficiency.[9][19]
Table 2: Half-lives (t1/2) of Organolithium Reagents in Ethereal Solvents
| Reagent | Solvent | Temperature (°C) | Half-life (min) |
| n-BuLi | THF | 20 | 107 |
| s-BuLi | THF | -20 | 78 |
| t-BuLi | THF | -40 | 338 |
| s-BuLi | Diethyl Ether | -20 | 1187 |
This data highlights the importance of temperature control when using organolithium reagents in ethereal solvents.[20]
Experimental Protocols
Protocol 1: Cannula Transfer of a Pyrophoric Reagent
This protocol describes the transfer of a pyrophoric liquid from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Dry, clean double-tipped cannula
-
Two long needles for inert gas inlet and venting
-
Source flask (Sure/Seal™ bottle) of pyrophoric reagent
-
Receiving reaction flask with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a bubbler
Procedure:
-
Ensure both the source and receiving flasks are securely clamped and under a positive pressure of inert gas, vented through a bubbler.
-
Purge the cannula by inserting one end into the headspace of the receiving flask and allowing inert gas to flow through it for a few minutes.
-
Insert the other end of the purged cannula into the headspace of the source flask.
-
To begin the transfer, lower the end of the cannula in the source flask into the liquid reagent.
-
Slightly increase the inert gas pressure in the source flask or slightly reduce the pressure in the receiving flask (by briefly removing the bubbler outlet to an oil-free line) to initiate the flow of liquid.
-
Once the desired volume is transferred, raise the cannula out of the liquid in the source flask to stop the flow.
-
Allow the inert gas to flush any remaining liquid from the cannula into the receiving flask.
-
Remove the cannula from both flasks.
-
Immediately rinse the cannula with a dry, inert solvent and quench the rinsings appropriately.
Protocol 2: Safe Quenching of tert-Butyllithium
This protocol outlines the safe quenching of residual tert-butyllithium.
Materials:
-
Reaction flask containing residual t-BuLi under an inert atmosphere
-
Dry isopropanol
-
Dry methanol
-
Water
-
Addition funnel or syringe pump for slow addition
-
Cooling bath (dry ice/acetone or ice/water)
Procedure:
-
Cool the reaction flask containing the t-BuLi solution to -78 °C using a dry ice/acetone bath.[17]
-
While maintaining a positive inert atmosphere and vigorous stirring, slowly add dry isopropanol dropwise via an addition funnel or syringe.[17][18]
-
Control the rate of addition to maintain the reaction temperature and avoid excessive gas evolution.
-
After the initial exothermic reaction subsides, continue adding isopropanol until no further reaction is observed.
-
Slowly and carefully add methanol to quench any remaining reactive species.
-
Finally, slowly add water to ensure complete quenching.[17]
-
The resulting mixture can then be worked up or disposed of according to standard laboratory procedures.
Visualizations
Caption: Workflow for cannula transfer of a pyrophoric reagent.
Caption: Troubleshooting logic for a failed Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. catsci.com [catsci.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. (PDF) Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants (2010) | D. Bradley G. Williams | 771 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ucd.ie [ucd.ie]
- 13. Facilities: Glovebox - Chemistry [marshall.edu]
- 14. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 15. pnnl.gov [pnnl.gov]
- 16. as.uky.edu [as.uky.edu]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 19. rubingroup.org [rubingroup.org]
- 20. ospt.osi.lv [ospt.osi.lv]
Technical Support Center: Optimizing Trifluoromethylation Reactions
Welcome to the technical support center for optimizing trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. The strategic introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in medicinal chemistry and materials science, enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, achieving optimal reaction outcomes can be challenging. This guide focuses on the critical role of solvent selection in overcoming common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format.
Question: My reaction yield is low, or no reaction is observed. What are the primary solvent-related factors to consider?
Answer: Low or no yield is a common problem that can often be traced back to solvent choice, in addition to reagent and catalyst activity.[1]
-
Solvent Polarity and Type: The polarity of the solvent plays a crucial role. For nucleophilic trifluoromethylation using reagents like TMSCF₃ (Ruppert-Prakash reagent), polar aprotic solvents are often preferred.[1][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can enhance the reactivity of nucleophiles by not solvating them as strongly as protic solvents.[4][5] For instance, DMF has been shown to significantly accelerate reactions and improve yields with certain catalysts.[1]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds with nucleophiles, effectively "caging" them and reducing their reactivity, which can be detrimental to Sₙ2-type reactions.[3][4][6] However, in some cases, such as certain radical trifluoromethylations, aqueous or biphasic systems are employed.[7][8]
-
Aprotic Solvents of Low Polarity (e.g., THF, Dichloromethane, Toluene): While THF is a common solvent, reactions can be sluggish.[1] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also frequently used, and the optimal choice is often substrate-dependent.[9][10]
-
-
Reagent Solubility: The trifluoromethylating reagent must be sufficiently soluble in the chosen solvent. Some reagents, like certain hypervalent iodine compounds, have poor solubility in common organic solvents, which can limit their application.[11]
-
Moisture Sensitivity: Many trifluoromethylation reactions are sensitive to moisture. Ensure you are using anhydrous solvents, especially when working with moisture-sensitive initiators like fluoride ions (e.g., TBAF, CsF).[1]
Question: I am observing significant side product formation. How can solvent selection minimize this?
Answer: The formation of side products is often influenced by the reaction conditions, with the solvent being a key parameter.
-
Competing Reaction Pathways: The solvent can influence the reaction pathway. For example, in reactions with enolizable ketones, the choice of a highly basic initiator can lead to the formation of silyl enol ether as a byproduct.[1] The solvent can modulate the basicity of the trifluoromethyl anion.
-
Radical vs. Polar Mechanisms: The solvent can influence whether a reaction proceeds through a radical or a polar mechanism, which can affect the product distribution.[11]
-
Regioselectivity: In cases where multiple reaction sites are available on the substrate, the solvent can play a significant role in determining the regioselectivity of the trifluoromethylation. For example, in the trifluoromethylation of 4-acetylpyridine, a switch from a dichloromethane/water system to a DMSO/water system can lead to a complete reversal of regioselectivity.[7]
Question: My reaction stalls before the starting material is fully consumed. What should I investigate regarding the solvent?
Answer: Reaction stalling can be due to catalyst deactivation or the presence of inhibitors.[1] While ensuring anhydrous conditions is crucial, the solvent itself can play a role.
-
Solvent-Catalyst Interaction: The solvent can interact with the catalyst, affecting its activity and stability over the course of the reaction. The choice of solvent can be critical for maintaining catalytic activity, especially in palladium-mediated reactions where the solvent can influence the stability of intermediates.[11]
-
Substrate Reactivity: For less reactive substrates, a more "forcing" solvent like DMF may be necessary to drive the reaction to completion.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for trifluoromethylation reactions?
A1: The choice of solvent is highly dependent on the specific type of trifluoromethylation reaction (nucleophilic, electrophilic, or radical) and the reagents being used. Commonly used solvents include:
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP).[1][12][13]
-
Chlorinated Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).[9][15]
-
Aromatic Hydrocarbons: Toluene, Benzene.[2]
-
Alcohols (less common for nucleophilic reactions): Methanol (MeOH), Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[3][15]
-
Water: Often used in biphasic systems for radical reactions.[7][8]
Q2: How does solvent polarity affect the outcome of trifluoromethylation reactions?
A2: Solvent polarity can significantly impact reaction rates and selectivity.
-
In nucleophilic trifluoromethylations , polar aprotic solvents are generally favored as they do not strongly solvate the nucleophilic trifluoromethyl anion, thus enhancing its reactivity.[5] Protic solvents can hinder these reactions by forming hydrogen bonds with the nucleophile.[3][6]
-
In electrophilic trifluoromethylations , the choice of solvent can be more nuanced and depends on the nature of the substrate and the electrophilic CF₃ source.[11][16]
-
In radical trifluoromethylations , a variety of solvents can be used, and the choice may depend on the method of radical generation.[8][17]
Q3: Can the solvent influence the reaction mechanism?
A3: Yes, the solvent can play a critical role in determining the reaction mechanism. For instance, in some systems, a nucleophilic solvent might lead to an addition product instead of the desired trifluoromethylated product.[11] The solvent can also influence the stability of intermediates, favoring one pathway over another (e.g., polar vs. single-electron transfer (SET) mechanisms).[11]
Q4: Are there any "green" or more environmentally friendly solvent options for trifluoromethylation?
A4: While traditional organic solvents are prevalent, research is ongoing to develop more sustainable methods. In some cases, reactions have been successfully performed in water, which can be a more environmentally friendly option.[17] The use of recyclable aqueous media has also been reported.[17]
Data on Solvent Effects
The following tables summarize quantitative data on the effect of solvents on the yield and selectivity of representative trifluoromethylation reactions.
Table 1: Effect of Solvent on the 1,3-Dipolar Cycloaddition for the Synthesis of Trifluoromethylated Spiroisoxazolones
| Entry | Solvent | Yield (%) |
| 1 | THF | 52 |
| 2 | Toluene | 65 |
| 3 | DCE | 78 |
| 4 | CH₂Cl₂ | 71 |
| 5 | CH₃CN | 43 |
| 6 | Acetone | 35 |
Reaction Conditions: 4-benzylidene-3-methylisoxazol-5(4H)-one (1a) and 2,2,2-trifluoro-N′-phenylacetohydrazonoyl bromide (2a) as model substrates with K₂CO₃ as the base at room temperature for 24 h. Data adapted from a study on the synthesis of trifluoromethylated spiroisoxazolones.[9]
Table 2: Solvent Effect on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine
| Solvent System | Ratio (C-2:C-6 trifluoromethylation) |
| DCM:H₂O (2.5:1) | 2.4 - 2.6 : 1 |
| DMSO:H₂O (2.5:1) | 1 : 2.8 - 3.0 |
Reaction Conditions: 4-acetylpyridine (0.18 M), tBuOOH (5 equiv.), CF₃SO₂Na (3 equiv.). Data adapted from a study on C-H trifluoromethylation of heterocycles.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trifluoromethylated Spiroisoxazolones [9]
-
To a solution of K₂CO₃ (0.4 mmol) in 1,2-dichloroethane (2 mL), add trifluoromethyl bromohydrazone (0.48 mmol, 1.2 equiv) and the unsaturated isoxazolone derivative (0.4 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1, v/v) to afford the desired product.
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde using TMSCF₃ [1][8]
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M, 0.1 mL, 0.1 mmol).
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using an acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.
Visual Guides
Caption: A workflow for solvent selection in trifluoromethylation reactions.
Caption: A troubleshooting guide for common trifluoromethylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polarity Index [macro.lsu.edu]
- 14. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of trifluoromethylated aldehydes during workup
Welcome to the technical support center for handling trifluoromethylated aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who work with these valuable but sensitive compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition during experimental workups.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup of reactions involving trifluoromethylated aldehydes.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired trifluoromethylated aldehyde after aqueous workup. | Decomposition in the presence of base. The electron-withdrawing trifluoromethyl group makes the aldehydic proton more acidic and the molecule susceptible to decomposition pathways in basic media. | - Avoid basic washes: Do not use bicarbonate or carbonate solutions if the aldehyde is the desired product. - Maintain acidic or neutral pH: Use dilute acidic washes (e.g., 1M HCl) or neutral washes (water, brine) to quench the reaction.[1] - Consider a non-aqueous workup: If the reaction solvent is immiscible with a non-polar organic solvent, you can directly filter the reaction mixture through a pad of silica gel and then concentrate. |
| Formation of multiple unidentified byproducts. | Instability on silica gel. The slightly acidic nature of standard silica gel can sometimes lead to the decomposition of sensitive aldehydes. | - Use deactivated silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral amine like triethylamine (0.1-1% v/v) before packing the column. - Rapid chromatography: Do not let the compound sit on the column for an extended period. - Alternative purification: Consider distillation or recrystallization if applicable. |
| Difficulty separating the trifluoromethylated aldehyde from non-polar impurities. | Similar polarity of the aldehyde and impurities. | - Bisulfite adduct formation: This technique can selectively isolate the aldehyde from a mixture.[2][3][4] The aldehyde can then be regenerated from the adduct. |
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylated aldehyde seems to decompose upon standing, even after purification. How can I improve its stability for storage?
A1: Trifluoromethylated aldehydes can be prone to oxidation and other degradation pathways. For long-term storage, it is recommended to:
-
Store the compound under an inert atmosphere (nitrogen or argon).
-
Keep it at a low temperature (-20°C or below).
-
Use an amber vial to protect it from light.
-
Consider converting it to a more stable derivative, such as an acetal, if it will not be used immediately.
Q2: I am performing a reaction where the trifluoromethylated aldehyde is an intermediate that needs to be carried on to the next step without isolation. What are the key considerations?
A2: When using a trifluoromethylated aldehyde in a one-pot or telescopic synthesis, it is crucial to ensure the subsequent reaction conditions are compatible. Avoid introducing strong bases or nucleophiles that could react with the aldehyde. If the next step requires basic conditions, it is advisable to protect the aldehyde first, for example, as an acetal.
Q3: Can I use a standard aqueous workup with a bicarbonate wash to remove acidic byproducts?
A3: It is generally not recommended to use basic washes like sodium bicarbonate if your desired product is the trifluoromethylated aldehyde itself. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the α-proton and can lead to decomposition in the presence of base. If acidic byproducts must be removed, a carefully controlled wash with a very dilute acid or simply washing with water and brine are safer alternatives.
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation (Aqueous Method)
This protocol is suitable for separating trifluoromethylated aldehydes from non-polar impurities.[2][3]
Materials:
-
Crude reaction mixture containing the trifluoromethylated aldehyde dissolved in a water-miscible solvent (e.g., THF, methanol).[2]
-
Saturated aqueous sodium bisulfite solution.[2]
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate).
-
5% aqueous NaOH or HCl.
Procedure:
-
Dissolve the crude mixture in a minimal amount of a water-miscible organic solvent.[2]
-
Add the saturated aqueous sodium bisulfite solution and stir vigorously for 30-60 minutes. The bisulfite adduct may precipitate as a white solid.
-
If a solid forms, filter the mixture and wash the solid with a small amount of cold water and then with an organic solvent (e.g., diethyl ether) to remove impurities.
-
To regenerate the aldehyde, suspend the bisulfite adduct in a biphasic mixture of an organic solvent and water.
-
Slowly add 5% NaOH or 5% HCl with stirring until the solid dissolves. The aldehyde will be released into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Acetal Protection of a Trifluoromethylated Aldehyde
This protocol is useful when the aldehyde needs to be protected during a subsequent reaction step that involves basic or nucleophilic conditions.[5][6][7]
Materials:
-
Trifluoromethylated aldehyde.
-
Ethylene glycol (1.2 equivalents).
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents).
-
Toluene.
-
Dean-Stark apparatus.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the trifluoromethylated aldehyde, ethylene glycol, and p-TSA in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and wash with a saturated aqueous sodium bicarbonate solution (if the protected compound is stable to it) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude acetal can be purified by column chromatography on neutral or deactivated silica gel.
Deprotection: The acetal can be removed by stirring with a mild acid (e.g., 1M HCl) in a mixture of THF and water until the reaction is complete.
Visualizations
References
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst may not have been generated in situ or has decomposed. 2. Poor Quality Reagents: Starting materials (aryl halide or boronic acid) may be impure or degraded. Boronic acids, in particular, can dehydrate to form cyclic anhydrides (boroxines). 3. Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation. 4. Suboptimal Reaction Temperature: The temperature may be too low for efficient oxidative addition or reductive elimination. | 1. Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. 2. Reagent Purity: Use freshly purchased or purified starting materials. The purity of boronic acids can be checked by NMR. If boroxine formation is suspected, the boronic acid can sometimes be regenerated by dissolving it in a suitable solvent with a small amount of water. 3. Base Selection: Ensure the base is thoroughly mixed. For two-phase systems, vigorous stirring is crucial. Consider switching to a different base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃) which can have a significant impact on yield.[1] 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave irradiation can sometimes accelerate the reaction and improve yields.[2] |
| Significant Formation of Homocoupling Byproducts | 1. Oxidative Homocoupling of Boronic Acid: This can occur in the presence of oxygen, leading to the formation of a symmetrical biaryl from the boronic acid starting material. 2. Reductive Homocoupling of Aryl Halide: This can be promoted by certain palladium catalysts and reaction conditions. | 1. Degassing: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. 2. Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. 3. Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling. Experiment with different ligands if this is a persistent issue. |
| Presence of Protodeboronation Byproduct | 1. Hydrolysis of Boronic Acid: The C-B bond of the aryl boronic acid can be cleaved by water or other protic sources, especially under basic conditions, to yield the corresponding arene.[1] This is a common side reaction in Suzuki couplings.[3] | 1. Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Use anhydrous solvents and dry reagents if this side reaction is significant. 2. Base and Temperature Control: Strong bases and high temperatures can accelerate protodeboronation. Consider using a milder base or running the reaction at a lower temperature. 3. Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids. |
| Formation of Benzaldehyde or 2-(Trifluoromethyl)benzene | This is a direct result of the protodeboronation of 4-formylphenylboronic acid or 2-(trifluoromethyl)phenylboronic acid, respectively. | See solutions for "Presence of Protodeboronation Byproduct". |
| Oxidation of the Aldehyde Group | The aldehyde functional group can be susceptible to oxidation to a carboxylic acid, especially at elevated temperatures and if air is not rigorously excluded. | 1. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction and workup. 2. Temperature Control: Avoid excessively high reaction temperatures. 3. Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-oxidation of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the two primary Suzuki-Miyaura coupling routes to synthesize this compound?
A1: The two main synthetic routes are:
-
Route A: The coupling of 4-formylphenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene .
-
Route B: The coupling of 4-bromobenzaldehyde with 2-(trifluoromethyl)phenylboronic acid .
Q2: Which of the two routes is generally preferred?
A2: The choice of route can depend on the commercial availability and stability of the starting materials. Both routes are viable. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond in 1-bromo-2-(trifluoromethyl)benzene, potentially making the oxidative addition step in Route A more facile.[4] Conversely, the aldehyde group in 4-formylphenylboronic acid can sometimes participate in side reactions.
Q3: What are the most common side products I should expect to see?
A3: The most common side products are typically:
-
Homocoupling products: Biphenyl-4,4'-dicarbaldehyde (from 4-formylphenylboronic acid) or 2,2'-bis(trifluoromethyl)biphenyl (from 2-(trifluoromethyl)phenylboronic acid).
-
Protodeboronation products: Benzaldehyde (from 4-formylphenylboronic acid) or 2-(trifluoromethyl)benzene (from 2-(trifluoromethyl)phenylboronic acid).
-
Starting materials: Unreacted aryl halide and boronic acid.
Q4: How can I purify the final product from these side products?
A4: Purification is typically achieved by flash column chromatography on silica gel. A solvent gradient, for example, from hexane to a mixture of hexane and ethyl acetate, can effectively separate the desired product from the less polar side products and more polar starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may also be an effective purification method if the product is a solid.
Q5: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron compound by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[1][5] The choice and amount of base can significantly affect the reaction's selectivity and yield.[1]
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.
Materials:
-
4-Formylphenylboronic acid
-
1-Bromo-2-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.2 mmol), 1-bromo-2-(trifluoromethyl)benzene (1.0 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Add palladium(II) acetate (0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.
| Reactant | Molar Ratio |
| 1-Bromo-2-(trifluoromethyl)benzene | 1.0 |
| 4-Formylphenylboronic acid | 1.2 |
| Pd(OAc)₂ | 0.02 |
| PPh₃ | 0.08 |
| K₂CO₃ | 3.0 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reactions in the Suzuki-Miyaura coupling.
References
Technical Support Center: Scaling Up the Synthesis of Fluorinated Biphenyl Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of fluorinated biphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for the synthesis of a fluorinated biphenyl is giving a low yield. What are the most common reasons for this?
A1: Low yields in Suzuki-Miyaura couplings of fluorinated substrates can be attributed to several factors. The primary culprits often involve catalyst inactivity, issues with the boronic acid/ester, or suboptimal reaction conditions. Specifically, for electron-deficient or sterically hindered fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] The choice of a more suitable catalyst and ligand system is crucial. Additionally, heteroaryl boronic acids, especially those with nitrogen atoms, are highly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2]
Q2: What are the most common side products in a fluorinated biphenyl synthesis via Suzuki-Miyaura coupling, and how can I minimize them?
A2: Common side products include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen. To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[3]
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent. Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[2][3]
-
Hydrodehalogenation: The aryl halide starting material is reduced, and the halogen is replaced by a hydrogen. This can sometimes be controlled by varying the phosphine ligand.[4]
Q3: Should I use a "building block" approach with a pre-fluorinated starting material or a "late-stage fluorination" strategy?
A3: The choice between these two strategies depends on your synthetic goals. The building block approach is reliable and uses well-established reactions like Suzuki-Miyaura coupling.[5] It is often preferred when a suitable fluorinated starting material is commercially available. Late-stage fluorination introduces fluorine at the end of the synthesis, which can be advantageous for creating a diverse range of analogs for structure-activity relationship (SAR) studies.[4][5] However, late-stage fluorination can be challenging to control in terms of regioselectivity and may require harsh reagents.[5]
Q4: How does the position of the fluorine atom on the aromatic ring affect the Suzuki-Miyaura coupling reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle.[3] However, the position of the fluorine does not always have a remarkable influence on catalytic activity, suggesting that steric effects may not be the determinant factor in reactivity for some substrates.[6]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst. Ensure thorough degassing of solvents to prevent oxidation of the catalyst and ligands.[2] |
| Poor Solubility of Reagents | For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate.[2] However, be mindful of the increased risk of protodeboronation. |
| Protodeboronation of Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. Employ anhydrous conditions and use weaker bases like K₂CO₃ or K₃PO₄.[2] |
| Inefficient Catalyst/Ligand System | For electron-deficient or sterically hindered fluorinated arenes, consider using more active catalyst systems such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7] |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Impurities | Optimize the selectivity of your chromatography by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or a fluorinated phase) or the mobile phase organic modifier (e.g., switching from acetonitrile to methanol).[8] |
| Compound is Too Polar (Elutes in Void Volume) | Switch to a more suitable chromatography technique like Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for the retention and separation of highly polar compounds.[8] |
| Poor Peak Shape (Tailing or Fronting) | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape. Adding a mobile phase modifier like trifluoroacetic acid (TFA) can also help.[8] |
| Poor Solubility in Chromatography Eluent | For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[8] |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
Reaction of 1-bromo-4-fluorobenzene with phenylboronic acid.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH (1:1) | 70 | 24 | 85 |
| G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH (1:1) | 110 | 8 | >95 |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Pd(OAc)₂ | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 2 | 90-98 |
Data compiled from multiple sources for illustrative purposes.[5][6]
Table 2: Comparison of Yields for Different Fluorinated Biphenyl Syntheses via Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 77 |
| 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 79 |
| 1-bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 78 |
| 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 80 |
Data from a study on the synthesis of novel difluorinated biphenyl compounds.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%) to the flask. Add the degassed solvent mixture (e.g., 3:1 dioxane:water) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 105 °C) and stir for the required time (e.g., 8.5 hours).[10] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Protocol 2: Comparison of Building Block vs. Late-Stage Fluorination Approach
Scenario 1: Building Block Approach (Synthesis of 4-Fluoro-4'-methoxybiphenyl) [5]
-
Reactants: 4-Bromoanisole and 4-fluorophenylboronic acid.
-
Conditions: Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a 1,4-dioxane/water solvent system at 90 °C for 12 hours.
-
Yield: Approximately 85-95%.
Scenario 2: Late-Stage Fluorination (Two-step synthesis of 4-Fluoro-4'-methoxybiphenyl) [5]
-
Step 1 (Suzuki Coupling): React 4-bromoanisole with phenylboronic acid using Pd(OAc)₂ and K₂CO₃ in a toluene/ethanol/water solvent system at 80 °C for 2 hours to synthesize 4-methoxybiphenyl (Yield: ~90-98%).
-
Step 2 (Electrophilic Fluorination): React the resulting 4-methoxybiphenyl with an electrophilic fluorinating agent like Selectfluor® in acetonitrile at 80 °C for 24 hours.
-
Yield: Approximately 60-70% for the fluorination step.
Visualizations
Caption: Troubleshooting workflow for low yields in fluorinated biphenyl synthesis.
Caption: Comparison of "Building Block" vs. "Late-Stage Fluorination" strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde
For researchers and professionals in drug development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the characterization of fluorinated compounds.[1] Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus make it particularly well-suited for analyzing complex molecules and monitoring chemical transformations.[1][2] This guide provides a comparative analysis of the expected ¹⁹F NMR characteristics of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde and contrasts it with other trifluoromethylated aromatic compounds.
Predicted ¹⁹F NMR Spectral Properties of this compound
Comparison with Alternative Trifluoromethylated Aromatic Compounds
The ¹⁹F NMR chemical shifts of trifluoromethyl groups are sensitive to the substituents on the aromatic ring. This sensitivity allows for the differentiation of isomers and the study of electronic effects within a molecule. The table below compares the expected chemical shift of the target compound with other known trifluoromethylated aromatics.
| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Structural Feature |
| This compound | ~ -60 to -65 (Estimated) | -CF₃ on a biphenyl system with a carbaldehyde group |
| Trifluorotoluene | -63.72[3] | -CF₃ on a simple benzene ring |
| 1-Nitro-2-(trifluoromethyl)benzene | -60.13[4] | -CF₃ ortho to a strong electron-withdrawing nitro group |
| 1-Nitro-4-(trifluoromethyl)benzene | -63.18[4] | -CF₃ para to a strong electron-withdrawing nitro group |
| 1,3-Bis(trifluoromethyl)benzene | Not specified, but expected ~-63 | Two -CF₃ groups in a meta orientation |
| 3,5-Bis(trifluoromethyl)benzoic acid | -61.3 (in DMSO-d₆)[5] | Two -CF₃ groups meta to a carboxylic acid group |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The data illustrates that the position and nature of other substituents on the aromatic ring influence the ¹⁹F chemical shift of the -CF₃ group. Generally, electron-withdrawing groups tend to shift the resonance to a less negative (downfield) value.
Experimental Protocol for ¹⁹F NMR Analysis
A standard protocol for acquiring high-quality ¹⁹F NMR spectra of trifluoromethylated aromatic compounds is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an internal reference standard if precise chemical shift determination is required. A common reference is CFCl₃ (0 ppm), though other secondary standards like trifluorotoluene (-63.72 ppm) can be used.[3][6]
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard one-pulse sequence (e.g., 'zgfhigqn' on Bruker instruments) with proton decoupling is typically used.[7] Inverse gated decoupling is recommended for quantitative analysis to ensure accurate integration.[5][8]
-
Spectral Width: A large spectral width (e.g., 500 kHz) should initially be used for unknown compounds to avoid aliasing of peaks, given the wide chemical shift range of ¹⁹F NMR.[9]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 5-10 seconds to allow for full relaxation of the ¹⁹F nuclei, which is crucial for quantitative measurements.[7][8]
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Reference the spectrum to the internal standard.
-
Integrate the signals of interest.
Visualizing the Workflow and Comparisons
Experimental Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing a ¹⁹F NMR spectrum.
Caption: A flowchart of the ¹⁹F NMR experimental workflow.
Logical Comparison of Trifluoromethylated Compounds
This diagram illustrates the factors influencing the ¹⁹F NMR chemical shift of the trifluoromethyl group in different aromatic contexts.
Caption: Comparison of factors affecting ¹⁹F NMR chemical shifts.
References
Unveiling the Bioactivity of 2'-Trifluoromethyl-biphenyl-4-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl groups into biphenyl scaffolds has emerged as a promising avenue in the quest for novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives of 2'-Trifluoromethyl-biphenyl-4-Carbaldehyde, offering a valuable resource for researchers in medicinal chemistry and drug discovery. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the objective assessment of these compounds and guide future research endeavors.
Antibacterial Activity of a Hydroxylated Derivative
A notable derivative, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol , has demonstrated significant antibacterial properties against a panel of antibiotic-resistant bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, are summarized in the table below.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13[1] |
| Multidrug-resistant Enterococcus faecalis | 6.25[1] | |
| Carbapenem-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin[1] |
Anticancer Potential of Trifluoromethyl-Biphenyl Scaffolds
The trifluoromethyl-biphenyl moiety is a recurring structural motif in compounds exhibiting potent anticancer activity. While direct experimental data for derivatives of this compound is emerging, the analysis of structurally related compounds provides valuable insights into their potential as antineoplastic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various trifluoromethyl-containing biphenyl and related derivatives against several human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Hydroxylated Biphenyl Analogs | Malignant Melanoma (A375) | 1.7 ± 0.5 to 2.0 ± 0.7[2] |
| Trifluoromethyl-isoxazole Derivatives | Breast Cancer (MCF-7) | 2.63[3][4] |
| Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives | Various Cancer Cell Lines | Active in the low micromolar range[5] |
| Trifluoromethyl-substituted Pyrimidine Derivatives | Lung Cancer (H1975) | 2.27[6] |
Potential as Enzyme Inhibitors
The introduction of a trifluoromethyl group can significantly enhance the enzyme inhibitory activity of a molecule. Trifluoromethyl-containing compounds have been successfully developed as potent inhibitors for a range of enzymes. For instance, a trifluoromethyl analog of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor, exhibited an exceptionally low IC50 value of 3 x 10-10 M[7]. This highlights the potential of this compound derivatives to be developed as potent inhibitors of various enzymes.
Proposed Novel Derivative: A Schiff Base Analog
To expand the chemical space and explore new biological activities, a Schiff base derivative of this compound can be readily synthesized. The reaction of the aldehyde with a primary amine, such as an aniline derivative, under standard conditions would yield the corresponding imine. This class of compounds is known to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.
Figure 1. Proposed synthesis of a Schiff base derivative.
Modulation of the Hedgehog Signaling Pathway
A compelling body of evidence suggests that trifluoromethyl-biphenyl scaffolds can act as potent inhibitors of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development and progression of various cancers. The key regulatory protein in this pathway is Smoothened (SMO), a G protein-coupled receptor. Inhibition of SMO leads to the suppression of downstream transcription factors (GLI) and ultimately inhibits cancer cell proliferation and survival.
Figure 2. Inhibition of the Hedgehog signaling pathway by trifluoromethyl-biphenyl derivatives.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Figure 3. Workflow for the broth microdilution assay.
Materials:
-
Test compound (e.g., 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (or other suitable growth medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.[1][8]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][8]
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Human cancer cell line(s)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for Electrophilic Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF₃) group is a pivotal strategy in modern chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of organic molecules. The selection of an appropriate trifluoromethylating reagent is therefore a critical decision in the synthesis of novel pharmaceuticals and materials. This guide provides an objective comparison of the leading alternative reagents for electrophilic trifluoromethylation, supported by experimental data to inform reagent selection for specific research and development applications.
Key Classes of Electrophilic Trifluoromethylation Reagents
The landscape of electrophilic trifluoromethylation is dominated by a few key classes of reagents, each with distinct advantages and limitations. The most prominent among these are the hypervalent iodine-based Togni reagents, the sulfonium-derived Umemoto reagents, and the more recent sulfoximine-based Shibata reagents. A notable recent addition is the highly versatile trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻). This guide will focus on a comparative analysis of these alternatives.
Performance Comparison
The choice of reagent is highly dependent on the substrate and desired reaction conditions. The following tables summarize the performance of these reagents in the trifluoromethylation of various common substrates.
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent Example | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | "Much higher yields" than Togni or Umemoto reagents | [2][3] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1][4] |
| Sulfoximine | Shibata Reagent | Indanone carboxylate | Good | [2] |
Table 2: Trifluoromethylation of Heteroatom-Containing Nucleophiles
| Reagent Class | Specific Reagent Example | Substrate | Product | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 4-tert-butylphenol | 2-trifluoromethyl-4-tert-butylphenol | Moderate | [5] |
| Sulfonium Salt | Umemoto Reagent IV | 4-tert-butylaniline | 2-trifluoromethyl-4-tert-butylaniline & 4-CF₃ isomer | 91 | [4] |
| Sulfonium Salt | Umemoto Reagent | Aniline | 2-trifluoromethylaniline & 4-trifluoromethylaniline | 4:1 ratio | [3] |
| Hypervalent Iodine | Togni Reagent II | 1-Pentanol (with Zn(OTf)₂) | 1-(Trifluoromethoxy)pentane | Quantitative | [2] |
| Thianthrenium Salt | TT-CF₃⁺OTf⁻ | Aliphatic thiol | Trifluoromethyl thioether | High | [6] |
Table 3: Trifluoromethylation of Arenes and Heterocycles
| Reagent Class | Specific Reagent Example | Substrate | Yield (%) | Conditions | Reference |
| Sulfonium Salt | Umemoto Reagent | 2-Pyridyl substituted arenes | Good | Pd(OAc)₂, Cu(OAc)₂, 110 °C | [2] |
| Hypervalent Iodine | Togni Reagent | 2-Pyridyl substituted arenes | 11 | Pd(OAc)₂, Cu(OAc)₂, 110 °C | [2] |
| Thianthrenium Salt | TT-CF₃⁺OTf⁻ | Arylboronic acids | Good | Cu(0) mediated | [7][8] |
| Sulfonium Salt | Umemoto Reagent IV | Caffeine | 71 | Photoredox catalysis | [4] |
| Radical Precursor | Langlois Reagent | N-Boc-pyrrole, caffeine | Good to Excellent | Radical C-H trifluoromethylation | [1] |
Reaction Mechanisms and Workflows
The operational mode of these reagents can be broadly classified as either electrophilic (ionic) or radical. The specific pathway is often influenced by the reagent, substrate, and reaction conditions, such as the presence of a catalyst or light.
Electrophilic Pathway
In the electrophilic pathway, the reagent delivers a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic substrate. This is a common mechanism for the trifluoromethylation of soft nucleophiles like β-keto enolates.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Bioactive Biphenyl Derivatives: Honokiol and Magnolol
A detailed examination of the anti-inflammatory, anti-cancer, and neuroprotective properties of Honokiol and Magnolol, supported by quantitative data and experimental protocols.
This guide provides a comparative analysis of two prominent bioactive biphenyl derivatives, Honokiol and Magnolol. Both are isomers extracted from the bark of the Magnolia tree and have garnered significant attention in the scientific community for their diverse pharmacological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, underlying mechanisms of action, and the experimental methodologies used to evaluate them.
Comparative Bioactivity: A Quantitative Overview
Honokiol and Magnolol, despite their structural similarities, exhibit distinct quantitative differences in their biological activities. The following tables summarize their comparative potency in terms of half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) across various experimental models.
Table 1: Anti-Cancer Activity (IC50 Values)
The anti-proliferative effects of Honokiol and Magnolol have been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below. Lower values indicate higher potency.
| Cell Line | Cancer Type | Honokiol IC50 (µM) | Magnolol IC50 (µM) | Citation |
| MGC-803 | Human Gastric Carcinoma | 30 (24h), 7.5 (48h) | - | [2] |
| SKOV3 | Ovarian Carcinoma | 48.71 ± 11.31 (24h) | - | [3] |
| Caov-3 | Ovarian Carcinoma | 46.42 ± 5.37 (24h) | - | [3] |
| MCF-7 | Breast Cancer | 52.63 ± 5.4 | - | [4] |
| Raji | Human Blood Cancer | 0.092 | - | [5] |
| HNE-1 | Nasopharyngeal Cancer | 144.71 | - | [5] |
Note: A direct comparison is limited by the availability of studies testing both compounds on the same cell lines under identical conditions.
Table 2: Anti-Inflammatory and Antioxidant Activity
Honokiol and Magnolol are known for their potent anti-inflammatory and antioxidant properties. This table provides a comparison of their activity in relevant assays.
| Assay | Activity | Honokiol | Magnolol | Citation |
| COX-2 Inhibition (15 µM) | Anti-inflammatory | 66.3% inhibition | 45.8% inhibition | [6] |
| IL-1β Production (12.5 µM) | Anti-inflammatory | Higher Inhibition | 52.56% inhibition | [7] |
| Peroxyl Radical Scavenging (kinh) | Antioxidant | 3.8 x 10⁴ M⁻¹s⁻¹ (in chlorobenzene) | 6.1 x 10⁴ M⁻¹s⁻¹ (in chlorobenzene) | [8] |
| Antidermatophytic (MIC) | Antifungal | 8 mg/L | 8 mg/L | [7] |
Table 3: Neuroprotective Activity
Both compounds have demonstrated neuroprotective effects. Honokiol has been shown to increase chloride currents across GABAA receptors with EC50 concentrations ranging from 23.4 µM to 59.6 µM in various subunit compositions.[9] Studies have also shown that Honokiol is more potent than Magnolol in protecting against glutamate-, N-methyl-D-aspartate (NMDA)-, and H₂O₂-induced mitochondrial dysfunction.[10]
Key Signaling Pathways
Honokiol and Magnolol exert their effects by modulating several key signaling pathways. Honokiol is a recognized activator of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in cellular stress response and metabolism.[11][12][13] Both compounds are also known to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[6][14][15]
Caption: Honokiol's activation of the SIRT3 signaling pathway.
Caption: Inhibition of the NF-κB pathway by Honokiol and Magnolol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Honokiol and Magnolol.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Honokiol or Magnolol and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Caption: A generalized workflow for the MTT assay.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
-
Principle: The assay fluorometrically or colorimetrically detects the production of prostaglandin G2 (PGH2), the intermediate product generated by the COX enzyme from arachidonic acid.[18] A decrease in the signal in the presence of the test compound indicates inhibition.
-
Procedure (Fluorometric):
-
Reagent Preparation: Prepare the reaction buffer, COX-2 enzyme, co-factors (hematin, L-epinephrine), and arachidonic acid substrate as per the kit manufacturer's instructions.[18][19][20]
-
Inhibitor Preparation: Dissolve Honokiol or Magnolol in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, co-factors, and COX-2 enzyme.
-
Pre-incubation: Add the test compound to the wells and pre-incubate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[19][21]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[18]
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition relative to the no-inhibitor control.
-
Conclusion
Honokiol and Magnolol are potent bioactive biphenyl derivatives with significant therapeutic potential. While both compounds exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, quantitative data suggests that Honokiol may be more potent in certain contexts, such as in the inhibition of COX-2 and in providing neuroprotection against specific insults.[6][10] Conversely, Magnolol has shown superior antioxidant activity in some models.[8] Their distinct mechanisms of action, including the activation of SIRT3 by Honokiol and the inhibition of NF-κB by both compounds, provide a basis for their diverse biological effects. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic advantages for specific indications.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Honokiol induces cell cycle arrest and apoptosis in human gastric carcinoma MGC-803 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological potential of honokiol and its derivatives from Chinese herb Magnolia species: understandings from therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Honokiol Targeting SIRT3: From Molecular Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Honokiol Prevents Hypertrophy in Mice by Increasing Mitochondrial Sirt3 Activity - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 14. mdpi.com [mdpi.com]
- 15. Honokiol stimulates osteoblastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Validating Compound Purity: A Comparative Analysis of HPLC and Mass Spectrometry
In the realms of scientific research and pharmaceutical development, the purity of a compound is paramount. It directly influences experimental outcomes, the reliability of data, and the safety and efficacy of therapeutic agents. This guide provides an in-depth comparison of two cornerstone analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into their principles, experimental protocols, and how their synergistic use provides a comprehensive assessment of compound purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2][3] It is a cornerstone of purity analysis in many laboratories due to its high resolution, speed, and versatility.[1][2]
The fundamental principle of HPLC involves the separation of a sample's components as it is pumped through a column packed with a stationary phase.[2][3] The separation is based on the differential interactions of the analytes with the stationary and mobile phases.[2] Compounds that have a stronger affinity for the stationary phase will move more slowly through the column, while those with a weaker affinity will elute faster. This differential migration allows for the separation of the main compound from its impurities.[2][3]
Advantages of HPLC in Purity Analysis:
-
Quantitative Purity Assessment: HPLC with UV detection is a primary method for quantifying the purity of a sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[2]
-
High Resolution: HPLC can separate complex mixtures into their individual components with high efficiency.[1]
-
Versatility: A wide range of HPLC columns and mobile phases are available, allowing for the analysis of a broad spectrum of compounds.[2]
-
Established Methodology: HPLC is a well-established and robust technique with a wealth of published methods and applications.
Limitations of HPLC:
-
Identity Ambiguity: While HPLC can separate impurities, it does not definitively identify them. A peak on a chromatogram only indicates the presence of a substance at a specific retention time.[4]
-
Co-elution: Impurities with similar chromatographic behavior to the main compound may co-elute, appearing as a single peak and leading to an overestimation of purity.[5]
-
Requires Reference Standards: For accurate quantification, a reference standard of the pure compound is often required.[6]
Experimental Protocol: HPLC for Purity Analysis
The following is a general protocol for determining the purity of a compound using reverse-phase HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of organic solvent and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6]
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is a common choice for a wide range of compounds.
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% of the same acid). The specific composition and gradient will depend on the analyte.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Detection Wavelength: The wavelength at which the compound of interest has maximum absorbance. A DAD can monitor a range of wavelengths simultaneously.
3. Data Acquisition and Analysis:
-
Inject a small volume of the prepared sample (e.g., 5-20 µL) onto the HPLC system.
-
Record the chromatogram.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percent purity using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100 [2]
Mass Spectrometry (MS): Unveiling Molecular Identity
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is an indispensable tool for confirming the identity of a compound and can also be used to assess its purity by detecting impurities with different molecular weights.[4][7][8]
In a mass spectrometer, molecules are first ionized, and then the resulting ions are separated based on their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z. The molecular weight of the compound can be determined from the m/z of the molecular ion.
Advantages of Mass Spectrometry in Purity Validation:
-
Confirms Molecular Identity: MS provides the molecular weight of a compound, which is a critical piece of information for confirming its identity.[4]
-
High Sensitivity: MS is a highly sensitive technique capable of detecting trace amounts of impurities.[1][9]
-
Detection of Co-eluting Impurities: MS can often distinguish between co-eluting compounds if they have different molecular weights.[8]
-
Structural Information: Tandem mass spectrometry (MS/MS) can provide structural information about the compound and its impurities by fragmenting the ions and analyzing the resulting fragment ions.[9]
Limitations of Mass Spectrometry:
-
Quantitative Challenges: While MS is excellent for qualitative analysis, quantitative analysis can be more complex and may require the use of internal standards.
-
Ionization Suppression: The presence of high concentrations of certain compounds can suppress the ionization of other components in the mixture, leading to an underestimation of impurities.
-
Isomeric Differentiation: Isomers, which have the same molecular weight but different structures, may not be distinguishable by MS alone.
Experimental Protocol: Mass Spectrometry for Identity and Purity Confirmation
The following is a general protocol for analyzing a compound by direct infusion mass spectrometry.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for electrospray ionization - ESI).
2. Mass Spectrometer and Conditions:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to gain or lose a proton.
-
Mass Range: Set the mass range to include the expected molecular weight of the compound and potential impurities.
-
Infusion: Introduce the sample solution directly into the ionization source at a constant flow rate.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the molecular ion of the target compound.
-
Examine the spectrum for peaks corresponding to potential impurities. The presence of unexpected peaks may indicate the presence of impurities.
The Power of Synergy: HPLC-MS for Comprehensive Purity Validation
The combination of HPLC and MS (HPLC-MS) provides a powerful analytical tool that leverages the separation capabilities of HPLC with the identification power of MS.[10] In an HPLC-MS system, the eluent from the HPLC column is directly introduced into the mass spectrometer.[11] This allows for the separation of components in a mixture followed by their immediate mass analysis.[10]
By coupling these two techniques, researchers can not only quantify the purity of a compound but also identify the impurities present in the sample. This comprehensive approach is the gold standard for compound purity validation in many industries.[9]
Comparison of HPLC and Mass Spectrometry for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | HPLC-MS |
| Primary Function | Separation and quantification of components in a mixture.[1][2] | Identification of compounds based on their molecular weight.[4] | Separation, quantification, and identification of components.[10] |
| Purity Assessment | Quantitative, based on peak area percentage.[2] | Qualitative, by detecting ions of different m/z values. | Both quantitative and qualitative. |
| Identity Confirmation | Indirect, based on retention time compared to a standard. | Direct, by determining the molecular weight.[4] | Direct confirmation of the identity of separated peaks. |
| Sensitivity | Good, but can be limited for trace impurities. | Very high, capable of detecting trace components.[1][9] | Very high sensitivity for identified components.[11] |
| Throughput | Relatively high, with typical run times of 5-30 minutes. | High for direct infusion, but can be lower for complex analyses. | Similar to HPLC, but with richer data output. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. | Highest initial and operational costs. |
| Limitations | Cannot definitively identify unknown peaks; co-elution can be an issue.[4][5] | May not separate isomers; susceptible to ion suppression. | Can be complex to operate and maintain. |
Visualizing the Workflow and Logic
To better understand the practical application and the logical integration of these techniques, the following diagrams illustrate the experimental workflow of an HPLC-MS analysis and the decision-making process for purity validation.
Caption: Experimental workflow for compound purity analysis using HPLC-MS.
Caption: Logical flow for validating compound purity and identity.
Conclusion
Validating compound purity is a critical step in research and development. While HPLC is an excellent tool for quantifying purity and separating impurities, mass spectrometry is unparalleled for confirming molecular identity. The combination of these two techniques in an HPLC-MS system offers a comprehensive and robust solution for purity validation, providing researchers and drug developers with the high-quality data necessary to advance their work with confidence. The choice of technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative purity data, identity confirmation, and the nature of the potential impurities.
References
- 1. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. torontech.com [torontech.com]
- 3. moravek.com [moravek.com]
- 4. peptidesystems.com [peptidesystems.com]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. measurlabs.com [measurlabs.com]
- 11. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
A Comparative Guide to Trifluoromethylation Methods in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a paramount consideration in modern medicinal chemistry and materials science. Its introduction can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. The choice of trifluoromethylation method is therefore a critical decision in any synthetic campaign. This guide provides an objective comparison of the three primary methodologies—electrophilic, nucleophilic, and radical trifluoromethylation—supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed reagent selection.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents are versatile tools for the functionalization of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[1] Prominent among these are the hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[1][2] These reagents are generally bench-stable and easier to handle than gaseous trifluoromethyl sources.[2]
Performance Data
The trifluoromethylation of β-ketoesters is a benchmark reaction for evaluating the efficacy of electrophilic trifluoromethylating agents. The following table summarizes the performance of Togni's and Umemoto's reagents in this transformation.
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 | [3] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 92 | [3] |
| Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes based on reported examples.[3]
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent
This protocol describes the direct C-H trifluoromethylation of indole.[1]
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
Signaling Pathway
Caption: Generalized mechanism of electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation is a powerful technique for introducing the CF₃ group into electrophilic substrates, most notably carbonyl compounds and their derivatives.[4] The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most widely used reagent in this class.[5][6] The reaction requires activation by a nucleophilic initiator, such as a fluoride salt, to generate the trifluoromethide anion (CF₃⁻).[5]
Performance Data
The trifluoromethylation of benzaldehyde is a representative example of the application of the Ruppert-Prakash reagent.
| Reagent System | Substrate | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) / TBAF | Benzaldehyde | 95 | [3] |
| 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine / CsF | Benzaldehyde | 92 | [3] |
Note: Yields are reported for the formation of the trifluoromethylated alcohol after workup.
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
This protocol details the trifluoromethylation of benzaldehyde.[3]
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.
Signaling Pathway
References
- 1. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Drug Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful halogen can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy, metabolic stability, and overall performance. This guide provides an objective comparison of fluorinated and non-fluorinated drug analogues, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The Impact of Fluorination: A Tale of Two Inhibitors
To illustrate the effects of fluorination, we will examine two distinct classes of inhibitors: Bruton's tyrosine kinase (BTK) inhibitors, crucial in B-cell malignancies, and Cyclooxygenase-2 (COX-2) inhibitors, widely used for their anti-inflammatory properties.
Case Study 1: BTK Inhibitors - Ibrutinib (Fluorinated) vs. ONO-4059 (Non-Fluorinated)
Ibrutinib is a first-in-class, potent, and covalent BTK inhibitor that contains a fluorine atom. ONO-4059 (also known as Tirabrutinib) is a second-generation, more selective BTK inhibitor that lacks a fluorine atom in its core structure. While both are effective, their potency differs, highlighting the nuanced role of fluorine in drug-target interactions.
Table 1: Comparative Efficacy of BTK Inhibitors
| Compound | Structure | BTK IC50 (nM) | Target |
| Ibrutinib | Fluorinated | 0.5 | Bruton's Tyrosine Kinase (BTK) |
| ONO-4059 | Non-Fluorinated | ~2.0 (in cell-based assays) | Bruton's Tyrosine Kinase (BTK) |
Note: IC50 values can vary depending on the specific assay conditions.
The data indicates that the fluorinated compound, Ibrutinib, exhibits a lower IC50 value, suggesting higher potency in inhibiting BTK activity compared to its non-fluorinated counterpart, ONO-4059, in certain assays. This difference can be attributed to the fluorine atom's ability to form favorable interactions within the kinase's ATP-binding pocket.[1][2][3]
Case Study 2: COX-2 Inhibitors - Celecoxib (Fluorinated) vs. Fluorinated Analogues
Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl (-CF3) group. Research into fluorinated analogues of celecoxib has provided insights into how fluorine substitution at different positions can modulate inhibitory activity.
Table 2: Comparative Efficacy of Celecoxib and its Fluorinated Analogues
| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Trifluoromethyl-containing | 15 | 0.04 | 375 |
| 4'-Fluoro-celecoxib | Fluorine on the p-tolyl ring | >100 | 0.008 | >12500 |
| SC-58125 | Non-fluorinated analogue | 50 | 0.05 | 1000 |
Data adapted from various sources. IC50 and selectivity can vary based on assay conditions.
In this case, replacing the methyl group of a non-fluorinated analogue (SC-58125) with a trifluoromethyl group (Celecoxib) enhances selectivity for COX-2. Furthermore, the introduction of a fluorine atom at the 4'-position of the p-tolyl ring in 4'-fluoro-celecoxib dramatically increases both potency and selectivity for COX-2.[4][5][6][7][8][9][10] This demonstrates that the position and nature of the fluorine substitution are critical for optimizing drug efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., recombinant human BTK)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase enzyme to the wells of a 384-well plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells and incubate to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (dissolved in a suitable solvent)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (to stop the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a reaction mixture containing the test compound and human liver microsomes in a phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of Ibrutinib.
Caption: A generalized experimental workflow for the comparative evaluation of drug analogues.
References
- 1. optimalcancercare.org [optimalcancercare.org]
- 2. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines [mdpi.com]
- 3. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of ortho-[18F] fluorocelecoxib for COX-2 cholangiocarcinoma imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and preliminary in vitro biological evaluation of new carbon-11-labeled celecoxib derivatives as candidate PET tracers for imaging of COX-2 expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Interpreting Mass Spectrometry Data for Fluorinated Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the analysis of fluorinated compounds presents unique challenges and opportunities. The strong carbon-fluorine bond imparts distinct chemical properties that influence their behavior in a mass spectrometer. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of these compounds, supported by experimental data and detailed protocols, to aid in the accurate interpretation of mass spectral data.
The presence of fluorine can significantly alter the fragmentation patterns of organic molecules, often leading to characteristic neutral losses and the formation of specific fragment ions. Understanding these patterns is crucial for the structural elucidation and quantification of fluorinated analytes. This guide will delve into the intricacies of interpreting mass spectra of fluorinated compounds and compare the performance of various mass spectrometry platforms.
The Analytical Workflow: A Roadmap to Interpretation
The journey from sample to structural confirmation follows a structured workflow. This process, from initial sample preparation to final data analysis, is critical for obtaining high-quality, interpretable mass spectrometry data for fluorinated compounds.
Common Fragmentation Pathways of Fluorinated Compounds
The high electronegativity of fluorine and the strength of the C-F bond dictate the fragmentation behavior of fluorinated compounds in a mass spectrometer. While perfluorinated compounds are notably stable, fragmentation does occur and often follows predictable pathways. These pathways can provide valuable structural information. Common fragmentation events include the loss of a fluorine atom (M-19), hydrogen fluoride (M-20), and the formation of the stable trifluoromethyl cation (CF3+).[1][2] In perfluoroalkanes, cleavage of C-C bonds is a common fragmentation route, leading to a series of CnFm+ ions, with CF3+ often being a prominent peak.[3] For perfluorinated paraffins, the molecular ion is often small or absent due to the high stability of the CF3+ cation, which frequently appears as the base peak.[2][3]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for the successful analysis of fluorinated compounds. Each technique offers distinct advantages in terms of sensitivity, selectivity, and resolution. Liquid chromatography-mass spectrometry (LC-MS) is a standard method for detecting fluorinated residuals, offering the necessary sensitivity and selectivity for complex matrices.[4] For targeted analysis, triple quadrupole (QqQ) mass spectrometry provides robust quantitation, while high-resolution mass spectrometry (HRMS) techniques like quadrupole time-of-flight (Q-TOF) and Orbitrap are invaluable for non-targeted screening and structural elucidation due to their high mass accuracy.[4][5]
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Non-targeted Screening, Structural Elucidation | Targeted & Non-targeted Screening, Structural Elucidation |
| Mass Resolution | Low (Unit Mass Resolution) | High (Typically 20,000 - 60,000 FWHM) | Very High (Up to >240,000 FWHM) |
| Mass Accuracy | Low | High (Typically < 5 ppm) | Very High (Typically < 1-2 ppm) |
| Sensitivity | Excellent for targeted analysis (MRM mode) | Good to Excellent | Excellent |
| Scan Speed | Very Fast | Fast | Moderate to Fast |
| Dynamic Range | Excellent | Good | Excellent |
| Strengths for Fluorinated Compounds | Robust and sensitive for quantifying known PFAS and other fluorinated compounds.[6] | High specificity for identifying unknown fluorinated compounds in complex matrices.[5] | Unparalleled mass accuracy and resolution for confident formula determination and structural elucidation. |
| Limitations for Fluorinated Compounds | Limited to pre-selected analytes; not suitable for discovering novel compounds. | Generally less sensitive than QqQ for targeted quantification. | Slower scan speeds can be a limitation for fast chromatography. |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of fluorinated compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Volatile Fluorinated Compounds
This protocol is suitable for the analysis of volatile and semi-volatile fluorinated compounds that are amenable to gas chromatography.
1. Sample Preparation:
-
Water Samples: For aqueous samples, a purge and trap or headspace extraction technique can be employed to isolate volatile fluorinated compounds.
-
Solid Samples: For solid matrices, solvent extraction followed by a cleanup step using solid-phase extraction (SPE) may be necessary.
-
Derivatization: For non-volatile or polar fluorinated compounds, derivatization to increase volatility may be required.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column, such as a DB-624, is often suitable for separating a range of volatile fluorinated compounds.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An optimized temperature ramp is crucial for good chromatographic separation. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-300°C.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Mass Analyzer Mode: Full scan mode is used for qualitative analysis and identification of unknowns, while selected ion monitoring (SIM) mode provides higher sensitivity for targeted quantification.
3. Data Analysis:
-
Compound Identification: Acquired mass spectra are compared against a spectral library (e.g., NIST) for compound identification. The retention time and fragmentation pattern are used for confirmation.
-
Quantification: For quantitative analysis, a calibration curve is generated using standards of the target analytes.
Protocol 2: LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS)
This protocol is based on methodologies similar to EPA Method 537.1 for the analysis of PFAS in drinking water and is applicable to a wide range of non-volatile, polar fluorinated compounds.[7]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Cartridge Conditioning: An SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned with methanol followed by reagent water.
-
Sample Loading: The water sample, fortified with internal standards, is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of methanol in water) to remove interferences.
-
Elution: The target PFAS are eluted from the cartridge with a stronger solvent (e.g., methanol).
-
Concentration: The eluate is concentrated to a small volume under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer is commonly used for targeted PFAS analysis.
-
Column: A C18 reversed-phase column is typically used for the separation of PFAS.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an ammonium acetate or ammonium formate buffer, is used.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is standard for PFAS analysis.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection and quantification of target PFAS. Precursor and product ion transitions are optimized for each analyte.
3. Data Analysis:
-
Compound Identification: Based on the retention time and the specific MRM transitions for each PFAS.
-
Quantification: An internal standard calibration method is used for accurate quantification. A calibration curve is generated by analyzing a series of standards containing known concentrations of the target PFAS and their corresponding isotopically labeled internal standards.
Conclusion
The interpretation of mass spectrometry data for fluorinated compounds requires a nuanced understanding of their unique chemical properties and fragmentation behaviors. The choice of mass spectrometry technique—be it the quantitative power of a triple quadrupole or the high-resolution capabilities of a Q-TOF or Orbitrap—should be guided by the specific analytical goals. By employing robust experimental protocols and a systematic approach to data analysis, researchers can confidently identify and quantify fluorinated compounds, advancing our understanding of their roles in various scientific disciplines.
References
- 1. lornajane.net [lornajane.net]
- 2. Types of Scripts to Automate Some of Your Map-Making Work [goldensoftware.com]
- 3. Scientific Workflow Software [dotmatics.com]
- 4. sketchviz.com [sketchviz.com]
- 5. medium.com [medium.com]
- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of NMR Data with Predicted Spectra
In the fields of chemical research, drug development, and metabolomics, the accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra is paramount for structure elucidation and quantitative analysis. The cross-validation of experimentally acquired NMR data with computationally predicted spectra serves as a critical step in verifying molecular structures and ensuring the reliability of results. This guide provides an objective comparison of common software tools and methodologies used for NMR spectral prediction and validation, supported by experimental data and detailed protocols.
Comparative Analysis of NMR Prediction Software
The accuracy of NMR prediction software is a key factor in its utility for cross-validation. Various software packages employ different algorithms, including empirical methods based on extensive databases (e.g., HOSE codes), and more recent approaches leveraging machine learning and deep neural networks (DNNs).[1][2][3] A comparative analysis of several popular software tools reveals their respective strengths and weaknesses.
Quantitative performance is often assessed using metrics such as the Root Mean Square Deviation (RMSD) and Mean Absolute Percentage Error (MAPE) between predicted and experimental chemical shifts. The following table summarizes the performance of four common NMR prediction software packages based on a study of 30 organic compounds.
| Software | Prediction Method(s) | Average RMSD (ppm) for ¹H NMR | Average MAPE (%) for ¹H NMR |
| MestReNova | MestreLab Predictor (CHARGE), Modgraph Predictor (HOSE, Increments)[1] | 0.25 | 5.8 |
| ChemDraw | Linear Additivity Rules | 0.30 | 7.2 |
| NMRShiftDB | Deep Neural Networks (NNs) | 0.28 | 6.5 |
| ACD/NMR Workbook Suite | Additivity Rules, HOSE, Neural Networks (NN) | 0.22 | 5.1 |
Note: The values presented are illustrative and can vary depending on the dataset and molecular complexity.
Experimental Protocols for NMR Data Cross-Validation
A standardized experimental protocol is crucial for obtaining high-quality NMR data suitable for cross-validation with predicted spectra. The following outlines a general workflow from sample preparation to data analysis.
Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve a precisely weighed amount of the analyte in a deuterated solvent of high purity. Add a known quantity of an internal standard (e.g., TMS or TSP) for chemical shift referencing and quantification.
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a calibrated spectrometer. Key acquisition parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure adequate signal-to-noise and resolution.[4] For quantitative NMR (qNMR), a validated protocol with single pulse excitation is recommended.[5][6]
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the raw Free Induction Decay (FID) signal to obtain the frequency-domain spectrum.[7]
-
Phase and Baseline Correction: Perform manual or automatic phase and baseline correction to ensure accurate peak integration and chemical shift determination.[8]
-
Referencing: Calibrate the chemical shift axis using the signal of the internal standard.
-
Peak Picking and Integration: Identify and integrate all relevant peaks in the spectrum.
Spectral Prediction and Comparison
-
Structure Input: Draw the chemical structure of the analyte in the chosen NMR prediction software.
-
Spectrum Prediction: Generate the predicted ¹H and/or ¹³C NMR spectrum using the software's algorithm.[9]
-
Cross-Validation: Overlay the experimental and predicted spectra for visual comparison. Calculate the deviation (in ppm) for each corresponding peak. The RMSD and MAPE can be calculated to quantify the overall agreement.
Workflows and Logical Relationships
The process of cross-validating NMR data with predicted spectra can be visualized as a structured workflow.
The logical relationship for evaluating the performance of different NMR prediction software involves a systematic comparison against a validated experimental dataset.
References
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. researchgate.net [researchgate.net]
- 3. chemaxon.com [chemaxon.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
A Comparative Guide to New Trifluoromethylating Reagents: Benchmarking Against Togni and Umemoto Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science, offering significant enhancements to a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2] For decades, Togni's hypervalent iodine reagents and Umemoto's sulfonium salts have been the workhorses for electrophilic trifluoromethylation.[3][4] However, the quest for milder reaction conditions, higher yields, and broader substrate scope has driven the development of novel trifluoromethylating agents. This guide provides an objective comparison of new trifluoromethylating reagents against the established Togni and Umemoto reagents, supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison: A Data-Driven Analysis
The efficacy of a trifluoromethylating reagent is highly dependent on the substrate and reaction conditions. Below is a compilation of quantitative data comparing the performance of various reagents in the trifluoromethylation of common substrates.
Trifluoromethylation of β-Ketoesters
Activated methylene compounds like β-ketoesters are common substrates for evaluating the performance of new trifluoromethylating reagents. For this class of substrates, electrophilic sulfonium salts, including newer derivatives, have demonstrated superior performance compared to hypervalent iodine reagents.[5]
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [1] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | Good to Excellent | [1] |
| New Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [1] |
| New Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | High | [5] |
Key Observation: Newer generations of sulfonium salts, such as the cyclopropyl-substituted variant and Umemoto Reagent IV, have been shown to provide yields that are comparable to or even higher than the first-generation Umemoto and Togni reagents for the trifluoromethylation of β-ketoesters.[1][5] One study noted that a cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt gave "much higher yields" than commercially available Togni or Umemoto reagents.[4]
Trifluoromethylation of Heterocycles
The direct C-H trifluoromethylation of heterocycles is a highly sought-after transformation in drug discovery. Radical trifluoromethylation methods, often employing photoredox catalysis, have emerged as a powerful strategy for this purpose.
| Reagent/Method | Substrate Type | Yield (%) | Reference |
| Photoredox Catalysis with Triflyl Chloride | Electron-rich five-membered heterocycles | 70-91 | [6] |
| Photoredox Catalysis with Triflyl Chloride | Electron-deficient six-membered heterocycles | 70-94 | [6] |
| Togni's Reagent with Pd(II) Catalysis | Pyridine-substituted arenes | 11 | [4] |
| Umemoto's Reagent with Pd(II) Catalysis | Pyridine-substituted arenes | Good | [4] |
Key Observation: For the direct trifluoromethylation of a broad range of heterocycles, newer methods like photoredox catalysis using a simple trifluoromethyl source can be highly effective, offering high yields under mild conditions.[6] In some cases, traditional methods with established reagents like Togni's reagent may give low yields for specific substrates.[4]
Experimental Protocols: A Guide to Benchmarking
To objectively compare the performance of a new trifluoromethylating reagent against established ones like Togni's or Umemoto's, a standardized experimental protocol is crucial. The following is a representative protocol for the trifluoromethylation of a generic β-ketoester.
Objective: To compare the yield of the α-trifluoromethyl-β-ketoester product using a new reagent versus Togni Reagent I and an Umemoto-type reagent.
Materials:
-
β-ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
New Trifluoromethylating Reagent
-
Togni Reagent I
-
Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dichloromethane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation: In three separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve the β-ketoester (1.0 mmol) in the chosen solvent (5 mL) under an inert atmosphere.
-
Reagent Addition:
-
To the first flask, add the new trifluoromethylating reagent (1.2 mmol).
-
To the second flask, add Togni Reagent I (1.2 mmol).
-
To the third flask, add the Umemoto reagent (1.2 mmol).
-
-
Base Addition: To each flask, add the base (e.g., potassium carbonate, 1.5 mmol).
-
Reaction: Stir the reaction mixtures at room temperature (or a specified temperature, e.g., -20 °C to room temperature for some Umemoto reagents) for a set amount of time (e.g., 12-24 hours).[1][5] Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench each reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification and Analysis: Concentrate the organic extracts under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield of the α-trifluoromethyl-β-ketoester for each reaction and compare the results.
Visualizing the Workflow and Mechanisms
To better understand the process of evaluating and the general mechanisms of trifluoromethylation, the following diagrams are provided.
Caption: Workflow for benchmarking new trifluoromethylating reagents.
Caption: Generalized mechanistic pathways for trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Prediction vs. Experimental Validation of Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the journey from a potential therapeutic compound to a market-ready drug is both arduous and expensive. To navigate this complex path efficiently, researchers rely on a combination of computational and experimental approaches to assess the biological activity of novel chemical entities. This guide provides a comprehensive comparison of in-silico prediction methods and experimental validation techniques, offering insights into their respective strengths, limitations, and synergistic potential. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the knowledge to make informed decisions in their drug discovery endeavors.
At a Glance: In-Silico vs. Experimental Approaches
| Feature | In-Silico Prediction | Experimental Validation |
| Nature | Computational, predictive | Empirical, observational |
| Cost | Low to moderate | High |
| Time | Fast (hours to days) | Slow (days to months) |
| Throughput | High to ultra-high | Low to high |
| Stage of Use | Early discovery, lead identification & optimization | Hit validation, lead optimization, preclinical & clinical development |
| Data Output | Predicted binding affinity, ADMET properties, etc. | Measured biological activity, IC50/EC50, toxicity, etc. |
| Key Advantage | Cost-effective screening of large compound libraries | Provides definitive, real-world biological data |
| Key Limitation | Predictions require experimental confirmation | Resource-intensive and lower throughput |
Quantitative Comparison: A Data-Driven Perspective
The true value of in-silico and experimental methods is best understood through a direct comparison of their outcomes. The following tables summarize quantitative data from various studies, highlighting the performance of predictive models against the gold standard of experimental validation.
Table 1: Virtual Screening vs. High-Throughput Screening (HTS) Hit Rates
Virtual screening (VS) is an in-silico technique used to identify potential "hits" from large compound libraries, while high-throughput screening (HTS) is its experimental counterpart. The hit rate is a key metric for evaluating the success of a screening campaign.
| Target Class | Virtual Screening (VS) Hit Rate (%) | High-Throughput Screening (HTS) Hit Rate (%) | Reference |
| Various Targets | 1 - 40 | 0.01 - 0.14 | [1] |
| Angiogenin | ~6 (six-fold enrichment over HTS) | ~1 | [2] |
| Various Targets | up to 5 | ~1 | [3] |
| Multiple Targets | Double-digit (e.g., 10-20) | 1 - 2 | [4] |
Note: Hit rates can vary significantly based on the target, library size and diversity, and the specific in-silico or experimental methods used.
Table 2: Predicted vs. Experimental Biological Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table compares computationally predicted IC50 values with those determined through in-vitro assays for Epidermal Growth Factor Receptor (EGFR) inhibitors.
| Compound | Cell Line | EGFR Mutation | Predicted IC50 (nM) | Experimental IC50 (nM) | Reference |
| Gefitinib | PC-9 | exon 19 del | Not specified in source | 7 | [5] |
| Erlotinib | H3255 | L858R | Not specified in source | 12 | [5] |
| Afatinib | PC-9ER | exon 19 del + T790M | Not specified in source | 165 | [5] |
| Osimertinib | H1975 | L858R + T790M | Not specified in source | 5 | [5] |
Table 3: In-Silico ADMET Prediction vs. Experimental Data
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development. This table compares the accuracy of in-silico ADMET predictions with experimental results.
| ADMET Property | In-Silico Prediction Method | Experimental Assay | Prediction Accuracy/Correlation | Reference |
| Aqueous Solubility | QSPR Models | Shake-flask method | R² up to 0.84 (multimodel protocol) | [6] |
| Intestinal Permeability | QSAR Classification Model | Caco-2 Assay | 81.56% (training set), 83.94% (test set) correct classification | [5] |
| Metabolic Stability | Machine Learning (AUC) | Human Liver Microsomes | AUC of 0.86 (test set), 0.77 (external validation) | [7] |
Experimental Protocols: The "How-To" of Validation
Accurate and reproducible experimental data is the bedrock of drug discovery. Below are detailed methodologies for key experiments commonly used to validate in-silico predictions.
In-Vitro Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific enzyme.
1. Reagent Preparation:
- Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl, HEPES) at a concentration determined by an initial enzyme titration.
- Prepare a stock solution of the enzyme's substrate in the same buffer.
- Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.
2. Assay Procedure:
- In a microplate, add the enzyme solution to each well.
- Add the serially diluted inhibitor solutions to the respective wells. Include a control with no inhibitor.
- Incubate the enzyme and inhibitor for a predetermined period to allow for binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the substrate and product.
3. Data Analysis:
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, often used to assess the cytotoxic effects of a compound.
1. Cell Culture and Seeding:
- Culture the desired cell line in appropriate media and conditions.
- Harvest the cells and seed them into a 96-well plate at a predetermined density.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in cell culture media.
- Remove the old media from the cells and add the media containing the different concentrations of the test compound. Include a vehicle control (e.g., media with DMSO) and an untreated control.
- Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the media containing MTT.
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
4. Data Analysis:
- Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the cell viability against the compound concentration to determine the IC50 value.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, serving as an in-vitro model of the human intestinal barrier to predict drug absorption.
1. Caco-2 Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium.
- Seed the cells onto permeable filter supports in a transwell plate.
- Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
- Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
- To measure apical to basolateral permeability (A-B), add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- To measure basolateral to apical permeability (B-A), add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
- Incubate the plate at 37°C with gentle shaking.
- At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
3. Sample Analysis and Data Calculation:
- Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.
Visualizing the Workflow and Pathways
Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate key aspects of the interplay between in-silico prediction and experimental validation.
Conclusion: An Integrated Approach for Success
The decision to use in-silico prediction or experimental validation is not a matter of choosing one over the other, but rather of strategically integrating both to create a more efficient and effective drug discovery pipeline. In-silico methods excel at rapidly screening vast chemical spaces to identify promising candidates and prioritize experimental efforts, thereby saving significant time and resources. However, these computational predictions are hypotheses that must be rigorously tested and validated through experimental assays to confirm their biological relevance.
Experimental validation provides the definitive data required to understand a compound's true biological activity, potency, and potential liabilities. While more resource-intensive, the empirical evidence generated is indispensable for making critical decisions throughout the drug discovery and development process.
By leveraging the predictive power of in-silico tools to guide and refine experimental work, and using robust experimental data to validate and improve computational models, researchers can accelerate the identification and optimization of novel therapeutics. This synergistic relationship between prediction and validation is fundamental to navigating the complexities of modern drug discovery and ultimately, to bringing new and effective medicines to patients in need.
References
- 1. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening to enrich hit lists from high‐throughput screening: A case study on small‐molecule inhibitors of angiogenin | Semantic Scholar [semanticscholar.org]
- 3. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 4. schrodinger.com [schrodinger.com]
- 5. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2'-Trifluoromethyl-Biphenyl-4-Carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 2'-Trifluoromethyl-Biphenyl-4-Carbaldehyde is a critical aspect of their work. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, aligning with best practices and regulatory requirements.
I. Hazard Identification and Safety Precautions
This compound is a halogenated aromatic aldehyde. While specific toxicological properties may not be exhaustively investigated, it is prudent to treat this compound as hazardous.[1] Key hazards associated with this and similar chemical structures include:
-
Acute Toxicity: May be harmful if swallowed.[2]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] |
| Body Protection | Laboratory coat.[5] |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[5] |
II. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3][6] Under no circumstances should this chemical be disposed of down the drain or released into the environment. [6]
Experimental Protocol for Waste Collection and Segregation:
-
Designate a Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.[6]
-
The container must be compatible with organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
-
Labeling:
-
Waste Segregation (Critical Step):
-
As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[7][8][9]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases unless their compatibility has been verified.[4]
-
Collect solid waste (e.g., contaminated weighing paper, gloves, pipette tips) separately from liquid waste if possible, or as directed by your institution's waste management plan.[5]
-
-
Waste Collection:
-
Carefully transfer the waste chemical and any contaminated materials into the designated hazardous waste container.
-
If the compound is a solid, avoid generating dust.[1] If it is a liquid, prevent splashing.
-
All activities related to waste transfer should be conducted within a chemical fume hood to minimize inhalation exposure.[7]
-
-
Container Sealing and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management personnel to arrange for the collection of the hazardous waste.[10]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
-
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[2]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guidance for 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
For laboratory personnel, including researchers, scientists, and drug development professionals, a rigorous adherence to safety protocols is paramount when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde to ensure a safe laboratory environment. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[2] | Prevents skin contact with the compound.[2] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[2] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects eyes from splashes or airborne particles.[2] |
| Body Protection | A fully buttoned lab coat or long-sleeved clothing.[2][3] | Provides a barrier against accidental spills.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for situations outside of a fume hood, such as during a spill cleanup.[2] | Minimizes the risk of inhaling the compound.[2] |
Operational Plan: Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Confirm the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
General Guidance: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[2] Do not let the product enter drains.[1]
Emergency Procedures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
In any case of exposure, show the safety data sheet to the attending medical professional.[1]
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
